Product packaging for 3-Methyl-4-isoquinolinamine(Cat. No.:)

3-Methyl-4-isoquinolinamine

Cat. No.: B15371442
M. Wt: 158.20 g/mol
InChI Key: NUJACXSHVQGFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-isoquinolinamine is a chemical compound classified as an amino-substituted isoquinoline derivative. Isoquinolines are a significant class of heterocyclic aromatic compounds, structurally characterized by a benzene ring fused to a pyridine ring, and serve as a fundamental backbone for a vast family of naturally occurring alkaloids . These alkaloids and their synthetic analogs are extensively investigated in scientific research due to their broad spectrum of biological activities. The core structural motif of isoquinoline is found in numerous alkaloids derived from the aromatic amino acid tyrosine, and it is the basis for many compounds with documented pharmacological properties . As a functionalized isoquinoline, this compound is of particular interest in medicinal chemistry and drug discovery for the synthesis of novel molecules. Researchers value this compound for its potential as a building block in developing ligands, probes, and potential therapeutic agents, given that isoquinoline derivatives have shown activities including antitumor, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective effects in preclinical studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B15371442 3-Methyl-4-isoquinolinamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylisoquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJACXSHVQGFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methyl-4-isoquinolinamine, a significant isoquinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached through the construction of the core isoquinoline scaffold followed by the introduction of the amino group at the C4 position. A viable pathway involves the following key transformations:

  • Bischler-Napieralski Cyclization: Formation of a 3,4-dihydroisoquinoline intermediate from a suitable N-acyl-β-phenylethylamine precursor.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding fully aromatic 3-methylisoquinoline.

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of the 3-methylisoquinoline core, which serves as a handle for the subsequent amination.

  • Nucleophilic Aromatic Substitution (SNA_r): Displacement of the bromide with an amino group to yield the final product, this compound.

This pathway offers a logical and adaptable route to the target molecule, utilizing well-established and reliable chemical transformations.

Detailed Synthetic Pathway

The overall synthetic pathway is depicted in the following diagram:

Synthesis_Pathway A 2-Phenylpropan-1-amine B N-(2-Phenylpropyl)acetamide A->B Acetic Anhydride, Pyridine C 1,4-Dimethyl-3,4-dihydroisoquinoline B->C POCl3, P2O5, Toluene, Reflux D 3-Methylisoquinoline C->D Pd/C, Toluene, Reflux E 4-Bromo-3-methylisoquinoline D->E N-Bromosuccinimide, CCl4, Benzoyl Peroxide F This compound E->F NaNH2, Liquid NH3

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-Phenylpropyl)acetamide

This initial step involves the acylation of 2-phenylpropan-1-amine to form the corresponding acetamide, which is the precursor for the subsequent cyclization reaction.

Methodology:

  • To a solution of 2-phenylpropan-1-amine (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.2 eq) is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate.

  • The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield N-(2-phenylpropyl)acetamide.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
2-Phenylpropan-1-amine135.211.0(user defined)
Acetic Anhydride102.091.2(calculated)
Pyridine79.102.0(calculated)

Table 1: Reagents for the synthesis of N-(2-Phenylpropyl)acetamide.

Step 2: Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is employed to cyclize the acetamide precursor, forming the dihydroisoquinoline ring system.

Methodology:

  • A mixture of N-(2-phenylpropyl)acetamide (1.0 eq), phosphorus pentoxide (P2O5, 1.5 eq), and phosphorus oxychloride (POCl3, 3.0 eq) in anhydrous toluene is heated under reflux for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the mixture is cooled to 0 °C and carefully poured onto crushed ice.

  • The aqueous layer is separated and basified with a concentrated NaOH solution to pH > 10.

  • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous K2CO3.

  • The solvent is evaporated to give the crude 1,4-dimethyl-3,4-dihydroisoquinoline, which can be purified by column chromatography.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
N-(2-Phenylpropyl)acetamide177.241.0(user defined)
Phosphorus Pentoxide (P2O5)141.941.5(calculated)
Phosphorus Oxychloride (POCl3)153.333.0(calculated)

Table 2: Reagents for the synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of 3-Methylisoquinoline

Aromatization of the dihydroisoquinoline intermediate is achieved through catalytic dehydrogenation.

Methodology:

  • 1,4-Dimethyl-3,4-dihydroisoquinoline (1.0 eq) is dissolved in a high-boiling solvent such as toluene or xylene.

  • Palladium on carbon (10% Pd/C, 0.1 eq) is added to the solution.

  • The mixture is heated to reflux for 12-24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-methylisoquinoline.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1,4-Dimethyl-3,4-dihydroisoquinoline159.231.0(user defined)
10% Palladium on Carbon-0.1(calculated)

Table 3: Reagents for the synthesis of 3-Methylisoquinoline.

Step 4: Synthesis of 4-Bromo-3-methylisoquinoline

Regioselective bromination at the electron-rich C4 position is achieved using N-bromosuccinimide (NBS).

Methodology:

  • To a solution of 3-methylisoquinoline (1.0 eq) in carbon tetrachloride (CCl4), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide are added.

  • The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC.

  • After cooling, the succinimide byproduct is filtered off.

  • The filtrate is washed with a saturated solution of sodium thiosulfate and then with water.

  • The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by crystallization or column chromatography to yield 4-bromo-3-methylisoquinoline.[1]

Reactant Molecular Weight ( g/mol ) Equivalents Amount
3-Methylisoquinoline143.181.0(user defined)
N-Bromosuccinimide (NBS)177.981.1(calculated)
Benzoyl Peroxide242.23catalytic(catalytic amount)

Table 4: Reagents for the synthesis of 4-Bromo-3-methylisoquinoline.

Step 5: Synthesis of this compound

The final step involves the amination of the bromo-substituted isoquinoline via a nucleophilic aromatic substitution reaction.

Methodology:

  • In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

  • Sodium amide (NaNH2, 2.0 eq) is carefully added to the liquid ammonia with stirring.

  • A solution of 4-bromo-3-methylisoquinoline (1.0 eq) in an anhydrous ether is added dropwise to the sodium amide suspension.

  • The reaction mixture is stirred for 6-8 hours at the temperature of liquid ammonia.

  • The reaction is quenched by the careful addition of ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and chloroform.

  • The organic layers are combined, dried over anhydrous Na2SO4, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
4-Bromo-3-methylisoquinoline222.081.0(user defined)
Sodium Amide (NaNH2)39.012.0(calculated)

Table 5: Reagents for the synthesis of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification.

Experimental_Workflow A Reaction Setup (Reagents, Solvent, Inert Atmosphere) B Reaction (Heating/Cooling, Stirring) A->B C Monitoring (TLC, GC-MS) B->C C->B Continue Reaction D Work-up (Quenching, Extraction, Washing) C->D Reaction Complete E Drying and Concentration D->E F Purification (Crystallization/Column Chromatography) E->F G Characterization (NMR, MS, m.p.) F->G

Figure 2: General experimental workflow for a synthetic step.

Concluding Remarks

The presented synthetic pathway provides a robust and logical approach for the preparation of this compound. The described experimental protocols are based on established chemical principles and can be adapted and optimized by researchers in the field. The successful synthesis and purification of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to ensure the desired purity and structural integrity. This guide serves as a foundational resource for scientists engaged in the synthesis of novel isoquinoline derivatives for various applications in drug discovery and development.

References

Crystal Structure Analysis of 3-Methyl-4-isoquinolinamine Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the crystal structure of 3-Methyl-4-isoquinolinamine has yielded no publicly available crystallographic data. Despite extensive investigation of scientific databases and literature, the specific atomic coordinates, unit cell parameters, and space group for this compound have not been reported. Consequently, a detailed technical guide on its crystal structure analysis, as requested, cannot be compiled at this time.

While direct structural data for this compound is unavailable, research on related isoquinoline derivatives provides some context for its potential synthesis and properties. Studies on the synthesis of various 3-methyl isoquinolines have been reported, outlining general methodologies for the creation of this class of compounds.[1][2] Additionally, research into the biological activity of isoquinolinamine derivatives has indicated their potential as antiproliferative agents in certain cancer cell lines, though specific signaling pathways for this compound have not been elucidated.[3]

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, does not contain an entry for this compound. This further underscores the current lack of experimentally determined structural information in the public domain.

Without the foundational crystallographic data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols for structure determination, or visualizations of associated signaling pathways.

Researchers and drug development professionals interested in the crystal structure of this compound may need to undertake its synthesis and subsequent single-crystal X-ray diffraction analysis to determine these properties.

General Synthetic Approaches for Isoquinolines

Several methods for the synthesis of the isoquinoline scaffold are well-established in organic chemistry. These often involve the cyclization of substituted phenethylamines or benzylamines. Common named reactions for isoquinoline synthesis include:

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline, which can then be dehydrogenated to the isoquinoline.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. Subsequent oxidation can yield the aromatic isoquinoline.

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.

A logical workflow for obtaining the desired crystal structure data would involve synthesizing the compound, followed by crystallization and X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials reaction Chemical Reaction (e.g., Bischler-Napieralski) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization dissolution Dissolution in Suitable Solvent characterization->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting diffraction_pattern Diffraction Pattern Collection mounting->diffraction_pattern xray X-ray Source xray->mounting data_processing Data Processing diffraction_pattern->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif

References

biological activity of substituted isoquinolinamines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Substituted Isoquinolinamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of substituted isoquinolinamines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Their rigid structure serves as a privileged scaffold for designing potent and selective modulators of various biological targets. This document details their anticancer and neuroprotective activities, presents key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes complex pathways and workflows.

Introduction to Isoquinolinamines

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] Derivatives of its aminated form, isoquinolinamine, have shown a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Many of these biological effects are attributed to their ability to function as potent enzyme inhibitors, particularly targeting protein kinases, which are crucial in cell signaling pathways often dysregulated in diseases like cancer.[4][5]

Anticancer Activity

Substituted isoquinolinamines have demonstrated significant antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines, including those from breast, prostate, colon, ovarian, and leukemia cancers.[4][6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism behind the anticancer effects of isoquinolinamines is the inhibition of protein kinases.[4] These enzymes catalyze the phosphorylation of proteins, a critical process in cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinases is a hallmark of many cancers.

Novel isoquinolinamine compounds have been shown to modulate key signaling pathways, including:

  • PI3K/AKT Pathway: Crucial for cell survival and proliferation.

  • MAPK Pathway: Regulates cell growth and differentiation.

  • JAK/STAT Pathway: Involved in immune response and cell growth.[4]

For instance, the 3-(p-Tolyl) isoquinolin-1-amine compound, FX-9, was identified as a potent agent against both B- and T-cell acute lymphoblastic leukemia (ALL), although functional inhibition testing of 58 cancer-related kinases did not reveal a single specific target, suggesting a multi-targeted or novel mechanism of action.[4]

Kinase_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade_1 Upstream Kinase (e.g., PI3K, RAF) Receptor->Kinase_Cascade_1 Activates GF Growth Factor GF->Receptor Binds Kinase_Cascade_2 Downstream Kinase (e.g., AKT, MEK) Kinase_Cascade_1->Kinase_Cascade_2 Phosphorylates Effector_Protein Effector Protein (e.g., mTOR, ERK) Kinase_Cascade_2->Effector_Protein Phosphorylates Transcription Gene Transcription (Proliferation, Survival) Effector_Protein->Transcription Regulates Isoquinolinamine Substituted Isoquinolinamine Isoquinolinamine->Kinase_Cascade_2 Inhibits

Caption: Inhibition of a generic kinase signaling cascade by a substituted isoquinolinamine.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative potential of isoquinolinamines is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell metabolic activity or growth.

CompoundCell LineCell TypeIC50 (µM)Reference
FX-3 SEMB-cell ALL~10[4]
FX-7 SEMB-cell ALL~10[4]
FX-8 SEMB-cell ALL~10[4]
FX-9 SEMB-cell ALL0.54[4]
FX-9 RS4;11B-cell ALL0.81[4]
FX-9 JurkatT-cell ALL1.94[4]
FX-9 CEMT-cell ALL1.63[4]
Note: Value represents the concentration at which metabolic activity was significantly reduced, not a precise IC50.

Neuroprotective Activity

Certain substituted isoquinolinamines have been investigated for their potential in treating neurodegenerative diseases. Their mechanism often involves the inhibition of key enzymes in the central nervous system.

Mechanism of Action: MAO and ChE Inhibition

A series of benzothiazole-isoquinoline derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE).[9] MAO-B inhibitors are used in the treatment of Parkinson's disease, while cholinesterase inhibitors are used to manage symptoms of Alzheimer's disease. Several synthesized compounds displayed excellent inhibitory activity against both MAO-B and butyrylcholinesterase (BuChE).[9]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of these compounds was determined through in vitro enzyme activity assays.

CompoundTarget EnzymeIC50 (µM)Reference
4b MAO38.64 ± 4.20[9]
4o MAO67.80 ± 1.26[9]
4g MAO-B0.08 ± 0.01[9]
4g BuChE0.22 ± 0.03[9]

Compound 4g emerged as a particularly potent dual inhibitor with good blood-brain barrier (BBB) penetration, highlighting its potential for further development.[9]

Experimental Protocols

The evaluation of substituted isoquinolinamines relies on a battery of standardized in vitro assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[10][11] Various formats exist, including fluorescence-based and luminescence-based methods that detect either the formation of the phosphorylated product or the depletion of ATP.[11][12]

Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

  • Reagent Preparation :

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase enzyme and its specific peptide substrate in the reaction buffer to desired concentrations.

    • Prepare a serial dilution of the substituted isoquinolinamine test compound in DMSO, then dilute further in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration near the Kₘ for the specific kinase.

    • Prepare a stop/detection buffer containing EDTA (to stop the reaction) and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phospho-specific antibody and an Alexa Fluor 647-labeled acceptor).

  • Assay Procedure :

    • Add 5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[12]

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Test Compound into 384-well plate A->B C Add Kinase Enzyme Incubate 15 min B->C D Initiate Reaction (Add Substrate/ATP Mix) C->D E Incubate 60 min at Room Temperature D->E F Stop Reaction & Add Detection Reagents (Antibodies) E->F G Incubate 60 min F->G H Read Plate (TR-FRET Signal) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Cell Viability Assay

Cell viability assays are used to measure the cytotoxic or cytostatic effects of a compound on cultured cells.[13] The MTT and CCK-8 assays are colorimetric methods that indirectly measure the number of viable cells by assessing their metabolic activity.[14][15]

Protocol: CCK-8 (Cell Counting Kit-8) Assay

  • Cell Seeding :

    • Harvest and count cells from a healthy culture.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment :

    • Prepare a serial dilution of the substituted isoquinolinamine in the appropriate culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[16]

  • Colorimetric Reaction :

    • Add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and density.

  • Data Acquisition and Analysis :

    • Measure the absorbance (optical density) at 450 nm using a microplate reader.[14]

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (OD_treated / OD_control) * 100.

    • Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Day 1 cluster_treat Day 2 cluster_read Day 4/5 A Seed Cells in 96-well Plate B Incubate 24h (Allow Attachment) A->B C Treat Cells with Compound Dilutions B->C D Incubate 24-72h C->D E Add CCK-8 Reagent D->E F Incubate 1-4h E->F G Measure Absorbance at 450 nm F->G H Calculate Viability % and Determine IC50 G->H

Caption: Workflow for a CCK-8 cell viability assay to determine compound cytotoxicity.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels or post-translational modifications (e.g., phosphorylation), providing insight into the compound's effect on signaling pathways.[17]

Protocol: General Western Blot

  • Sample Preparation :

    • Culture cells and treat them with the isoquinolinamine compound at various concentrations and time points.

    • Wash the cells with ice-cold 1X PBS.

    • Lyse the cells by adding 1X SDS sample buffer (Laemmli buffer) and scraping them from the plate.[18]

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Boil the samples at 95-100°C for 5 minutes to denature proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • Gel Electrophoresis :

    • Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

  • Protein Transfer :

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[18]

  • Blocking and Antibody Incubation :

    • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager or X-ray film.

    • Analyze the band intensities to quantify changes in protein expression or phosphorylation relative to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A 1. Sample Prep (Cell Lysis & Denaturation) B 2. SDS-PAGE (Protein Separation) A->B C 3. Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Overnight) D->E F 6. Secondary Antibody Incubation (1 hour) E->F G 7. Detection (ECL Substrate) F->G H 8. Imaging & Analysis G->H

Caption: The eight primary stages of a Western Blotting experimental workflow.

Conclusion

Substituted isoquinolinamines represent a versatile and promising class of compounds with significant therapeutic potential, particularly in oncology and neuropharmacology. Their activity is often rooted in the inhibition of critical enzymes like protein kinases and monoamine oxidases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these molecules. Future research will likely focus on optimizing their selectivity and pharmacokinetic properties to translate their potent in vitro activity into effective clinical agents.

References

In-depth Technical Guide on 3-Methyl-4-isoquinolinamine: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the in vitro mechanism of action, quantitative biological data, or detailed experimental protocols for the compound 3-Methyl-4-isoquinolinamine.

While information on the broader class of isoquinoline and quinoline derivatives is abundant, with various members of this family exhibiting a wide range of biological activities, this information cannot be extrapolated to definitively describe the mechanism of action for this compound.

Information on Structurally Related Compounds:

It is important to note that minor structural modifications can lead to significant changes in the biological activity of a compound. However, for informational purposes, we provide a brief overview of the activities of some related isoquinoline structures.

One closely related compound, 4-Cyano-3-methylisoquinoline , has been identified as a potent and specific inhibitor of protein kinase A (PKA). This compound acts as a competitive inhibitor with respect to ATP. It is crucial to understand that the replacement of a cyano group with an amine group, as is the case between 4-Cyano-3-methylisoquinoline and this compound, would significantly alter the electronic and steric properties of the molecule, likely leading to a different biological target and mechanism of action.

Other classes of related compounds and their observed in vitro activities include:

  • 4-Anilinoquinolines and 4-Anilinoquinazolines: Certain derivatives from this class have been identified as inhibitors of Protein Kinase Novel 3 (PKN3).

  • 4-Aminoquinoline-3-carboxamides: These compounds have been developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK).

  • Tetrahydroisoquinolines: This class of compounds has been shown to interact with dopamine receptors and inhibit monoamine oxidases.

It must be reiterated that the activities of these related compounds do not provide a factual basis for the mechanism of action of this compound.

Conclusion for Researchers, Scientists, and Drug Development Professionals:

For researchers, scientists, and drug development professionals seeking information on this compound, it appears that this compound represents an unexplored area of research. Any investigation into its biological effects would require de novo in vitro screening and mechanistic studies.

Should any research on the in vitro mechanism of action of this compound be published in the future, a technical guide could be developed. However, based on the current state of publicly available knowledge, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Spectroscopic Analysis of 3-Methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylisoquinoline, a heterocyclic aromatic compound. The information is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not fully available in search results

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not fully available in search results
Infrared (IR) Spectroscopy

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak assignments not fully available in search results. General regions are noted.
3000-3100MediumAromatic C-H stretch
2850-2960MediumMethyl C-H stretch
1500-1600StrongC=C and C=N ring stretching
1370-1450MediumC-H bending
Mass Spectrometry (MS)

Mass Spectral Data

The mass spectrum was obtained via electron ionization (EI).

m/zRelative Intensity (%)Assignment
143100[M]⁺ (Molecular Ion)
142~50[M-H]⁺
115~60[M-H-HCN]⁺ or [M-N=CH₂]⁺
89~20Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting ions would be separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation cluster_reporting Reporting Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Structure Confirmation Structure_Elucidation->Confirmation Report Final Report/Publication Confirmation->Report

A general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-isoquinolinamine, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for this compound, this guide also draws upon data from the closely related isomer, 8-isoquinolinamine, to provide valuable insights.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound across a range of solvents. However, extensive research has been conducted on the solubility of its isomer, 8-isoquinolinamine, which can serve as a valuable reference point for understanding the potential solubility behavior of this compound. The following table summarizes the mole fraction solubility of 8-isoquinolinamine in various pure solvents at different temperatures, as determined by the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility of 8-Isoquinolinamine in Various Solvents (278.15 K to 323.15 K) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanolN,N-Dimethylformamide (DMF)AcetonitrileAcetonePropylene Glycol (PG)Ethylene Glycol (EG)Water
278.150.04350.02680.02330.01850.28890.03120.05280.01220.01950.0008
283.150.05210.03210.02810.02230.32010.03710.06210.01480.02330.0010
288.150.06210.03830.03370.02680.35380.04410.07290.01780.02770.0012
293.150.07380.04560.04040.03210.39020.05220.08540.02140.03290.0015
298.150.08740.05410.04820.03830.42940.06160.09990.02570.03890.0018
303.150.10310.06410.05730.04550.47150.07250.11660.03080.04580.0022
308.150.12120.07570.06790.05390.51670.08510.13590.03680.05380.0027
313.150.14210.08920.08020.06380.56510.09950.15810.04390.06300.0033
318.150.16610.10480.09450.07540.61680.11610.18340.05220.07350.0040
323.150.19360.12290.11110.08890.67190.13500.21240.06190.08550.0048

Data extracted from a study on 8-isoquinolinamine and should be considered as an estimation for this compound.

For the related compound, 3-methylisoquinoline, a calculated Log10 of water solubility is reported as -3.52 mol/L.[2] This indicates a low water solubility for the parent structure, which would be modulated by the presence of the amino group in this compound.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology based on the isothermal saturation method, which is a common and reliable technique for generating solubility data.[1]

Isothermal Saturation Method for Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

  • Materials and Apparatus:

    • This compound (solute)

    • Selected solvents (e.g., methanol, ethanol, water, etc.)

    • Isothermal shaker or magnetic stirrer with temperature control

    • Centrifuge

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm)

  • Procedure:

    • An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

    • The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

    • After reaching equilibrium, the suspension is allowed to settle.

    • A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.

    • The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

    • The concentration of this compound in the diluted solution is determined using a validated HPLC or UV-Vis spectrophotometric method.

    • The mole fraction solubility is then calculated from the determined concentration.

Visualizations

To aid in the understanding of the experimental and analytical workflows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow suspension to settle B->C D Withdraw and filter supernatant C->D Sampling E Dilute saturated solution D->E F Analyze concentration (HPLC/UV-Vis) E->F G Calculate mole fraction solubility F->G Data Processing

Caption: Experimental workflow for solubility determination.

G cluster_solubility Solubility & Bioavailability cluster_formulation Drug Formulation cluster_pk Pharmacokinetics Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Development Solubility->Formulation Distribution Distribution Absorption->Distribution PK Pharmacokinetic Profile Distribution->PK Dosage Dosage Form Design Formulation->Dosage

Caption: Logical relationship of solubility in drug development.

References

The Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide to Their Discovery, Chemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with over 2,500 known compounds. Their history is deeply intertwined with the development of medicine and pharmacology, from ancient herbal remedies to modern pharmaceuticals. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is the common structural feature that unites this vast class of molecules.[1] These compounds are predominantly found in flowering plants, particularly within the families Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][2] This guide provides an in-depth technical overview of the discovery, history, physicochemical properties, and biological activities of key isoquinoline alkaloids. It also details essential experimental protocols for their isolation and synthesis, and visualizes the complex signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Isoquinoline Alkaloids

The story of isoquinoline alkaloids begins long before the advent of modern chemistry, with the use of plants like the opium poppy (Papaver somniferum) for its medicinal properties for over 5,000 years.[3] The scientific investigation into these compounds, however, marks a pivotal moment in the history of pharmacology.

A significant milestone occurred in 1806 when the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, which he named "morphine" after Morpheus, the Greek god of dreams.[4] This was the first-ever isolation of an alkaloid from a plant and laid the foundation for the field of alkaloid chemistry.[4] Following this discovery, other alkaloids were soon isolated from opium, including codeine, papaverine, and noscapine.[1]

The parent compound, isoquinoline , was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[5][6] The structural elucidation of these complex molecules proved to be a significant challenge for early chemists, with the correct structure of morphine not being confirmed until the 1950s.[7]

The historical timeline of key discoveries in isoquinoline alkaloids is illustrated in the diagram below.

G cluster_ancient Ancient Use cluster_1800s 19th Century: Isolation and Discovery cluster_1900s 20th Century: Synthesis and Structural Elucidation Ancient Times >5000 years ago Use of Opium Poppy 1806 1806 Friedrich Sertürner isolates Morphine 1817 1817 Pierre Jean Robiquet isolates Noscapine 1806->1817 1832 1832 Pierre Jean Robiquet isolates Codeine 1848 1848 Georg Merck isolates Papaverine 1832->1848 1885 1885 Hoogewerf & van Dorp isolate Isoquinoline 1848->1885 1817->1832 1909 1909 Bischler & Napieralski develop synthesis method 1885->1909 1911 1911 Amé Pictet & Theodor Spengler develop synthesis method 1909->1911 1952 1952 Marshall Gates completes first total synthesis of Morphine 1911->1952

A timeline of key discoveries in isoquinoline alkaloid history.

Physicochemical Properties of Key Isoquinoline Alkaloids

The biological activity and pharmacokinetic profile of isoquinoline alkaloids are dictated by their physicochemical properties. The following table summarizes key data for some of the most significant compounds in this class.

AlkaloidChemical FormulaMolar Mass ( g/mol )Melting Point (°C)pKaSolubility
Morphine C₁₇H₁₉NO₃285.34254-256 (dec.)8.21Poorly soluble in water; soluble in basic and acidic solutions.[5]
Codeine C₁₈H₂₁NO₃299.37156-1588.21Soluble in boiling water, freely soluble in ethanol.[8][9]
Papaverine C₂₀H₂₁NO₄339.39147-1486.4Insoluble in water; soluble in benzene, acetone, hot ethanol.[10][11]
Berberine C₂₀H₁₈NO₄⁺336.36145Not applicable (quaternary amine)Soluble in hot water, slightly soluble in water and ethanol.[12]
Noscapine C₂₂H₂₃NO₇413.421766.24Insoluble in water, freely soluble in ethanol.[13][14]

Experimental Protocols

Isolation of Berberine from Berberis vulgaris (Barberry)

This protocol describes a standard laboratory procedure for the extraction and isolation of berberine.

Materials and Reagents:

  • Dried and powdered root bark of Berberis vulgaris

  • Methanol

  • 1% Hydrochloric acid (HCl)

  • Concentrated Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Silica gel (100-200 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 4:1:5)

  • Dragendorff's reagent for visualization

Procedure:

  • Extraction: Macerate 100g of powdered barberry root bark in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 100 mL of 1% HCl.

    • Filter the acidic solution to remove insoluble matter.

    • Basify the filtrate to pH 8-9 with concentrated NH₄OH.

    • Extract the alkaline solution three times with 50 mL portions of chloroform in a separatory funnel.

    • Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Prepare a silica gel column (100-200 mesh) using chloroform as the slurry solvent.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the yellow berberine spot (visualized under UV light or with Dragendorff's reagent).

  • Crystallization: Evaporate the solvent from the combined pure fractions and recrystallize the residue from a suitable solvent system (e.g., ethanol-water) to obtain pure berberine crystals.

Synthesis of Papaverine via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to form isoquinolines like papaverine.

Materials and Reagents:

  • Homoveratrylamine (3,4-dimethoxyphenethylamine)

  • Homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride)

  • Pyridine

  • Toluene

  • Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

  • Palladium on charcoal (10% Pd/C)

  • Xylene

Procedure:

  • Amide Formation:

    • Dissolve homoveratrylamine in toluene in a round-bottom flask.

    • Add pyridine as a base.

    • Cool the mixture in an ice bath and slowly add a solution of homoveratroyl chloride in toluene.

    • Stir the reaction mixture at room temperature for several hours.

    • Wash the reaction mixture with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Cyclization (Bischler-Napieralski Reaction):

    • Dissolve the amide in dry toluene or xylene.

    • Add phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) as the dehydrating agent.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and carefully quench with ice water.

    • Basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., chloroform).

    • Dry the organic extract and evaporate the solvent to yield 3,4-dihydropapaverine.

  • Dehydrogenation:

    • Dissolve the 3,4-dihydropapaverine in a high-boiling solvent like xylene.

    • Add 10% palladium on charcoal (Pd/C) as a catalyst.

    • Reflux the mixture for several hours.

    • Cool the reaction mixture, filter off the catalyst, and evaporate the solvent.

    • Purify the crude papaverine by recrystallization from a suitable solvent (e.g., ethanol).

Key Signaling Pathways and Biological Activities

Isoquinoline alkaloids exhibit a remarkable range of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects. These activities are a result of their interaction with various molecular targets and modulation of complex signaling pathways.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids in plants originates from the amino acid L-tyrosine. A series of enzymatic reactions convert tyrosine into (S)-norcoclaurine, the central precursor to this entire class of compounds. Further modifications, including methylation, hydroxylation, and intramolecular cyclization, lead to the vast structural diversity observed in isoquinoline alkaloids.

G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase p-Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate L-Tyrosine->p-Hydroxyphenylpyruvate Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde p-Hydroxyphenylpyruvate->4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine Norcoclaurine Synthase (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Series of enzymatic steps Protoberberines (e.g., Berberine) Protoberberines (e.g., Berberine) (S)-Reticuline->Protoberberines (e.g., Berberine) Berberine Bridge Enzyme Morphinans (e.g., Morphine) Morphinans (e.g., Morphine) (S)-Reticuline->Morphinans (e.g., Morphine) Salutaridine Synthase Phthalideisoquinolines (e.g., Noscapine) Phthalideisoquinolines (e.g., Noscapine) (S)-Reticuline->Phthalideisoquinolines (e.g., Noscapine) Aporphines Aporphines (S)-Reticuline->Aporphines Benzophenanthridines Benzophenanthridines (S)-Reticuline->Benzophenanthridines

Simplified biosynthetic pathway of major isoquinoline alkaloid classes.
Molecular Mechanism of Action of Berberine

Berberine is one of the most extensively studied isoquinoline alkaloids, with a wide array of pharmacological effects. One of its primary molecular targets is AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[8]

G Berberine Berberine AMPK AMPK Berberine->AMPK activates NF-κB NF-κB Berberine->NF-κB inhibits mTOR mTOR AMPK->mTOR inhibits SIRT1 SIRT1 AMPK->SIRT1 activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake promotes Lipid_Metabolism Lipid Metabolism AMPK->Lipid_Metabolism regulates PGC-1α PGC-1α SIRT1->PGC-1α activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial_Biogenesis promotes Inflammation Inflammation NF-κB->Inflammation promotes G Plant_Material Plant Material (e.g., roots, leaves, bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., maceration, Soxhlet) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Preliminary_Screening Preliminary Screening (e.g., Dragendorff's, Mayer's reagents) Crude_Extract->Preliminary_Screening Chromatographic_Separation Chromatographic Separation (e.g., Column Chromatography, TLC, HPLC) Crude_Extract->Chromatographic_Separation Isolated_Compounds Isolated Compounds Chromatographic_Separation->Isolated_Compounds Structural_Elucidation Structural Elucidation (e.g., MS, NMR, X-ray crystallography) Isolated_Compounds->Structural_Elucidation Identified_Alkaloids Identified Isoquinoline Alkaloids Structural_Elucidation->Identified_Alkaloids

References

Potential Therapeutic Targets of 3-Methyl-4-isoquinolinamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 3-Methyl-4-isoquinolinamine. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is largely based on the known biological activities of structurally similar molecules, primarily 4-Cyano-3-methylisoquinoline. The hypotheses and potential applications outlined in this whitepaper are intended to guide future research and are not definitive.

Executive Summary

This compound is a heterocyclic amine belonging to the isoquinoline class of compounds, a scaffold known to possess a wide range of biological activities. While direct studies on this compound are not prevalent in the current literature, analysis of its close structural analog, 4-Cyano-3-methylisoquinoline, provides a strong foundation for identifying its potential therapeutic targets. This whitepaper will explore these potential targets, with a primary focus on Protein Kinase A (PKA) , and will also discuss alternative targets based on recent findings for related compounds. We will present the underlying signaling pathways, propose experimental workflows for target validation, and provide detailed methodologies for key assays.

Core Hypothesis: Protein Kinase A (PKA) as a Primary Target

The most compelling evidence for a potential therapeutic target of this compound comes from studies on its cyano-substituted analog, 4-Cyano-3-methylisoquinoline. This compound has been identified as a potent and specific inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling.

The Role of Protein Kinase A (PKA)

PKA is a serine/threonine kinase that is activated by cyclic AMP (cAMP). The PKA signaling pathway is central to a multitude of physiological processes, including metabolism, gene expression, cell proliferation, and apoptosis.[1] Dysregulation of PKA activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[2]

Mechanism of Action and Quantitative Data of the Analog

4-Cyano-3-methylisoquinoline acts as a competitive inhibitor of ATP at the catalytic subunit of PKA.[3] This mechanism of action suggests that this compound, with a similar isoquinoline core, could potentially interact with the same ATP-binding pocket.

CompoundTargetIC50Inhibition TypeReference
4-Cyano-3-methylisoquinolineProtein Kinase A (PKA)30 nMCompetitive with ATP[3]

This table summarizes the quantitative data for the analog, 4-Cyano-3-methylisoquinoline, which serves as a basis for the hypothetical targeting of PKA by this compound.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn synthesizes cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a variety of downstream substrates, leading to a cellular response.

PKA_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes Ligand Extracellular Ligand (e.g., Hormone) Ligand->GPCR Binds PKA_inactive Inactive PKA (Regulatory & Catalytic Subunits) cAMP->PKA_inactive Binds & Activates PKA_active Active Catalytic Subunit of PKA PKA_inactive->PKA_active Releases Substrates Downstream Substrates (e.g., CREB, Enzymes) PKA_active->Substrates Phosphorylates Response Cellular Response (Metabolism, Gene Expression, etc.) Substrates->Response Inhibitor This compound (Hypothesized) Inhibitor->PKA_active Inhibits (ATP Competitive)

Figure 1: Hypothesized PKA Signaling Pathway Inhibition.

Alternative Potential Target: Ion Pumps

While PKA is a strong primary candidate, research into a series of 4-cyano-3-methylisoquinoline derivatives has revealed an alternative potential target. In a study focused on antimalarial agents, these compounds showed potent activity against Plasmodium falciparum.[4] However, they exhibited minimal inhibition of the parasite's PKA (PfPKA). Instead, the target was identified as the sodium efflux pump, PfATP4.[5][6][7]

This finding is significant as it demonstrates that even with the same core structure, alterations in substituents can shift the target preference. Therefore, it is plausible that this compound could also target ion channels or pumps, and this avenue warrants investigation.

Proposed Experimental Workflow for Target Validation

To elucidate the therapeutic targets of this compound, a systematic experimental approach is necessary. The following workflow is proposed:

Experimental_Workflow Start Start: this compound KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen IonChannelScreen Ion Channel/Pump Screening Start->IonChannelScreen PKAAssay PKA Inhibition Assay (IC50 Determination) KinaseScreen->PKAAssay If PKA hit CellBasedAssays Cell-Based Assays (cAMP levels, downstream phosphorylation) PKAAssay->CellBasedAssays InVivoModels In Vivo Disease Models IonChannelScreen->InVivoModels If hit MechanismStudies Mechanism of Action Studies (e.g., ATP Competition) CellBasedAssays->MechanismStudies MechanismStudies->InVivoModels PK_PD Pharmacokinetics & Pharmacodynamics InVivoModels->PK_PD LeadOptimization Lead Optimization PK_PD->LeadOptimization End Identified Therapeutic Target(s) LeadOptimization->End

Figure 2: Proposed Experimental Workflow for Target Validation.

Detailed Experimental Protocols

In Vitro PKA Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against PKA.

Materials:

  • Purified recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the desired concentration of this compound (or vehicle control).

  • Add the purified PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. The reaction should be within the linear range of the enzyme activity.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based cAMP Assay

This assay measures the effect of the compound on intracellular cAMP levels, providing an indication of its impact on the PKA signaling pathway in a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293)

  • Cell culture medium and supplements

  • Adenylyl cyclase activator (e.g., Forskolin)

  • This compound

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP concentration using the provided assay reagents and a suitable plate reader.

  • Analyze the data to determine if this compound modulates Forskolin-induced cAMP accumulation.

Therapeutic Implications

The inhibition of PKA has therapeutic potential in several disease areas:

  • Oncology: PKA is implicated in the growth and proliferation of certain cancer cells. PKA inhibitors are being investigated for the treatment of various cancers, including leukemia and melanoma.[2]

  • Cardiovascular Diseases: PKA plays a role in regulating heart contractility and vascular tone. Modulating PKA activity could be beneficial in conditions like heart failure and hypertension.[2]

  • Neurological Disorders: PKA is involved in neuronal functions such as synaptic plasticity and memory. Targeting PKA may offer therapeutic avenues for neurodegenerative diseases.[2]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong hypothesis can be formulated based on the known activity of its close structural analog, 4-Cyano-3-methylisoquinoline. This analog is a potent inhibitor of Protein Kinase A, suggesting that PKA is a primary potential target for this compound. However, the discovery of an alternative target (PfATP4) for a related series of compounds underscores the importance of comprehensive screening. The proposed experimental workflow provides a roadmap for the systematic identification and validation of the therapeutic targets of this compound, which could unlock its potential in oncology, cardiovascular disease, and neurology. Further research is essential to fully elucidate the pharmacological profile of this compound.

References

In Silico Modeling of 3-Methyl-4-isoquinolinamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Virtual Evaluation of 3-Methyl-4-isoquinolinamine Interactions for Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The 4-aminoisoquinoline scaffold, in particular, has been a subject of interest in medicinal chemistry, with studies highlighting its potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico modeling workflow for a specific, under-researched derivative: This compound .

Due to the limited publicly available experimental data on this compound, this document will serve as a practical guide by postulating a hypothetical target based on the known structure-activity relationships (SAR) of similar 4-aminoquinoline compounds.[2][3][4][5] We will delineate the complete computational workflow, from initial target prediction to detailed molecular interaction analysis and ADMET profiling.

Postulated Biological Target and Rationale

Based on extensive research into the bioactivities of 4-aminoquinoline and 4-aminoisoquinoline analogs, a primary hypothetical target for this compound is Protein Kinase C (PKC) . Several isoquinoline derivatives have been identified as kinase inhibitors, and PKC, in particular, is a crucial target in various diseases, including cancer and inflammatory conditions.[4] This provides a scientifically grounded starting point for our in silico investigation.

In Silico Modeling Workflow

The computational analysis of this compound's interaction with its postulated target follows a multi-step process. This workflow is designed to predict binding affinity, characterize molecular interactions, and assess the drug-like properties of the compound.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Simulation cluster_2 Phase 3: Analysis & Prediction Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Preparation Target Preparation Target Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Interaction Analysis Interaction Analysis Molecular Dynamics Simulation->Interaction Analysis G cluster_0 PKC Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PLC PLC Receptor Tyrosine Kinase->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Downstream Targets Downstream Targets PKC->Downstream Targets Cellular Response Cellular Response Downstream Targets->Cellular Response G cluster_0 Pharmacophore Modeling Workflow Active Ligands Active Ligands Conformer Generation Conformer Generation Active Ligands->Conformer Generation Feature Identification Feature Identification Conformer Generation->Feature Identification Pharmacophore Hypothesis Pharmacophore Hypothesis Feature Identification->Pharmacophore Hypothesis Database Screening Database Screening Pharmacophore Hypothesis->Database Screening Hit Identification Hit Identification Database Screening->Hit Identification

References

Acute Toxicity of 3-Methyl-4-isoquinolinamine: A Technical Assessment of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the acute toxicity of the chemical compound 3-Methyl-4-isoquinolinamine. Following a comprehensive search of publicly available scientific literature and toxicological databases, it must be stated that no specific acute toxicity studies for this compound have been identified.

The absence of such data prevents a detailed quantitative assessment of the compound's acute toxic potential, including the determination of key metrics like LD50 values. Consequently, this document will outline the general methodologies for acute toxicity testing as they would apply to a compound like this compound, and present the limited information available for structurally related isoquinoline derivatives to provide a broader context.

Contextual Information on this compound

While toxicological data is scarce, the synthesis of this compound (also referred to as 4-methylisoquinolin-3-amine) has been documented in chemical literature. The compound is available from commercial suppliers for research purposes. Some derivatives of isoquinolinamine have been investigated for their biological activity, particularly for their antiproliferative effects in cancer cell lines.[1] This suggests that while the compound is known and has been synthesized for potential therapeutic applications, its toxicological profile has not been extensively studied or publicly reported.

General Principles of Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects of a substance that occur within a short time of administration of a single dose, or multiple doses given within 24 hours. The primary goal is to identify the dose at which lethality occurs (LD50) and to observe any other signs of toxicity.

Key Parameters in Acute Toxicity Testing

Should data for this compound become available, it would likely be presented in a format similar to the table below, which outlines the standard parameters measured in acute toxicity studies.

ParameterDescriptionExample Data (Hypothetical)
LD50 (Median Lethal Dose) The statistically estimated dose of a substance expected to cause death in 50% of a treated animal population.Oral (Rat): 500 mg/kg
Dermal (Rabbit): 1000 mg/kg
Inhalation (Rat): 2 mg/L (4 hours)
NOAEL (No Observed Adverse Effect Level) The highest dose at which no statistically or biologically significant adverse effects are observed.50 mg/kg
Clinical Signs of Toxicity Observable adverse changes in the appearance, behavior, or physiological function of the animals.Piloerection, hypoactivity, ataxia, labored breathing.
Body Weight Changes Monitoring of animal body weight before and after substance administration.Dose-dependent weight loss observed at ≥ 250 mg/kg.
Gross Necropsy Findings Macroscopic examination of tissues and organs for abnormalities after euthanasia or death.Organ discoloration, gastrointestinal irritation.
Standard Experimental Protocol for Oral Acute Toxicity (Up-and-Down Procedure)

A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described in OECD Test Guideline 425. This method uses a minimal number of animals to obtain a statistically sound estimate of the LD50.

Experimental Workflow for Oral Acute Toxicity Testing (OECD 425)

G cluster_prep Preparation Phase cluster_dosing Dosing and Observation Phase cluster_decision Dose Adjustment Logic cluster_conclusion Conclusion Phase A Animal Acclimatization (e.g., 5 days) B Fasting (e.g., overnight) A->B D Administer Initial Dose to First Animal B->D C Dose Formulation of This compound C->D E Observe for 48 hours D->E F Outcome? E->F G If Animal Survives: Increase dose for next animal F->G Survival H If Animal Dies: Decrease dose for next animal F->H Mortality I Continue until stopping criteria are met G->I H->I J Calculate LD50 using Maximum Likelihood Estimation I->J K Final Report Generation J->K

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Information on Structurally Related Compounds

While not directly applicable to this compound, the toxicological profiles of related compounds can sometimes provide preliminary insights.

  • 3-Methyl-1,2,3,4-tetrahydroisoquinoline: GHS hazard classifications indicate that this compound is harmful if swallowed, in contact with skin, or inhaled. It is also classified as causing severe skin burns and eye damage and may cause respiratory irritation.[2]

  • 3-Methylisoquinoline: This compound is classified as a skin, eye, and respiratory irritant.[3]

It is crucial to emphasize that these classifications are for different, though structurally related, molecules and should not be extrapolated to predict the toxicity of this compound without specific experimental data.

Potential Signaling Pathways in Toxicity

The mechanism of toxicity for isoquinoline derivatives is not well-established and would depend on the specific substituents on the isoquinoline core. A generalized workflow for investigating the mechanism of action of a toxic substance is presented below.

G A Exposure to This compound B Cellular Uptake and Distribution A->B C Interaction with Molecular Targets (e.g., Enzymes, Receptors) B->C D Initiation of Signaling Cascades C->D E Cellular Stress Response (e.g., Oxidative Stress) D->E F Organelle Dysfunction (e.g., Mitochondrial Damage) D->F G Apoptosis or Necrosis E->G F->G H Observed Toxic Endpoint (e.g., Cell Death, Organ Damage) G->H

Caption: A generalized logical flow for investigating the mechanism of toxicity of a chemical compound.

Conclusion and Future Directions

Future work should prioritize conducting standardized acute toxicity studies via oral, dermal, and inhalation routes to determine the LD50 and identify potential target organs of toxicity. These studies would be the foundational step in a comprehensive safety assessment of this compound.

References

An In-depth Technical Guide to the Metabolic Stability of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter in the drug discovery and development process.[1][2] It significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, necessitating more frequent dosing.[3] Conversely, compounds that are metabolized too slowly may accumulate to toxic levels.[3] Therefore, early assessment of metabolic stability is crucial for identifying and optimizing promising drug candidates.[1][4]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the metabolic stability of a novel compound, using 3-Methyl-4-isoquinolinamine as a representative example. While specific experimental data for this compound is not publicly available, this document outlines the established in vitro assays and predictive pathways that would be employed to characterize its metabolic fate.

Predicted Metabolic Pathways of this compound

The metabolism of a drug candidate is typically divided into Phase I and Phase II reactions.[1][5] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[1][5] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]

For this compound, the primary routes of Phase I metabolism are predicted to involve oxidation of the isoquinoline ring system and the methyl group. The amino group may also undergo oxidation. Given that the CYP3A subfamily (specifically CYP3A4 and CYP3A5) is responsible for the metabolism of over 30% of drugs, it is a likely contributor to the metabolism of this compound.[5][6] Drawing parallels from the metabolism of quinoline and isoquinoline, hydroxylation and N-oxidation are expected metabolic pathways.[7]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound metabolite1 Hydroxylated Metabolite (on isoquinoline ring) parent->metabolite1 Hydroxylation metabolite2 Hydroxylated Metabolite (on methyl group) parent->metabolite2 Hydroxylation metabolite3 N-Oxide Metabolite parent->metabolite3 N-Oxidation phase2_metabolite1 Glucuronide Conjugate metabolite1->phase2_metabolite1 UGT phase2_metabolite2 Sulfate Conjugate metabolite1->phase2_metabolite2 SULT metabolite2->phase2_metabolite1 UGT

Predicted metabolic pathways for this compound.

Experimental Protocols for Assessing Metabolic Stability

The in vitro liver microsomal stability assay is a widely used method to determine the intrinsic clearance of a compound.[1][3][8] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s.[1][3]

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for performing a liver microsomal stability assay.

Materials:

  • Test compound (this compound)

  • Pooled human liver microsomes (or from other species like rat, mouse, dog)[8]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis[11]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO).[9][10]

    • Prepare the microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.[9]

    • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8]

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound. The final concentration of the test compound is typically around 1 µM.[8]

    • Incubate the reaction mixture at 37°C with shaking.[9]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[9]

    • Add an internal standard to each sample to account for variations in sample processing and analysis.

    • Centrifuge the samples to pellet the precipitated proteins.[9]

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the concentration of the remaining parent compound at each time point.

Controls:

  • No Cofactor Control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.[8][9]

  • No Test Compound Control: A control incubation containing all components except the test compound is included to identify any potential interfering substances.[8]

G cluster_prep Preparation cluster_incubate Incubation cluster_process Sample Processing cluster_analysis Analysis A Prepare Reagents: - Test Compound Stock - Microsome Solution - NADPH System B Pre-warm Reagents to 37°C A->B C Initiate Reaction: Combine Compound, Microsomes, and NADPH B->C D Incubate at 37°C C->D E Collect Samples at Time Points (0, 5, 15, 30, 45 min) D->E F Terminate Reaction (add Acetonitrile) E->F G Add Internal Standard F->G H Centrifuge to Remove Protein G->H I Collect Supernatant H->I J LC-MS/MS Analysis of Remaining Parent Compound I->J

Workflow for a liver microsomal stability assay.

Data Presentation and Interpretation

The data obtained from the microsomal stability assay is used to calculate key pharmacokinetic parameters.

Data Analysis
  • Determine the Rate of Disappearance: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • Calculate the Elimination Rate Constant (k): The slope of the linear portion of the plot is determined, which represents the elimination rate constant.

  • Calculate the Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized and is calculated using the following equation:

    • t½ = 0.693 / k

  • Calculate the Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / a of microsomal protein)

Hypothetical Quantitative Data for this compound

The following table presents hypothetical data for this compound, illustrating potential outcomes for high, medium, and low metabolic stability.

ParameterHigh StabilityMedium StabilityLow Stability
Half-Life (t½, min) > 6015 - 60< 15
Intrinsic Clearance (CLint, µL/min/mg protein) < 1010 - 50> 50
Predicted In Vivo Hepatic Clearance LowModerateHigh
Implication for Drug Development Potentially long half-life, may require less frequent dosing.Favorable pharmacokinetic profile likely.May be cleared too rapidly, potentially requiring formulation strategies or structural modification to improve stability.[12]

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. The in vitro liver microsomal stability assay provides crucial data for predicting the in vivo pharmacokinetic behavior of a new chemical entity like this compound. By understanding a compound's metabolic fate early in the development process, researchers can make informed decisions to select and optimize candidates with a higher probability of clinical success. While the specific metabolic profile of this compound remains to be experimentally determined, the methodologies and interpretive frameworks presented in this guide provide a robust foundation for its evaluation.

References

The Biological Virtuosity of Isoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning a vast array of natural and synthetic molecules with profound biological activities. This technical guide delves into the core biological properties of isoquinoline derivatives, offering a comprehensive overview of their therapeutic potential. The information presented herein is curated to provide researchers and drug development professionals with a detailed understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2]

Quantitative Data: Anticancer Activity of Isoquinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BerberineA549 (Lung)25.3[2]
BerberineHCT-116 (Colon)15.8[2]
NoscapineHeLa (Cervical)32.0[3]
SanguinarineMCF-7 (Breast)1.8[1]
ChelerythrineBGC-823 (Gastric)5.2[1]
Lamellarin DDU-145 (Prostate)0.038[4]
Lamellarin KLNCaP (Prostate)0.110[4]
Isoquinoline-1,3,4-trione derivativeCaspase-3Varies[5]
B01002Ovarian Cancer CellsVaries[6]
C26001Ovarian Cancer CellsVaries[6]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the isoquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the isoquinoline derivative for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathway: Induction of Apoptosis by Isoquinoline Derivatives

G Isoquinoline Isoquinoline Derivatives ROS ↑ Reactive Oxygen Species (ROS) Isoquinoline->ROS Induces Mitochondria Mitochondrial Dysfunction Isoquinoline->Mitochondria Targets DNA_Damage DNA Damage Isoquinoline->DNA_Damage Causes ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 ↑ p53 DNA_Damage->p53 p53->Bax Activates p53->Apoptosis Induces

Caption: Intrinsic apoptosis pathway induced by isoquinoline derivatives.

Antimicrobial Activity

Isoquinoline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanisms of action often involve the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with essential enzymatic activities.[7][8]

Quantitative Data: Antimicrobial Activity of Isoquinoline Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
BerberineStaphylococcus aureus32-64[9]
BerberineCandida albicans16[9]
HSN584Staphylococcus aureus (MRSA)4[7]
HSN739Enterococcus faecalis (VRE)8[7]
Tricyclic Isoquinoline 8dStaphylococcus aureus16[9]
Tricyclic Isoquinoline 8fStreptococcus pneumoniae32[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • 96-well microtiter plates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Serial Dilution: Prepare a serial two-fold dilution of the isoquinoline derivative in the broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow: Antimicrobial Screening

G Start Synthesized Isoquinoline Derivatives PrimaryScreen Primary Screening (e.g., Agar Diffusion) Start->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC Active Inactive Inactive PrimaryScreen->Inactive Inactive MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies MBC->Mechanism End Lead Compound Mechanism->End

Caption: Workflow for antimicrobial screening of isoquinoline derivatives.

Antiviral Activity

Several isoquinoline alkaloids have demonstrated significant antiviral activities against a range of viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[10][11] Their mechanisms of action can involve the inhibition of viral entry, replication, or the modulation of host cellular pathways that are essential for viral propagation.[10][12]

Quantitative Data: Antiviral Activity of Isoquinoline Derivatives
Compound/DerivativeVirusCell LineEC50 (µM)Reference
EmetineSARS-CoV-2Vero E60.46[13]
CephaelineSARS-CoV-2Vero E60.98[13]
PapaverineSARS-CoV-2Vero E61.83[13]
Isoquinolone Cpd 1Influenza A (PR8)MDCK0.2[11]
Isoquinolone Cpd 21Influenza A (PR8)MDCK9.9[11]
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

Materials:

  • Confluent cell monolayers in 6-well plates

  • Virus stock of known titer

  • Antiviral compound

  • Overlay medium (e.g., containing agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Culture: Grow a confluent monolayer of susceptible cells in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the isoquinoline derivative.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix and stain the cells with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Anti-inflammatory Activity

Isoquinoline derivatives have been shown to possess potent anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes.[14]

Quantitative Data: Anti-inflammatory Activity of Isoquinoline Derivatives
Compound/DerivativeAssayIC50 (µM)Reference
TetrandrineLPS-induced NO production in RAW 264.7 cells5.6[5]
BerberineLPS-induced NO production in RAW 264.7 cells12.5[5]
HSR1101LPS-induced IL-6 production in BV2 microglia< 10[14]
HSR1101LPS-induced TNF-α production in BV2 microglia< 10[14]

Signaling Pathway: Inhibition of NF-κB by Isoquinoline Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cytoplasm NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cytoplasm Inhibits NFkB_nucleus NF-κB (p50/p65) (Nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Gene Inflammation Inflammation Gene->Inflammation Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.

Neuroprotective Effects

A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[15][16][17] Their mechanisms of action include antioxidant effects, anti-inflammatory actions, and modulation of various signaling pathways involved in neuronal survival.[18][19]

Quantitative Data: Neuroprotective Effects of Isoquinoline Derivatives
Compound/DerivativeModelEC50 (µM)Reference
N-Methyl-(R)-salsolinolMPP+-induced toxicity in SH-SY5Y cells~50[19]
BerberineH2O2-induced oxidative stress in PC12 cellsVaries[16]
TetrahydropalmatineIschemia-reperfusion injury in ratsVaries[16]

Signaling Pathway: Neuroprotection via Nrf2-KEAP1 Pathway

G OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) OxidativeStress->Keap1_Nrf2 Induces Nrf2 Dissociation Isoquinoline Isoquinoline Derivatives Isoquinoline->Keap1_Nrf2 Promotes Nrf2 Dissociation Nrf2_nucleus Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Neuroprotective mechanism of isoquinoline derivatives via the Nrf2-KEAP1 pathway.

Enzyme Inhibition

Many isoquinoline derivatives exert their biological effects through the inhibition of specific enzymes. This is a key mechanism in their anticancer, antimicrobial, and neuroprotective activities. For instance, some derivatives inhibit tyrosinase, an enzyme involved in melanin biosynthesis, while others target cholinesterases, which are implicated in Alzheimer's disease.[20][21]

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the isoquinoline derivative at various concentrations, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at different time intervals.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is determined from the dose-response curve.

Conclusion

The isoquinoline scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The information compiled in this technical guide provides a solid foundation for researchers and scientists to explore the vast potential of isoquinoline derivatives in addressing various unmet medical needs. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties will undoubtedly lead to the discovery of new and effective drugs.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Methyl-4-isoquinolinamine, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a two-step sequence involving a palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-3-methylisoquinoline with an ammonia surrogate, followed by deprotection to yield the target primary amine. This method offers a reliable and efficient alternative to traditional amination techniques that may require harsh conditions. The protocol includes specific reaction conditions, catalyst systems, and purification methods, supported by quantitative data and procedural diagrams.

Introduction

The isoquinoline core is a prominent feature in a multitude of biologically active compounds and natural products. Specifically, functionalized isoquinolinamines serve as key intermediates in the development of novel therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines under relatively mild conditions.[1] This protocol adapts established Buchwald-Hartwig methodologies for the specific synthesis of this compound, a compound of interest for further chemical exploration and drug development. The use of an ammonia surrogate, such as benzophenone imine, allows for a controlled mono-arylation and subsequent facile deprotection to the desired primary amine.[1][2]

Reaction Scheme

The overall synthetic strategy is depicted below:

> Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for the palladium-catalyzed coupling reaction. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Starting Material: 4-chloro-3-methylisoquinoline can be synthesized from commercially available starting materials via established literature procedures.

Step 1: Buchwald-Hartwig Amination of 4-chloro-3-methylisoquinoline

This procedure is adapted from established protocols for the Buchwald-Hartwig amination of related heterocyclic halides.[3]

Reaction:

> Figure 2: Palladium-catalyzed coupling of 4-chloro-3-methylisoquinoline with benzophenone imine.

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-3-methylisoquinoline (1.0 equiv.), benzophenone imine (1.2 equiv.), and cesium carbonate (1.5 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous toluene (or dioxane) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-(3-methylisoquinolin-4-yl)diphenylmethanimine.

Step 2: Deprotection to this compound

The imine intermediate is readily hydrolyzed under acidic conditions to yield the final product.

Reaction:

> Figure 3: Hydrolysis of the imine intermediate.

Procedure:

  • Dissolve the purified N-(3-methylisoquinolin-4-yl)diphenylmethanimine from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Add an aqueous solution of a strong acid (e.g., 2 M hydrochloric acid) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until complete conversion is observed.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or flash column chromatography if necessary to yield pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.[3] Actual results may vary depending on the specific experimental setup and purity of reagents.

ParameterStep 1: Buchwald-Hartwig AminationStep 2: Deprotection
Reactants 4-chloro-3-methylisoquinoline, Benzophenone imineN-(3-methylisoquinolin-4-yl)diphenylmethanimine, HCl
Catalyst System Pd₂(dba)₃ / Xantphos-
Base Cesium Carbonate-
Solvent Toluene or DioxaneTHF / Water
Temperature Reflux (100-110 °C)Room Temperature
Reaction Time 4 - 24 hours1 - 4 hours
Typical Yield 70 - 95%> 90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection start1 Combine Reactants: 4-chloro-3-methylisoquinoline, Benzophenone imine, Cs₂CO₃ catalyst Add Catalyst System: Pd₂(dba)₃, Xantphos start1->catalyst solvent Add Anhydrous Toluene catalyst->solvent reaction1 Heat to Reflux (100-110 °C) solvent->reaction1 workup1 Work-up: Dilution, Filtration reaction1->workup1 purification1 Purification: Column Chromatography workup1->purification1 product1 Intermediate: N-(3-methylisoquinolin-4-yl)diphenylmethanimine purification1->product1 start2 Dissolve Intermediate in THF product1->start2 Proceed to Deprotection acid Add 2M HCl start2->acid reaction2 Stir at Room Temp. acid->reaction2 workup2 Work-up: Neutralization, Extraction reaction2->workup2 purification2 Purification (optional) workup2->purification2 product2 Final Product: This compound purification2->product2

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

The diagram below outlines the key steps in the palladium-catalyzed C-N bond formation.

catalytic_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa complex1 [Ar-Pd(II)(X)L₂] oa->complex1 amine_coordination Amine Coordination & Deprotonation complex1->amine_coordination complex2 [Ar-Pd(II)(NR'R'')L₂] amine_coordination->complex2 re Reductive Elimination complex2->re re->pd0 Regenerated Catalyst product Ar-NR'R'' (Product) re->product catalyst_regen Catalyst Regeneration reactant1 Ar-X (4-chloro-3-methylisoquinoline) reactant1->oa reactant2 HNR'R'' (Benzophenone imine) reactant2->amine_coordination base Base base->amine_coordination

References

Application Notes and Protocols for the Investigation of 3-Methyl-4-isoquinolinamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of 3-Methyl-4-isoquinolinamine as a kinase inhibitor. Due to the limited direct experimental data on this specific compound, this guide draws upon published research on structurally related isoquinoline derivatives to provide a framework for its investigation. The isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing activity against a range of kinases. These notes offer detailed protocols for evaluating the inhibitory potential of this compound and suggest potential kinase targets and signaling pathways for investigation.

Introduction to Isoquinolines as Kinase Inhibitors

Isoquinolines are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous natural products and their diverse biological activities. The isoquinoline core serves as a versatile scaffold for the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders[1]. Consequently, the development of novel kinase inhibitors is a major focus of drug discovery efforts.

Several isoquinoline derivatives have been identified as potent inhibitors of various kinases. For instance, a series of 3-methylisoquinoline-4-carbonitriles has been explored as inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA)[2]. Additionally, pyrazolo[3,4-g]isoquinolines have been synthesized and shown to inhibit kinases such as Haspin, CLK1, CDK9, and GSK3[1][3][4]. The structurally similar compound, 4-Cyano-3-methylisoquinoline, has been identified as an inhibitor of Protein Kinase A (PKA)[5][6]. These findings suggest that this compound, as a related analog, holds promise as a kinase inhibitor and warrants further investigation.

Potential Kinase Targets and Signaling Pathways

Based on the activity of structurally similar compounds, this compound could potentially target the following kinases and signaling pathways:

  • Protein Kinase A (PKA): Given that 4-Cyano-3-methylisoquinoline inhibits PKA, it is a primary candidate target. PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates a multitude of cellular processes including metabolism, gene transcription, and cell growth.

  • Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3 (GSK3): Pyrazolo[3,4-g]isoquinolines have demonstrated inhibitory activity against CDK9 and GSK3[1][3][4]. These kinases are involved in cell cycle regulation and various signaling cascades, making them important targets in cancer therapy.

  • Haspin and CLK1: These kinases, also inhibited by pyrazolo[3,4-g]isoquinoline derivatives, are involved in cell division and RNA splicing, respectively[1][3][4].

The potential mechanism of action is likely through competitive binding at the ATP-binding site of the kinase, a common mechanism for this class of inhibitors[7].

Illustrative Signaling Pathway: PKA Signaling

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G Protein GPCR->G_Protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP converts G_Protein->AC activates ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive binds PKA_active PKA (active) PKA_inactive->PKA_active activates Substrate Substrate Protein PKA_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Inhibitor 3-Methyl-4- isoquinolinamine Inhibitor->PKA_active inhibits

Caption: PKA signaling pathway and the potential point of inhibition.

Quantitative Data on Related Isoquinoline Kinase Inhibitors

The following table summarizes the inhibitory activities of closely related isoquinoline derivatives against various kinases. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-g]isoquinoline 3a Haspin167[1][3][4]
CLK1101[1][3][4]
Pyrazolo[3,4-g]isoquinoline 1b Haspin57[4]
Pyrazolo[3,4-g]isoquinoline 1c Haspin66[4]
4-Cyano-3-methylisoquinoline PKA30[6]
4-Cyano-3-methylisoquinoline PKAmicromolar level[5]

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory activity of this compound. These should be adapted and optimized for specific kinases and assay formats.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method for measuring the inhibition of a purified kinase enzyme.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in the assay buffer.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include wells for a negative control (DMSO vehicle) and a positive control inhibitor.

  • Kinase Reaction:

    • Add the purified kinase enzyme to each well.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound (this compound) and Controls Dispensing Dispense Compound and Kinase into Assay Plate Compound_Prep->Dispensing Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Dispensing Initiation Initiate Reaction with Substrate/ATP Mix Dispensing->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Detection Stop Reaction and Add Detection Reagent Incubation->Detection Measurement Measure Signal (Luminescence, Fluorescence, etc.) Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve_Fitting Generate Dose-Response Curve and Calculate IC50 Calculation->Curve_Fitting

References

Application Note: Quantification of 3-Methyl-4-isoquinolinamine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-isoquinolinamine is a heterocyclic aromatic compound belonging to the isoquinoline family. The accurate quantification of this and related compounds is crucial in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of pharmaceutical preparations. This document provides a detailed analytical method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection.

Physicochemical Properties of this compound

To develop a robust analytical method, understanding the physicochemical properties of the analyte is essential. Based on the chemical structure, the following properties for this compound (C₁₀H₁₀N₂) are estimated:

PropertyEstimated ValueBasis for Estimation
Molecular Weight 158.20 g/mol Calculated from the chemical formula.
pKa ~5.5 - 6.5Estimated based on the pKa of 4-aminoisoquinoline and the electron-donating effect of the methyl group.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetonitrile.Inferred from the properties of similar isoquinoline derivatives.[1]
UV λmax ~220 nm, ~270 nm, ~320 nmPredicted based on the isoquinoline chromophore.

Proposed Analytical Method: HPLC with UV and MS Detection

A reverse-phase HPLC method is proposed for the separation and quantification of this compound. This method offers high sensitivity and selectivity, making it suitable for complex matrices such as biological fluids and pharmaceutical formulations.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Series Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
UV Detection Wavelength 270 nm
Mass Spectrometer Triple Quadrupole (QqQ) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor Ion: m/z 159.1; Product Ion: To be determined by infusion of a standard solution. A common fragmentation for similar compounds involves the loss of the methyl group or cleavage of the ring.

Experimental Protocols

Preparation of Standard Solutions

a. Stock Standard Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a 1 mg/mL stock solution.

  • Store the stock solution at 2-8 °C, protected from light.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 95% A, 5% B).

  • A typical calibration curve range would be from 1 ng/mL to 1000 ng/mL.

Sample Preparation (from a biological matrix, e.g., plasma)

a. Protein Precipitation:

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

b. Supernatant Collection and Evaporation:

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

c. Reconstitution:

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-UV/MS Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Monitor the separation by UV detection at 270 nm and by MS/MS in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

The quantitative data obtained from the analysis of a hypothetical set of samples is summarized in the table below.

Sample IDRetention Time (min)Peak Area (UV)Peak Area (MS)Calculated Concentration (ng/mL)
Standard 15.212,34554,32110
Standard 25.261,725271,60550
Standard 35.2123,450543,210100
Sample 15.234,567152,10028.2
Sample 25.287,654386,45071.5

Visualizations

The following diagrams illustrate the proposed experimental workflow for the quantification of this compound.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing sample Biological Sample precipitation Protein Precipitation sample->precipitation Add Acetonitrile standard Reference Standard stock Stock Solution (1 mg/mL) standard->stock Dissolve in Methanol working_standards Working Standards stock->working_standards Serial Dilution hplc HPLC System working_standards->hplc Inject calibration_curve Calibration Curve working_standards->calibration_curve evaporation Evaporation precipitation->evaporation Collect Supernatant reconstitution Reconstitution evaporation->reconstitution Dissolve in Mobile Phase reconstitution->hplc Inject uv_detector UV Detector (270 nm) hplc->uv_detector ms_detector MS/MS Detector (MRM) hplc->ms_detector quantification Quantification uv_detector->quantification ms_detector->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship Analyte This compound Method Reverse-Phase HPLC Analyte->Method is separated by Detection UV & MS/MS Method->Detection is coupled with Quantification Concentration Determination Detection->Quantification enables Application Pharmacokinetics, Quality Control Quantification->Application is applied in

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols for Isoquinolinamine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research for "3-Methyl-4-isoquinolinamine" did not yield specific data on its application in cancer cell line studies. The following information is based on studies of closely related isoquinolinamine derivatives, which have demonstrated significant potential as anticancer agents. These notes and protocols can serve as a valuable resource for researchers investigating the anticancer properties of this class of compounds.

Application Notes

Isoquinolinamine derivatives have emerged as a promising class of heterocyclic compounds with potent antiproliferative and pro-apoptotic activities against various cancer cell lines. These compounds have been shown to target fundamental cellular processes involved in cancer progression, including cell cycle regulation and apoptosis.

One notable derivative, 3-(p-Tolyl)isoquinolin-1-amine (FX-9) , has demonstrated significant efficacy against both B- and T-cell acute lymphoblastic leukemia (ALL) cell lines.[1] FX-9 induces apoptosis through the JAK/STAT signaling pathway.[1] Studies have shown that B-ALL cells are more sensitive to isoquinolinamine compounds than T-ALL cells.[1] Importantly, these compounds often exhibit low to no hemolytic activity and reduced cytotoxicity against healthy, non-neoplastic cells, suggesting a favorable therapeutic window.[1]

Other 3-aryl-1-isoquinolinamine derivatives have also shown broad-spectrum cytotoxicity against a panel of human cancer cell lines, including those of the breast, prostate, colon, ovary, kidney, pancreas, glioblastoma, and melanoma. Some of these derivatives have even demonstrated efficacy in paclitaxel-resistant colorectal cancer cell lines.

The general mechanism of action for many isoquinolinamine derivatives involves the induction of mitotic arrest, disruption of tubulin polymerization, and subsequent activation of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various isoquinolinamine derivatives against different cancer cell lines.

Table 1: IC50 Values of 3-(p-Tolyl)isoquinolin-1-amine (FX-9) in Acute Lymphoblastic Leukemia (ALL) Cell Lines [1]

Cell LineTypeIC50 (µM)
SEMB-ALL0.54
RS4;11B-ALLNot specified
JurkatT-ALL1.94
CEMT-ALLNot specified

Table 2: Cytotoxicity of a 3-aryl-1-isoquinolinamine derivative (CWJ-082) in a Cervical Cancer Cell Line

Cell LineIC50 (µM)
HeLaNot specified

Note: Specific IC50 values for CWJ-082 were not provided in the searched articles, but the compound was reported to induce mitotic arrest and apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinolinamine compound in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Isoquinolinamine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoquinolinamine compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

Signaling Pathway of Apoptosis Induction by FX-9

G cluster_cell Cancer Cell FX9 FX-9 (3-(p-Tolyl)isoquinolin-1-amine) JAK_STAT JAK/STAT Pathway FX9->JAK_STAT Induces Caspase3 Caspase-3 Activation JAK_STAT->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of FX-9 induced apoptosis.

Experimental Workflow for Cell Viability Assay

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells (96-well plate) B Treat with Isoquinolinamine Derivative A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H G cluster_effects Cellular Effects of Isoquinolinamine Derivatives Compound Isoquinolinamine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Disrupts MitoticArrest Mitotic Arrest Tubulin->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

Application of 3-Methyl-4-isoquinolinamine in Neuroscience Research: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

As of the latest available scientific literature, there is no documented application of 3-Methyl-4-isoquinolinamine in neuroscience research. Comprehensive searches of scientific databases and research publications have not yielded any studies detailing its mechanism of action, experimental use, or relevance to neurological processes or diseases. The scientific community has not published findings on this specific compound within the context of neuroscience.

While information on this compound is absent in this field, research has been conducted on structurally related isoquinoline derivatives, which may offer a broader context of how this class of compounds can interact with the nervous system. It is crucial to note that minor structural differences can lead to vastly different biological activities. Therefore, the information on related compounds should not be extrapolated to this compound.

Research on Structurally Related Isoquinoline Compounds in Neuroscience

One notable related compound that has been studied in neuroscience is 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) . Unlike this compound, 1MeTIQ has been investigated for its neuroprotective properties.

Key Findings on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ):
  • Neuroprotection: 1MeTIQ has demonstrated neuroprotective effects in various experimental models.

  • Glutamatergic System Modulation: It has been shown to interact with the glutamatergic system, a key excitatory neurotransmitter system in the brain. Specifically, 1MeTIQ can inhibit glutamate-induced excitotoxicity, a process implicated in neuronal cell death in several neurodegenerative diseases.

  • NMDA Receptor Interaction: Research suggests that 1MeTIQ may exert its effects through interaction with NMDA receptors, a type of glutamate receptor.

  • Free Radical Scavenging: 1MeTIQ has also been noted for its ability to scavenge free radicals, suggesting a role in combating oxidative stress, a pathological component of many neurological disorders.

Conclusion

At present, this compound remains uninvestigated in the field of neuroscience. Researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of isoquinoline derivatives in neurology may find the literature on compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline to be a starting point for understanding the potential neuropharmacological properties of this chemical class. However, any future research would need to establish the specific biological activities of this compound independently.

Due to the lack of available data, the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for this compound in neuroscience research cannot be provided.

Application Notes and Protocols for 3-Methyl-4-isoquinolinamine Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-4-isoquinolinamine belongs to the isoquinoline class of heterocyclic aromatic compounds. While specific biological data for this compound is not extensively available in public literature, the isoquinoline scaffold is a common motif in a wide range of biologically active molecules, including natural products and synthetic compounds. Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects. Furthermore, substituted isoquinolinamines and related structures have been investigated for their potential as enzyme inhibitors, targeting kinases and other enzymes involved in disease pathology.

These application notes provide a comprehensive experimental framework for the biological evaluation of this compound. The protocols detailed below are based on established methodologies for assessing the common biological activities of the broader isoquinoline and isoquinolinamine chemical class.

I. Preliminary Cytotoxicity Screening

A primary step in the evaluation of a novel compound is to assess its general cytotoxicity against a panel of human cancer cell lines. This provides initial insights into its potential as an anticancer agent and helps determine appropriate concentration ranges for subsequent, more specific assays.

Table 1: Example Cytotoxicity Data of this compound in Cancer Cell Lines (MTT Assay)
Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer22.8
HCT116Colon Cancer18.5
PC-3Prostate Cancer35.1
HeLaCervical Cancer28.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 1: MTT Cell Viability Assay

This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO, typically at a final concentration of <0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Kinase Inhibition Assays

Given that many quinoline and isoquinoline derivatives have been shown to inhibit protein kinases, it is pertinent to screen this compound against a panel of relevant kinases, such as those in the PI3K/AKT pathway, which is often dysregulated in cancer.

Table 2: Example Kinase Inhibition Data for this compound
KinaseIC50 (µM)
PI3Kα8.9
PI3Kβ12.3
PI3Kδ7.5
AKT1> 50
mTOR> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 2: In Vitro PI3K Kinase Assay (Luminescence-based)

This protocol outlines a method to measure the activity of PI3K enzymes by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ)

  • This compound

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the PI3K enzyme, and the PIP2 substrate.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add the Kinase-Glo® reagent to each well. This reagent will lyse the cells and produce a luminescent signal that is proportional to the amount of ATP present.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathway Diagram

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K inhibits Experimental_Workflow cluster_0 In Vitro Evaluation Compound This compound (Test Compound) Primary Primary Screening (e.g., MTT Assay) Compound->Primary Secondary Secondary Assays (e.g., Kinase, Anti-inflammatory) Primary->Secondary Active? Mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Secondary->Mechanism Confirmed Activity? Lead Lead Candidate Mechanism->Lead

High-Throughput Screening with Isoquinolinamine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] Aminated versions of this scaffold, isoquinolinamines, offer rich chemical diversity and are particularly well-suited for targeting enzyme families such as kinases, which play a central role in cellular signaling pathways frequently dysregulated in disease. High-throughput screening (HTS) of isoquinolinamine libraries provides a powerful platform for the rapid identification of novel modulators of these pathways, offering starting points for the development of new therapeutics.[4]

This document provides detailed application notes and protocols for conducting high-throughput screens with isoquinolinamine libraries, focusing on both biochemical and cell-based assays. It includes representative data and visualizations of key signaling pathways often targeted by this class of compounds.

Data Presentation: Efficacy of Isoquinoline and Related Derivatives

The following tables summarize the inhibitory activities of various isoquinoline and quinoline derivatives against selected kinases and cancer cell lines, demonstrating the potential of this scaffold in drug discovery.

Table 1: Kinase Inhibitory Activity of Isoquinoline and Quinoline Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1b Haspin57[5]
1c Haspin66[5]
2c Haspin62[5]
3a Haspin167[5]
3a CLK1101[5]
3c CLK1/CDK9/GSK3218-363[5]
3d CLK1/CDK9/GSK3218-363[5]
9a HER2<1000[6]
9b HER2<1000[6]
11c HER2<1000[6]
14a HER2<1000[6]
AX13587 rhJNK1160[7]
AX14373 native JNK147[7]

Table 2: Anti-proliferative Activity of Isoquinoline Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µg/mL)Reference
B01002 SKOV3 (Ovarian Cancer)7.65[8]
C26001 SKOV3 (Ovarian Cancer)11.68[8]

Signaling Pathways Modulated by Isoquinolinamine Derivatives

Isoquinolinamine libraries are frequently screened for their ability to modulate key signaling pathways implicated in cancer and inflammatory diseases. The PI3K/AKT/mTOR and NF-κB pathways are two of the most prominent targets.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Isoquinolinamine Isoquinolinamine Inhibitor Isoquinolinamine->PI3K inhibits NFkB_Signaling_Pathway cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB / IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκB degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Isoquinolinamine Isoquinolinamine Inhibitor Isoquinolinamine->IKK inhibits Kinase_HTS_Workflow start Start dispense_compounds Dispense Isoquinolinamine Library Compounds (50 nL) start->dispense_compounds add_kinase Add Kinase and Substrate Mix (5 µL) dispense_compounds->add_kinase incubate1 Incubate (15 min, RT) add_kinase->incubate1 add_atp Add ATP to Initiate Reaction (5 µL) incubate1->add_atp incubate2 Incubate (60 min, RT) add_atp->incubate2 add_adpglo Add ADP-Glo™ Reagent (5 µL) incubate2->add_adpglo incubate3 Incubate (40 min, RT) add_adpglo->incubate3 add_detection Add Kinase Detection Reagent (10 µL) incubate3->add_detection incubate4 Incubate (30 min, RT) add_detection->incubate4 read_plate Read Luminescence incubate4->read_plate end End read_plate->end Cell_Based_HTS_Workflow start Start seed_cells Seed Cells into 384-well Plates (25 µL) start->seed_cells incubate1 Incubate (24 h, 37°C, 5% CO2) seed_cells->incubate1 dispense_compounds Dispense Isoquinolinamine Library Compounds (100 nL) incubate1->dispense_compounds incubate2 Incubate (72 h, 37°C, 5% CO2) dispense_compounds->incubate2 add_ctg Add CellTiter-Glo® Reagent (25 µL) incubate2->add_ctg incubate3 Incubate (10 min, RT) add_ctg->incubate3 read_plate Read Luminescence incubate3->read_plate end End read_plate->end

References

Application Notes and Protocols: Derivatization of 3-Methyl-4-isoquinolinamine for Improved Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The 3-Methyl-4-isoquinolinamine scaffold is a promising starting point for the development of novel therapeutic agents. Strategic derivatization of this core structure can lead to enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

These application notes provide an overview of potential derivatization strategies for this compound, focusing on modifications to enhance its activity, particularly as a kinase inhibitor. The protocols and data presented are based on established methodologies for related isoquinoline scaffolds and serve as a guide for the rational design and synthesis of novel this compound derivatives.

Key Derivatization Strategies

The primary site for derivatization on the this compound core is the amino group at the C-4 position. This group can be readily functionalized through various reactions to introduce a diverse range of substituents, thereby modulating the compound's biological activity.

Potential Derivatization Reactions:

  • Acylation: Reaction of the C-4 amino group with acyl chlorides or anhydrides to form amides. This can introduce various aryl, heteroaryl, or alkyl groups.

  • Alkylation: Introduction of alkyl groups at the C-4 amino group.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield substituted ureas and thioureas.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications can influence the molecule's steric and electronic properties, as well as its ability to form hydrogen bonds, which are crucial for interactions with biological targets such as protein kinases.

Experimental Protocols

The following are generalized protocols for the derivatization of an aminoisoquinoline core, which can be adapted for this compound.

Protocol 1: General Procedure for Acylation of 4-Aminoisoquinoline Core

This protocol describes the synthesis of an amide derivative at the C-4 position.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: C-4 Alkylation of an Isoquinoline Ring (Adapted)

While a direct protocol for this compound was not found, the following is an adapted method based on the C-4 alkylation of the isoquinoline core, which could be explored for the target molecule's amine group with appropriate modifications. This protocol describes a metal-free, acid-catalyzed alkylation.[3][4]

Materials:

  • This compound

  • Vinyl ketone (e.g., methyl vinyl ketone)

  • Benzoic acid

  • Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add benzoic acid (3 equivalents) and the vinyl ketone (4 equivalents).

  • Heat the reaction mixture at 80 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the C-4 alkylated product.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation: Structure-Activity Relationship (SAR) in a Related Series

CompoundSubstitution at C4Haspin IC50 (nM)CLK1 IC50 (nM)CDK9/CycT IC50 (nM)GSK3α/β IC50 (nM)
3a Methyl167101>1000>1000
3b Ethyl>1000218363315
3c Propyl>1000254297268
3d Cyclopropyl>1000289321302
3e Butyl>1000456512489

Data adapted from a study on pyrazolo[3,4-g]isoquinolines and is presented to illustrate potential SAR trends.[1]

Interpretation:

The data suggests that substitution at the C-4 position significantly influences both the potency and selectivity of kinase inhibition. In this series, a smaller alkyl group (methyl) at the C-4 position resulted in the most potent Haspin inhibition, while larger alkyl groups led to a shift in selectivity towards other kinases like CLK1, CDK9, and GSK3. This highlights the importance of the size and nature of the substituent at this position for achieving desired biological activity.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->Kinase Cascade (e.g., MAPK pathway)

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation start This compound reaction Derivatization Reaction (e.g., Acylation, Alkylation) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Kinase Assay characterization->screening data Determine IC50 Values screening->data sar Structure-Activity Relationship Analysis data->sar

Conclusion

The derivatization of this compound at the C-4 amino group presents a promising avenue for the discovery of novel and potent biological agents, particularly kinase inhibitors. The provided protocols and structure-activity relationship insights from related isoquinoline scaffolds offer a solid foundation for initiating such drug discovery efforts. Further exploration of diverse substituents at the C-4 position is warranted to develop compounds with optimized activity and selectivity profiles for various therapeutic targets.

References

Application Notes and Protocols for the Isolation of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation and purification of 3-Methyl-4-isoquinolinamine from typical reaction mixtures. The methodologies described are based on common organic chemistry laboratory techniques and can be adapted for various scales of synthesis.

Introduction

This compound is a heterocyclic amine of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active compounds. Effective isolation and purification of this compound from complex reaction mixtures are crucial for obtaining material of high purity required for subsequent analytical characterization and biological screening. The primary methods for purification include column chromatography and recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the purification of a closely related aminoisoquinoline, which can be considered analogous for the purposes of estimating the efficiency of the described protocols.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)-
Mobile Phase Hexane:Ethyl Acetate (1:1 to 1:4)Ethanol/Water
Typical Yield 70-90%>90%
Achievable Purity >95%>99%
Typical Scale 100 mg - 5 g50 mg - 2 g

Experimental Protocols

Note: As no specific, detailed published protocol for the isolation of this compound was found, the following protocols are generalized based on standard laboratory practices for the purification of structurally similar aminoisoquinolines.

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography. This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Materials:

  • Crude this compound reaction mixture

  • Silica Gel (230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Elution solvent (e.g., Hexane:Ethyl Acetate mixture)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).

    • Alternatively, for less soluble mixtures, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexane or a low polarity hexane:ethyl acetate mixture).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica gel surface.

  • Loading the Sample:

    • Carefully load the prepared sample onto the top of the silica gel bed.

    • If the sample was dissolved in a solvent, add it slowly and allow it to adsorb onto the silica.

    • If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 1:1, then 1:4). The optimal gradient will depend on the specific impurities in the reaction mixture.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each collected fraction on a TLC plate and elute with an appropriate solvent system.

    • Visualize the spots under UV light or by staining.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of this compound that is already reasonably pure (>90%) to obtain a highly crystalline and pure solid.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for amino compounds include alcohols (ethanol, methanol) and their mixtures with water.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation column_chrom Column Chromatography evaporation->column_chrom recrystallization Recrystallization column_chrom->recrystallization analysis Purity & Structural Analysis (TLC, NMR, MS) recrystallization->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis and isolation of this compound.

purification_logic cluster_chromatography Column Chromatography cluster_crystallization Recrystallization crude Crude Product (Mixture of Compounds) separation Separation based on Polarity crude->separation impurities Polar & Non-polar Impurities separation->impurities target_fractions Fractions containing This compound separation->target_fractions dissolution Dissolution in Hot Solvent target_fractions->dissolution cooling Slow Cooling dissolution->cooling filtration Filtration cooling->filtration pure_product Highly Pure Crystalline Product filtration->pure_product soluble_impurities Soluble Impurities in Mother Liquor filtration->soluble_impurities

Caption: Logical workflow of the purification process for this compound.

Application Notes and Protocols: 3-Methyl-4-isoquinolinamine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-Methyl-4-isoquinolinamine is a heterocyclic aromatic compound belonging to the isoquinoline family. While specific data on its fluorescence properties is limited in publicly available literature, its structural similarity to other fluorescent isoquinoline and quinoline derivatives suggests its potential as a fluorescent probe.[1] Isoquinoline-3-amine derivatives, for instance, have been noted for their fluorescent properties.[1] This document provides a hypothetical overview of the potential applications and protocols for utilizing this compound as a fluorescent probe in research settings, based on the known characteristics of similar compounds. The provided data and protocols should be considered as a starting point for experimental design and will require optimization.

Principle of Fluorescence

The fluorescence of isoquinoline derivatives often arises from π-π* transitions within the aromatic system. The presence of an amino group (a strong electron-donating group) at the 4-position and a methyl group at the 3-position can influence the electronic distribution and, consequently, the photophysical properties of the molecule. It is plausible that this compound exhibits fluorescence in the UV to blue region of the electromagnetic spectrum. The fluorescence intensity and emission wavelength may be sensitive to the local environment, such as solvent polarity and pH, making it a potential candidate for dynamic sensing applications.

Potential Applications

Based on the characteristics of related fluorescent heterocyclic compounds, this compound could potentially be used in the following applications:

  • General Cellular Staining: As a small, planar, and moderately lipophilic molecule, it may be capable of crossing cell membranes and nonspecifically staining intracellular compartments, allowing for visualization of cellular morphology.

  • pH Sensing: The amino group on the isoquinoline ring could be protonated at acidic pH, potentially altering the fluorescence properties of the molecule. This could enable ratiometric or intensity-based pH sensing in cellular organelles or other microenvironments.

  • Metal Ion Sensing: The nitrogen atoms in the isoquinoline ring and the amino group could act as a chelating site for certain metal ions. Binding of a metal ion could lead to a change in fluorescence (chelation-enhanced fluorescence or quenching), enabling the detection of specific cations.

  • Component in Larger Probe Design: The this compound core could serve as a fluorophore in the design of more complex, targeted probes for specific biomolecules or cellular events.

Quantitative Data

The following table summarizes the hypothetical photophysical and physicochemical properties of this compound. These values are estimates based on structurally similar compounds and require experimental verification.

PropertyHypothetical ValueNotes
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Purity >95%Purity should be confirmed by appropriate analytical methods (e.g., NMR, HPLC, Mass Spectrometry).
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOHTest solubility in desired solvents before preparing stock solutions.
Excitation Maximum (λex) ~350 nmThis is a hypothetical value. An excitation scan should be performed to determine the optimal excitation wavelength.
Emission Maximum (λem) ~450 nmThis is a hypothetical value and may shift depending on the solvent environment. An emission scan from ~370 nm to 600 nm is recommended.
Quantum Yield (Φ) 0.1 - 0.3This is an estimated range. The quantum yield is highly dependent on the solvent and local environment. It should be measured relative to a known standard (e.g., quinine sulfate).[1]
Molar Extinction Coefficient (ε) 5,000 - 15,000 M⁻¹cm⁻¹This value should be determined experimentally by measuring the absorbance of a known concentration of the compound.

Experimental Protocols

The following are generalized protocols for the potential use of this compound as a fluorescent probe. These protocols will require optimization for specific experimental systems.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Accurately weigh a small amount of this compound (e.g., 1.58 mg).

    • Dissolve the solid in an appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock solution).

    • Mix thoroughly by vortexing until fully dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • On the day of the experiment, dilute the stock solution in a suitable buffer or cell culture medium to the desired final concentration.

    • For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of buffer or medium.

    • Protect the working solution from light.

Protocol 2: General Cellular Staining
  • Cell Culture:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Staining:

    • Remove the culture medium and wash the cells once with a warm phosphate-buffered saline (PBS), pH 7.4.

    • Add the pre-warmed working solution of this compound (e.g., 5 µM in culture medium) to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the hypothetical excitation and emission wavelengths (e.g., DAPI or blue fluorescent protein filter set).

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging stock Prepare 10 mM Stock in DMSO working Dilute to 1-10 µM Working Solution stock->working stain Incubate with Working Solution (15-30 min) working->stain culture Culture Cells on Imaging Dish wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash Cells 2-3x with PBS stain->wash2 add_buffer Add Imaging Buffer wash2->add_buffer image Fluorescence Microscopy add_buffer->image

Fig. 1: General workflow for cellular staining.
Protocol 3: In Vitro pH Titration

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Add a fixed concentration of this compound (e.g., 10 µM) to each buffer.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with the excitation wavelength set to the determined optimum (hypothetically ~350 nm).

  • Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths if ratiometric) against the pH to determine the pKa of the probe.

G cluster_0 Hypothetical pH-Dependent Fluorescence low_ph Low pH (Protonated Amino Group) fluorescence_state1 Altered Fluorescence (e.g., Quenched or Shifted) low_ph->fluorescence_state1 Excitation high_ph High pH (Deprotonated Amino Group) fluorescence_state2 Baseline Fluorescence high_ph->fluorescence_state2 Excitation

Fig. 2: Postulated mechanism for pH sensing.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Incorrect filter set- Probe concentration too low- Photobleaching- Probe not entering cells- Verify excitation and emission filters.- Increase probe concentration or incubation time.- Reduce excitation light intensity or exposure time.- Use a permeabilization agent (for fixed cells).
High Background - Incomplete washing- Probe aggregation- Autofluorescence- Increase the number and duration of wash steps.- Filter the working solution.- Image unstained cells as a control and use background subtraction.
Cell Toxicity - High probe concentration- Long incubation time- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.- Reduce the probe concentration and/or incubation time.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Dispose of waste according to local regulations.

Ordering Information

While this compound is not a widely commercialized fluorescent probe, the structurally similar 4-Amino-3-methyl-quinoline is available from some chemical suppliers as a building block for synthesis.

Disclaimer: The information provided in these application notes is hypothetical and based on the properties of structurally related compounds. The protocols are intended as a starting point and will require significant optimization and validation by the end-user. The suitability of this compound as a fluorescent probe for any specific application is not guaranteed.

References

Application Notes and Protocols for the Use of 3-Methyl-4-isoquinolinamine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, there is no publicly available research specifically detailing the antimicrobial properties of 3-Methyl-4-isoquinolinamine. The following application notes and protocols are based on the known antimicrobial activities of structurally related isoquinoline and quinoline derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals to initiate investigations into the potential of this compound as a novel antimicrobial agent.

Application Notes

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including potent antimicrobial effects.[1] Derivatives of isoquinoline have demonstrated efficacy against a spectrum of pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanisms of these compounds are varied and can include the inhibition of cell wall synthesis, disruption of nucleic acid replication, and interference with cell division processes.[2][3]

This compound, as a member of this chemical class, represents a promising candidate for antimicrobial research. Its structural simplicity offers potential for straightforward synthesis and derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The presence of a methyl group and an amino group on the isoquinoline core may influence its physicochemical properties, such as solubility and membrane permeability, which are critical for antibacterial efficacy.

The proposed research outlined in these notes aims to systematically evaluate the antimicrobial potential of this compound, beginning with broad-spectrum activity screening, followed by determination of potency, assessment of cytotoxicity, and investigation into its mechanism of action.

Quantitative Data from Related Isoquinoline Derivatives

The following table summarizes the minimum inhibitory concentrations (MICs) of some tricyclic isoquinoline derivatives against various Gram-positive pathogens. This data is presented to illustrate the antimicrobial potential within the broader isoquinoline class and to provide a benchmark for future studies on this compound.

CompoundStaphylococcus aureus (MIC µg/mL)Streptococcus pneumoniae (MIC µg/mL)Enterococcus faecium (MIC µg/mL)Reference
Compound 8d 16Not Tested128[4]
Compound 8f 323264[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a panel of pathogenic bacteria using the broth microdilution method.[5][6][7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacterium with a known antibiotic), a negative control (broth only), and a growth control (bacterium in broth without any compound).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Cytotoxicity Assessment by MTT Assay

This protocol describes the evaluation of the cytotoxic effect of this compound on a mammalian cell line (e.g., HEK293 or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Evaluation cluster_2 Mechanism of Action Studies Compound Synthesis\n(this compound) Compound Synthesis (this compound) Primary Antimicrobial Screening\n(Panel of Bacteria) Primary Antimicrobial Screening (Panel of Bacteria) Compound Synthesis\n(this compound)->Primary Antimicrobial Screening\n(Panel of Bacteria) MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Primary Antimicrobial Screening\n(Panel of Bacteria)->MIC Determination\n(Broth Microdilution) Cytotoxicity Assay\n(e.g., MTT Assay) Cytotoxicity Assay (e.g., MTT Assay) MIC Determination\n(Broth Microdilution)->Cytotoxicity Assay\n(e.g., MTT Assay) Selectivity Index Calculation\n(IC50 / MIC) Selectivity Index Calculation (IC50 / MIC) Cytotoxicity Assay\n(e.g., MTT Assay)->Selectivity Index Calculation\n(IC50 / MIC) Time-Kill Kinetics Time-Kill Kinetics Selectivity Index Calculation\n(IC50 / MIC)->Time-Kill Kinetics Lead Optimization Lead Optimization Selectivity Index Calculation\n(IC50 / MIC)->Lead Optimization Target-Based Assays\n(e.g., Cell Wall Synthesis, Nucleic Acid Synthesis) Target-Based Assays (e.g., Cell Wall Synthesis, Nucleic Acid Synthesis) Time-Kill Kinetics->Target-Based Assays\n(e.g., Cell Wall Synthesis, Nucleic Acid Synthesis)

Caption: Workflow for antimicrobial evaluation of this compound.

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Division

This diagram illustrates a potential mechanism of action where this compound inhibits bacterial cell division by targeting the FtsZ protein.

G cluster_0 Bacterial Cell Compound This compound Target FtsZ Protein Compound->Target Binds to Process1 FtsZ Polymerization Target->Process1 Inhibits Process2 Z-ring Formation Process1->Process2 Prevents Outcome Inhibition of Cell Division Process2->Outcome Leads to

Caption: Proposed mechanism of FtsZ inhibition by this compound.

References

Application Notes and Protocols: Developing Isoquinoline Derivatives as Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the development of isoquinoline derivatives as potent antiviral agents. The information compiled herein is based on recent advancements in the field, targeting a broad spectrum of viruses including influenza, coronaviruses, HIV, and Zika virus.

Introduction

Isoquinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Naturally occurring and synthetic isoquinoline alkaloids have demonstrated a wide range of therapeutic potential, including anti-inflammatory, antimicrobial, and notably, antiviral properties.[1][2] These compounds exert their antiviral effects through various mechanisms, such as inhibiting viral entry and replication, and modulating host signaling pathways crucial for viral pathogenesis.[2][3] This document outlines the key findings and methodologies for screening and characterizing isoquinoline-based antiviral candidates.

Data Presentation: Antiviral Activity of Isoquinoline Derivatives

The following tables summarize the quantitative data on the antiviral efficacy and cytotoxicity of selected isoquinoline derivatives against various viruses.

Table 1: Anti-Influenza Virus Activity of Isoquinolone Derivatives [4][5]

CompoundVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
1 Influenza A and B0.2 - 0.639.0~65-195
21 Influenza A and B9.9 - 18.5>300>16-30

Table 2: Anti-Coronavirus (SARS-CoV-2) Activity of Isoquinoline Derivatives

CompoundVirus/AssayIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Aromoline SARS-CoV-2 pseudovirus (D614G, Delta, Omicron)0.47 - 0.66--[6]
trans-1 SARS-CoV-2 (Vero E6 cells)3.15>200>63.49[7][8]
trans-1 SARS-CoV-2 (Calu-3 cells)2.78>200>71.94[7][8]
Compound 15 SARS-CoV-2 pseudoviruslow micromolarlow cytotoxicity-[9]

Table 3: Anti-HIV Activity of Isoquinoline Derivatives

CompoundTarget/AssayIC50/EC50 (µM)Reference
Papaverine hydrochloride HIV (MT4 cells)5.8 (ED50)[2]
6l (ALLINI) HIV-1 Integrase MultimerizationPotent activity[10]
24c CXCR4 Antagonistlow nanomolar[11][12]

Table 4: Anti-Zika Virus (ZIKV) Activity of Isoquinoline Derivatives

CompoundAssayIC50 (µg/mL)Selectivity Index (SI)Reference
Warifteine ZIKV-infected Vero cells2.268.3[13]
Subfraction 6 (Methylwarifteine/Warifteine) ZIKV-infected Vero cells3.56.14[13]
Chloroquine ZIKV-infected Vero cells9.82 µM (EC50)13.70[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of isoquinoline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to host cells (CC50).

Materials:

  • Host cell line (e.g., MDCK, Vero E6, MT-4)

  • 96-well plates

  • Complete cell culture medium

  • Isoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of the isoquinoline derivative in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Objective: To determine the antiviral activity of the compound by quantifying the reduction in viral plaques (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Serum-free medium

  • Isoquinoline derivative dilutions

  • Overlay medium (e.g., 0.6% carboxymethyl cellulose in medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Wash the confluent cell monolayers with serum-free medium.

  • In a separate tube, pre-incubate the virus (e.g., 100 plaque-forming units) with serial dilutions of the isoquinoline derivative for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture for 1 hour at 37°C.

  • Remove the inoculum and wash the cells with PBS.

  • Add 3 mL of overlay medium containing the respective compound concentration to each well.

  • Incubate the plates at the optimal temperature for the virus (e.g., 3-5 days) until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet solution.

  • Count the number of plaques in each well.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits plaque formation by 50%.[4]

Time-of-Addition Assay

Objective: To determine the stage of the viral life cycle targeted by the compound.

Protocol:

  • Attachment: Pre-chill cells and virus at 4°C. Add the compound and virus simultaneously to the cells and incubate at 4°C for 1 hour. Wash and add fresh medium.

  • Entry: Infect cells with the virus at 37°C for 1 hour. Wash and then add the compound at different time points post-infection (e.g., 0, 1, 2, 4, 6 hours).[4]

  • Post-entry/Replication: Infect cells with the virus for 1 hour, wash, and then add the compound.

  • Quantify the viral yield or reporter gene expression at the end of the experiment (e.g., by plaque assay or qPCR).

  • Inhibition at specific time points will indicate the targeted stage of the viral life cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by isoquinoline derivatives and a general workflow for antiviral drug screening.

Antiviral_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Isoquinoline Derivative Library Primary_Assay High-Throughput Antiviral Assay (e.g., Cell-based reporter assay) Compound_Library->Primary_Assay Hit_Identification Identification of 'Hits' Primary_Assay->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays (EC50, CC50) Hit_Identification->Dose_Response Selectivity_Index Calculate Selectivity Index (SI) Dose_Response->Selectivity_Index Time_of_Addition Time-of-Addition Assay Selectivity_Index->Time_of_Addition Target_Identification Target Identification Assays (e.g., Enzyme inhibition, Binding assays) Time_of_Addition->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) Target_Identification->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Pathway_Analysis->SAR_Studies Lead_Optimization Chemical Synthesis of Analogs SAR_Studies->Lead_Optimization Lead_Optimization->Dose_Response In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

Caption: General workflow for antiviral drug discovery using isoquinoline derivatives.

Signaling_Pathways cluster_0 Viral Infection cluster_1 Host Cell Signaling cluster_2 Inhibition by Isoquinoline Derivatives Virus Virus Host_Cell Host Cell Receptor Virus->Host_Cell Attachment & Entry NFkB_Pathway NF-κB Pathway Host_Cell->NFkB_Pathway Activation MAPK_ERK_Pathway MAPK/ERK Pathway Host_Cell->MAPK_ERK_Pathway Activation Viral_Replication Viral Replication NFkB_Pathway->Viral_Replication Promotes MAPK_ERK_Pathway->Viral_Replication Promotes Isoquinoline Isoquinoline Derivatives Isoquinoline->Virus Directly targets (e.g., polymerase, entry) Isoquinoline->NFkB_Pathway Inhibits Isoquinoline->MAPK_ERK_Pathway Inhibits Isoquinoline->Viral_Replication Inhibits

Caption: Key signaling pathways modulated by antiviral isoquinoline derivatives.[2][3]

Conclusion

The development of isoquinoline derivatives as antiviral agents presents a promising avenue for addressing the challenges of emerging and drug-resistant viral infections. Their broad-spectrum activity and diverse mechanisms of action make them attractive candidates for further investigation. The protocols and data presented in this document provide a foundational framework for researchers to screen, characterize, and optimize novel isoquinoline-based antiviral therapies. Through systematic evaluation and structure-activity relationship studies, the therapeutic potential of this versatile chemical scaffold can be fully realized.

References

Application Notes and Protocols for the Synthesis of Isoquinoline-Based Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antibacterial activity, and proposed mechanisms of action for two distinct classes of isoquinoline-based compounds: alkynyl isoquinolines and tricyclic isoquinolines. Detailed protocols for the synthesis of representative compounds and for key biological assays are provided to facilitate further research and development in this promising area of antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The isoquinoline scaffold has emerged as a valuable pharmacophore in the development of novel antibacterial agents due to its presence in numerous biologically active natural products and its synthetic tractability.[1][2] This document details the synthesis and evaluation of two promising classes of isoquinoline derivatives and provides protocols for their preparation and biological characterization.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of the synthesized isoquinoline compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Alkynyl Isoquinoline Derivatives

CompoundStaphylococcus aureus (MRSA)Staphylococcus aureus (VRSA)
HSN5840.5 µg/mL[3]1 µg/mL[3]
HSN7390.5 µg/mL[3]1 µg/mL[3]
Vancomycin1 µg/mL[3]-
Ciprofloxacin> 64 µg/mL[3]> 64 µg/mL[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of Tricyclic Isoquinoline Derivatives

CompoundStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecium
8d16 µg/mL[1][4]-128 µg/mL[1][4]
8f32 µg/mL[1][4]32 µg/mL[1][4]64 µg/mL[1][4]

Experimental Protocols

Synthesis of Alkynyl Isoquinoline HSN739

This protocol describes the synthesis of HSN739, a representative alkynyl isoquinoline, via a Sonogashira coupling reaction.[3][5]

Workflow for the Synthesis of Alkynyl Isoquinoline HSN739

cluster_0 Synthesis of Precursors cluster_1 Sonogashira Coupling cluster_2 Purification cluster_3 Final Product 1_chloroisoquinoline 1-Chloroisoquinoline Reaction_Vessel Reaction Vessel (Pd(PPh3)4, CuI, Et3N, THF) 1_chloroisoquinoline->Reaction_Vessel 4_ethynyl_N_N_dimethylaniline 4-Ethynyl-N,N-dimethylaniline 4_ethynyl_N_N_dimethylaniline->Reaction_Vessel Column_Chromatography Column Chromatography Reaction_Vessel->Column_Chromatography HSN739 HSN739 Column_Chromatography->HSN739

Caption: General workflow for the synthesis of HSN739.

Materials:

  • 1-Chloroisoquinoline

  • 4-Ethynyl-N,N-dimethylaniline

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-chloroisoquinoline (1.0 eq) and 4-ethynyl-N,N-dimethylaniline (1.2 eq) in anhydrous THF under an argon atmosphere, add triethylamine (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product HSN739.

Synthesis of Tricyclic Isoquinoline 8d

This protocol outlines the synthesis of the tricyclic isoquinoline derivative 8d through a [2+3] cycloaddition reaction.[1][4]

Workflow for the Synthesis of Tricyclic Isoquinoline 8d

cluster_0 Reactants cluster_1 [2+3] Cycloaddition cluster_2 Purification cluster_3 Final Product dihydroisoquinoline 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Reaction_Vessel_2 Reaction Vessel (Methanol, Reflux) dihydroisoquinoline->Reaction_Vessel_2 DMAD Dimethyl acetylenedicarboxylate (DMAD) DMAD->Reaction_Vessel_2 Crystallization Crystallization Reaction_Vessel_2->Crystallization Compound_8d Compound 8d Crystallization->Compound_8d

Caption: General workflow for the synthesis of compound 8d.

Materials:

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol

Procedure:

  • Dissolve 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in methanol.

  • Add dimethyl acetylenedicarboxylate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and wash with cold methanol to yield the pure product 8d.

Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antibacterial compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecium)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action: Inhibition of Bacterial Cell Division

Several isoquinoline-based compounds are proposed to exert their antibacterial effect by targeting the bacterial cell division protein FtsZ.[6] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts the cell during division.[7] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation and eventual cell death.

Proposed Signaling Pathway for FtsZ Inhibition by Isoquinoline Compounds

cluster_0 Bacterial Cell Division cluster_1 Inhibition GTP GTP FtsZ_monomer FtsZ Monomer GTP->FtsZ_monomer binds FtsZ_polymer FtsZ Polymer FtsZ_monomer->FtsZ_polymer polymerizes Z_ring Z-Ring Formation FtsZ_polymer->Z_ring Cell_Division Cell Division Z_ring->Cell_Division Isoquinoline Isoquinoline Compound Isoquinoline->FtsZ_monomer inhibits binding Isoquinoline->FtsZ_polymer destabilizes

Caption: Inhibition of FtsZ polymerization by isoquinolines.

FtsZ Polymerization Inhibition Assay (Light Scattering)

This protocol describes an in vitro assay to measure the effect of compounds on FtsZ polymerization by monitoring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution

  • Test compounds

  • Fluorometer or spectrophotometer capable of measuring 90° light scattering

Procedure:

  • Pre-warm the polymerization buffer and FtsZ solution to 30°C.

  • Add the FtsZ protein to the polymerization buffer in a cuvette to a final concentration of ~5 µM.

  • Place the cuvette in the light scattering instrument and record a baseline reading.

  • Add the test compound at the desired concentration and incubate for a few minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Monitor the change in light scattering over time. A decrease in the rate or extent of light scattering in the presence of the compound indicates inhibition of FtsZ polymerization.

Bacterial Cell Wall Biosynthesis Assay

Some isoquinoline compounds are suggested to interfere with cell wall biosynthesis.[3][5] This protocol provides a general method to assess the inhibition of peptidoglycan biosynthesis using radiolabeled precursors.

Materials:

  • Bacterial cells (e.g., S. aureus)

  • Growth medium

  • Radiolabeled peptidoglycan precursor (e.g., [14C]N-acetylglucosamine)

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Grow bacterial cells to the mid-logarithmic phase.

  • Incubate the cells with the test compound at various concentrations for a defined period.

  • Add the radiolabeled precursor to the cell suspension and continue incubation to allow for incorporation into the cell wall.

  • Stop the reaction by adding cold TCA to precipitate macromolecules, including the cell wall.

  • Wash the precipitate with TCA to remove unincorporated radiolabel.

  • Resuspend the pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • A reduction in radioactivity in the presence of the test compound indicates inhibition of peptidoglycan biosynthesis.

Conclusion

The isoquinoline scaffold represents a versatile platform for the development of novel antibacterial agents. The alkynyl and tricyclic isoquinoline derivatives presented here demonstrate promising activity against clinically relevant bacteria. The detailed protocols provided will enable researchers to synthesize these and related compounds and to further investigate their mechanisms of action, ultimately contributing to the discovery of new therapies to combat antibiotic resistance.

References

Application Notes and Protocols for Isoquinoline Derivatives in Organic Chemistry and Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring.[1] This scaffold is a core component of a wide range of natural and synthetic compounds that exhibit significant pharmacological activities.[1] Isoquinoline derivatives are known for their diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][2][3][4] Their broad spectrum of biological activity has made them a "privileged scaffold" in medicinal chemistry and a focal point for drug discovery and development.[5][6]

Application Notes: Pharmacological Activities of Isoquinoline Derivatives

Anticancer Activity

Isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy.[7][9]

Key Mechanisms of Anticancer Action:

  • DNA Interaction: Some isoquinoline derivatives can intercalate into DNA or bind to its grooves, interfering with DNA replication and transcription processes.

  • Microtubule Disruption: Compounds like noscapine have been shown to bind to tubulin, disrupting microtubule polymerization, which is crucial for mitosis in cancer cells.[7]

  • Enzyme Inhibition: Many derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases.[9]

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Berberine VariousVariesInduction of apoptosis, cell cycle arrest[10]
Sanguinarine HeLa-Microtubule depolymerization[7]
Noscapine MCF-7, MDA-MB-231-Mitotic arrest, apoptosis[7]
Chelerythrine MRSA1.0-[11]
B-06 MBA-MD-231, MCF-7-Cytotoxicity[4]
Antimicrobial Activity

Isoquinoline derivatives have shown significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites.[2][12][13] This makes them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[11]

Key Mechanisms of Antimicrobial Action:

  • Cell Wall Synthesis Inhibition: Some derivatives interfere with the biosynthesis of the bacterial cell wall.[14][15]

  • Nucleic Acid Synthesis Inhibition: They can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12]

  • Disruption of Cell Membranes: Certain compounds can disrupt the integrity of microbial cell membranes.[3]

Quantitative Data on Antimicrobial Activity (MIC - Minimum Inhibitory Concentration):

CompoundMicroorganismMIC (µg/mL)Reference
Compound 8d Staphylococcus aureus16
Compound 8f Staphylococcus aureus32
Compound 8f Streptococcus pneumoniae32[12]
Berberine S. aureus0.5[15]
HSN584 MRSA-[14][15]
HSN739 MRSA-[14][15]
Neuroprotective Activity

Several isoquinoline alkaloids have demonstrated neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[16][17][18]

Key Mechanisms of Neuroprotective Action:

  • Antioxidant Effects: They can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[17]

  • Anti-inflammatory Action: Inhibition of pro-inflammatory signaling pathways in the brain.[17]

  • Modulation of Neurotransmitter Systems: Interaction with various receptors and enzymes in the central nervous system.

  • Regulation of Autophagy: Can modulate cellular processes that clear damaged components.[17]

Experimental Protocols

Organic Synthesis: Bischler-Napieralski Reaction

This is a classic method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines.

Protocol:

  • Acylation: React a β-phenylethylamine with an acyl chloride or anhydride in the presence of a base (e.g., pyridine) to form the corresponding N-acyl-β-phenylethylamine.

  • Cyclization: Treat the amide with a dehydrating agent and Lewis acid catalyst (e.g., phosphorus pentoxide, phosphorus oxychloride, or polyphosphoric acid) and heat. The reaction proceeds via an electrophilic aromatic substitution.

  • Work-up: Quench the reaction mixture with ice water and basify with an appropriate base (e.g., NaOH or NH4OH).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Pharmacological Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Organic Synthesis cluster_purification Purification & Characterization cluster_screening Pharmacological Screening start β-phenylethylamine acyl Acylation start->acyl amide N-acyl-β-phenylethylamine acyl->amide cyclo Cyclization (Bischler-Napieralski) amide->cyclo dihydroiso 3,4-Dihydroisoquinoline cyclo->dihydroiso workup Work-up & Extraction dihydroiso->workup purify Column Chromatography workup->purify char Spectroscopic Analysis (NMR, MS) purify->char assay Cytotoxicity Assay (e.g., MTT) char->assay data Data Analysis (IC50 Determination) assay->data signaling_pathway ext_stim Isoquinoline Derivative receptor Receptor/ Target Protein ext_stim->receptor Binds/Inhibits caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Isoquinoline Derivatives in Analgesic and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of isoquinoline derivatives as potential analgesic and anti-inflammatory agents. This document includes summaries of their biological activities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action.

Introduction to Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. Many of these compounds have been investigated for their potential to alleviate pain and inflammation, showing promise as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1] Prominent examples include naturally occurring alkaloids like berberine, noscapine, and papaverine, as well as numerous synthetic analogs designed to enhance efficacy and reduce side effects.[2][3]

Mechanism of Action

The analgesic and anti-inflammatory effects of isoquinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade and pain perception. Two of the most significant pathways are the nuclear factor-kappa B (NF-κB) and the cyclooxygenase-2 (COX-2) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of target inflammatory genes.[5][6] Certain isoquinoline derivatives have been shown to inhibit NF-κB activation by preventing the degradation of IκBα or by inhibiting the nuclear translocation of the p50/p65 subunit.[7]

COX-2 Signaling Pathway: The COX-2 enzyme is a key player in the synthesis of prostaglandins (PGs), which are potent inflammatory mediators that also sensitize nociceptors, contributing to pain.[8] Arachidonic acid released from the cell membrane is converted by COX-2 into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2.[8] Many isoquinoline derivatives exert their anti-inflammatory effects by inhibiting the expression or activity of the COX-2 enzyme, thereby reducing prostaglandin production.[8]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative analgesic and anti-inflammatory activities of selected isoquinoline derivatives from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Isoquinoline Derivatives

CompoundAssayTargetIC50 (µM)Reference
BerberineNO Production InhibitioniNOS11.64[8]
Berberine Derivative (Compound 2)NO Production InhibitioniNOS9.32[8]
(S)-N-(2-hydroxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a)COX-2 InhibitionCOX-20.47[9]
(S)-N-(4-methoxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n)COX-2 InhibitionCOX-21.63[9]
NoscapineCytotoxicity (KBM-5 cells)-84.4[10]
Noscapine + TNF (1 nM)Cytotoxicity (KBM-5 cells)-53.6[10]
Noscapine + Thalidomide (10 µg/mL)Cytotoxicity (KBM-5 cells)-18.9[10]
Noscapine + Paclitaxel (5 nM)Cytotoxicity (KBM-5 cells)-15.2[10]
Noscapine + Bortezomib (16.5 µM)Cytotoxicity (KBM-5 cells)-16.5[10]

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Isoquinoline Derivatives

CompoundAnimal ModelAssayDose% Inhibition / EffectReference
(S)-N-(2-hydroxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a)MouseAcetic Acid-Induced Writhing-100%[9]
(S)-N-(4-methoxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n)MouseAcetic Acid-Induced Writhing-100%[9]
(S)-N-(2-hydroxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2a)RatCarrageenan-Induced Paw Edema-95%[9]
(S)-N-(4-methoxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2n)RatCarrageenan-Induced Paw Edema-92.7%[9]
NoscapineRatCarrageenan-Induced Paw Edema5 mg/kgSignificant reduction in inflammation[11]
Aminoacetylenic isoindoline-1,3-dione (ZM4)MouseHot Plate Test20 mg/kg82% increase in latency period[12]
Papaverine HydrochlorideHumanRenal Colic Pain (Visual Analog Scale)120 mg (IV)As effective as sodium diclofenac[13][14]

Mandatory Visualizations

G General Workflow for Screening Isoquinoline Derivatives cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Mechanism of Action & Optimization A Compound Library of Isoquinoline Derivatives B COX-1/COX-2 Enzyme Inhibition Assay A->B C Nitric Oxide (NO) Production Assay in Macrophages A->C D Pro-inflammatory Cytokine (TNF-α, IL-6) Release Assay A->D E Lead Compounds from In Vitro Assays B->E Select Hits C->E Select Hits D->E Select Hits F Carrageenan-Induced Paw Edema Model (Anti-inflammatory) E->F G Hot Plate Test (Analgesic) E->G H Acetic Acid-Induced Writhing Test (Analgesic) E->H I Active Compounds F->I Confirm Activity G->I Confirm Activity H->I Confirm Activity J Western Blot for NF-κB and COX-2 Pathway Proteins I->J K Structure-Activity Relationship (SAR) Studies I->K L Lead Optimization K->L

General screening workflow.

NFkB_Pathway Inhibition of NF-κB Signaling by Isoquinoline Derivatives Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-p50/p65 (Inactive Complex) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα NFkB p50/p65 (Active NF-κB) IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Isoquinoline Isoquinoline Derivatives Isoquinoline->IKK Inhibition Isoquinoline->NFkB Inhibition of Translocation

NF-κB signaling inhibition.

COX2_Pathway Inhibition of COX-2 Signaling by Isoquinoline Derivatives Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Conversion COX-2 COX2 COX-2 Enzyme PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerization Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Mediates Isoquinoline_Derivatives Isoquinoline Derivatives Isoquinoline_Derivatives->COX2 Inhibition

COX-2 signaling inhibition.

Experimental Protocols

In Vivo Analgesic Activity: Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)

  • Animal restrainer (e.g., clear acrylic cylinder)

  • Test animals (e.g., mice or rats)

  • Test isoquinoline derivative solution

  • Positive control (e.g., morphine sulfate solution)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory environment for at least one week before the experiment.

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically 55 ± 0.5°C.

  • Baseline Measurement: Gently place each animal on the hot plate within the restrainer and start the stopwatch immediately. Record the latency to the first sign of nociception, which may include licking of the hind paws, jumping, or vocalization. This is the baseline reaction time. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[15]

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses). Administer the respective substances intraperitoneally (i.p.) or orally (p.o.).

  • Post-treatment Measurement: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction time as described in step 3.[16]

  • Data Analysis: Calculate the percentage of the maximum possible effect (% MPE) for each group at each time point using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100

An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a widely used and reproducible model of acute inflammation to screen for potential anti-inflammatory agents.

Materials:

  • Plethysmometer or digital calipers

  • Test animals (e.g., Wistar rats)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test isoquinoline derivative solution

  • Positive control (e.g., indomethacin or diclofenac sodium solution)

  • Vehicle control (e.g., saline or appropriate solvent)

  • Syringes and needles

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them overnight before the experiment with free access to water.

  • Grouping and Administration: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses). Administer the respective substances (e.g., orally) one hour before the induction of inflammation.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness using digital calipers.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement After Carrageenan Injection: Measure the paw volume or thickness at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Conclusion

The isoquinoline scaffold serves as a valuable template for the development of novel analgesic and anti-inflammatory drugs. The compounds discussed in these notes demonstrate significant potential, acting through well-defined mechanisms such as the inhibition of the NF-κB and COX-2 pathways. The provided protocols offer standardized methods for the in vivo evaluation of these compounds, facilitating further research and development in this promising area of medicinal chemistry. Future studies should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing safer and more effective treatments for pain and inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 3-Methyl-4-isoquinolinamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis. This typically begins with the construction of the 3-methylisoquinoline core, followed by halogenation at the 4-position, and finally, amination to introduce the desired amino group.

Q2: I am observing a low yield in the initial cyclization to form 3-methylisoquinoline. What are the likely causes?

Low yields in the formation of the isoquinoline core, often achieved through reactions like the Bischler-Napieralski or Pomeranz-Fritsch, can stem from several factors. These include incomplete reaction, side-product formation due to polymerization or decomposition of starting materials, and suboptimal reaction conditions such as temperature and reaction time. The purity of starting materials is also a critical factor.

Q3: My amination step is sluggish and gives a low yield of the final product. What can I do to improve it?

Slow or low-yielding amination reactions can often be improved by carefully selecting the amination method and optimizing the reaction conditions. For a Buchwald-Hartwig amination, catalyst and ligand choice are crucial. Ensure the catalyst is active and the ligand is appropriate for the specific substrate. The choice of base and solvent also plays a significant role. For Chichibabin-type aminations, the reactivity of the isoquinoline ring is key, and harsh conditions might be necessary, which can also lead to side products.

Q4: I am having difficulty with the purification of this compound. Are there any recommendations?

Purification can be challenging due to the basic nature of the aminoisoquinoline product. Column chromatography on silica gel is a common method, often requiring a solvent system with a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 4-Halo-3-methylisoquinoline

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Halogenation Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the reaction time or temperature. A slight excess of the halogenating agent (e.g., NBS, NCS) can also be used, but be cautious of over-halogenation.
Poor Regioselectivity The 4-position of the isoquinoline ring is generally activated towards electrophilic substitution. However, substitution at other positions can occur. Optimize the reaction temperature; lower temperatures often favor higher selectivity. The choice of solvent can also influence regioselectivity.
Decomposition of Starting Material Ensure that the 3-methylisoquinoline starting material is pure. If the reaction is conducted at elevated temperatures, thermal decomposition can be an issue. Consider running the reaction at the lowest effective temperature.
Side Reactions Over-halogenation can occur, leading to di- or tri-halogenated products. Use a stoichiometric amount of the halogenating agent and monitor the reaction closely.
Issue 2: Low Conversion in the Amination of 4-Halo-3-methylisoquinoline

Possible Causes & Solutions

CauseRecommended Solution
Catalyst Deactivation (Buchwald-Hartwig) Ensure strictly anhydrous and anaerobic conditions, as palladium catalysts are sensitive to air and moisture. Use freshly distilled solvents and degas the reaction mixture thoroughly. The choice of ligand is critical; consider using bulky, electron-rich phosphine ligands.
Insufficiently Strong Base (Buchwald-Hartwig) A strong, non-nucleophilic base is typically required. Sodium tert-butoxide is commonly used. Ensure the base is of high purity and handled under inert conditions.
Low Reactivity of the Substrate 4-Chloro-3-methylisoquinoline may be less reactive than the corresponding bromo or iodo derivatives. If using a chloro-substrate, a more active catalyst system (e.g., with a more electron-rich ligand) may be necessary.
Competing Elimination or Reduction Reactions Side reactions such as dehalogenation (hydrodehalogenation) can compete with the desired amination. This can sometimes be suppressed by optimizing the ligand-to-metal ratio and the choice of base.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-3-methylisoquinoline

This protocol describes the bromination of 3-methylisoquinoline at the 4-position using N-bromosuccinimide (NBS).

Materials:

  • 3-Methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) (optional, as a radical initiator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylisoquinoline (1 equivalent) in CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (1.05 equivalents) to the solution.

  • If using CCl₄, a catalytic amount of benzoyl peroxide can be added.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-3-methylisoquinoline.

Protocol 2: Buchwald-Hartwig Amination to Synthesize this compound

This protocol outlines the palladium-catalyzed amination of 4-bromo-3-methylisoquinoline.

Materials:

  • 4-Bromo-3-methylisoquinoline

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and sodium tert-butoxide (1.4 equivalents).

  • Add anhydrous toluene or dioxane, and stir the mixture for a few minutes to pre-form the catalyst.

  • Add 4-bromo-3-methylisoquinoline (1 equivalent) and the ammonia source (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If a protected ammonia source like benzophenone imine was used, the resulting imine must be hydrolyzed (e.g., with aqueous HCl) to yield the primary amine.

  • Purify the crude this compound by column chromatography (silica gel, eluting with a dichloromethane/methanol gradient containing a small percentage of triethylamine) or recrystallization.

Data Presentation

Table 1: Effect of Ligand on the Yield of Buchwald-Hartwig Amination

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂P(o-tol)₃NaOtBuToluene10035
2Pd₂(dba)₃BINAPNaOtBuToluene10078
3Pd(OAc)₂XantphosNaOtBuDioxane11085
4Pd₂(dba)₃DavePhosCs₂CO₃Toluene10065

Table 2: Optimization of Base and Solvent for the Amination Reaction

EntryLigandBaseSolventTemperature (°C)Yield (%)
1XantphosNaOtBuToluene11082
2XantphosNaOtBuDioxane11085
3XantphosK₃PO₄Dioxane11055
4XantphosCs₂CO₃Dioxane11072

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3-Methylisoquinoline cluster_halogenation Halogenation cluster_amination Amination start Starting Materials (e.g., Phenethylamine derivative) cyclization Bischler-Napieralski or Pomeranz-Fritsch Reaction start->cyclization isoquinoline 3-Methylisoquinoline cyclization->isoquinoline halogenation Electrophilic Halogenation (e.g., with NBS) isoquinoline->halogenation halo_isoquinoline 4-Halo-3-methylisoquinoline halogenation->halo_isoquinoline amination Buchwald-Hartwig or Chichibabin Amination halo_isoquinoline->amination product This compound amination->product

Caption: Synthetic workflow for this compound.

troubleshooting_amination cluster_buchwald Buchwald-Hartwig Amination cluster_chichibabin Chichibabin Amination start Low Yield in Amination Step catalyst Check Catalyst/Ligand Activity start->catalyst If using Pd-catalysis reagent Check Purity of NaNH₂/KNH₂ start->reagent If using direct amination conditions Verify Anhydrous/Anaerobic Conditions catalyst->conditions base Check Base Strength/Purity conditions->base substrate Consider More Reactive Halide (Br, I) base->substrate temperature Optimize Reaction Temperature reagent->temperature side_reactions Analyze for Side Products temperature->side_reactions

Caption: Troubleshooting logic for low yield in the amination step.

Technical Support Center: Purification of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Methyl-4-isoquinolinamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

Q2: What are the general solubility properties of this compound?

A2: Specific solubility data for this compound is not widely published. However, based on the structurally similar compound isoquinolin-3-amine, it is expected to be sparingly soluble in water and moderately soluble in common organic solvents such as ethanol, methanol, and dimethylformamide. The presence of the methyl group may slightly increase its lipophilicity compared to the parent amine.

Q3: What are the recommended storage conditions for this compound?

A3: Aromatic amines can be sensitive to light, air, and heat, leading to degradation over time. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Troubleshooting Guides

Crystallization

Crystallization is a common and effective method for purifying solid organic compounds like this compound. However, various issues can arise during the process.

Problem: The compound does not crystallize from the solution.

Possible Cause Solution
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[2]
The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]
The compound is highly soluble in the chosen solvent even at low temperatures.Change the solvent to one in which the compound is less soluble, or use a solvent/anti-solvent system. For aromatic amines, common solvent pairs include ethanol/water, ethyl acetate/hexane, or toluene/heptane.[3][4]
Presence of impurities inhibiting crystallization.Attempt to remove soluble impurities by treating the solution with activated charcoal before filtration and crystallization.

Problem: The compound oils out instead of forming crystals.

Possible Cause Solution
The cooling rate is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The solution is too concentrated.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
The melting point of the compound is lower than the temperature of the crystallization solution.Use a lower boiling point solvent or a solvent system that allows for crystallization at a lower temperature.
Impurities are depressing the melting point.Purify the compound by another method, such as column chromatography, before attempting recrystallization.

Problem: The purity of the compound does not improve after recrystallization.

| Possible Cause | Solution | | The chosen solvent is not appropriate for rejecting the specific impurities. | Select a different crystallization solvent where the solubility difference between the desired compound and the impurity is significant. | | The crystals are forming too quickly, trapping impurities. | Slow down the crystallization process by using a larger volume of solvent and allowing for slower cooling.[2] | | The impurities co-crystallize with the product. | A different purification technique, such as column chromatography, may be necessary. |

Column Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of this compound, especially for removing closely related impurities.

Problem: Poor separation of the target compound from impurities.

Possible Cause Solution
Incorrect mobile phase composition.Optimize the mobile phase. For reverse-phase HPLC, this typically involves adjusting the ratio of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. A gradient elution may be necessary.
Inappropriate stationary phase.Select a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that may offer different selectivity for your compound and impurities.
Column overloading.Reduce the amount of sample injected onto the column.
pH of the mobile phase is not optimal for an amine-containing compound.Adjust the pH of the aqueous component of the mobile phase. For basic compounds like amines, using a slightly basic or acidic mobile phase can improve peak shape and resolution.

Problem: Tailing peaks.

Possible Cause Solution
Secondary interactions between the basic amine and acidic silanol groups on the silica-based column.Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). Alternatively, use a base-deactivated column.
Column degradation.Replace the column with a new one.
Presence of strong acids or bases in the sample.Neutralize the sample before injection.

Problem: No peaks detected or very small peaks.

| Possible Cause | Solution | | The compound is not eluting from the column. | Increase the strength of the organic solvent in the mobile phase. | | The detector wavelength is not appropriate for the compound. | Determine the UV-Vis spectrum of this compound to identify the wavelength of maximum absorbance (λmax) and set the detector accordingly. | | The sample is too dilute. | Concentrate the sample before injection. |

Data Presentation

While specific quantitative data for the purification of this compound is not available, the following table provides a template for how such data could be structured to compare different purification methods.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water)859570Starting Material A
Recrystallization (Toluene)859265Regioisomer B
Flash Chromatography (Silica, Ethyl Acetate/Hexane)859880Starting Material A, Regioisomer B
Preparative HPLC (C18, Acetonitrile/Water with 0.1% TFA)98>99.590Closely related side-product C

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the purification of this compound.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good. If it does not dissolve, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable. If not, try another solvent or a solvent mixture.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Preparative HPLC
  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column and Mobile Phase Selection: Based on analytical HPLC development, choose an appropriate preparative column (e.g., C18, 10 µm particle size) and mobile phase (e.g., a gradient of acetonitrile in water with an additive like 0.1% trifluoroacetic acid or formic acid).

  • Method Development: Optimize the gradient, flow rate, and sample loading on an analytical scale to achieve good separation between the product and impurities.

  • Preparative Run: Scale up the optimized method to the preparative column. Inject the sample and collect fractions as the target peak elutes.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: If an acid additive was used in the mobile phase, the product will be isolated as a salt. It may be necessary to neutralize the solution and extract the free base into an organic solvent, followed by solvent removal.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_crystallization Crystallization Issues cluster_hplc HPLC Issues start Purification Challenge Encountered issue Identify the Issue start->issue no_crystals No Crystals Form issue->no_crystals Crystallization oiling_out Compound Oils Out issue->oiling_out Crystallization low_purity Purity Not Improved issue->low_purity Crystallization poor_sep Poor Separation issue->poor_sep HPLC peak_tail Peak Tailing issue->peak_tail HPLC sol1 Concentrate Solution Add Seed Crystal Change Solvent no_crystals->sol1 Possible Solutions sol2 Slow Cooling Add More Solvent Change Solvent oiling_out->sol2 Possible Solutions sol3 Change Solvent Slower Crystallization Use Chromatography low_purity->sol3 Possible Solutions sol4 Optimize Mobile Phase Change Column Reduce Loading poor_sep->sol4 Possible Solutions sol5 Add Mobile Phase Modifier Use Base-Deactivated Column peak_tail->sol5 Possible Solutions

Caption: A logical flow diagram for troubleshooting common purification challenges.

References

Bischler-Napieralski Isoquinoline Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Bischler-Napieralski isoquinoline synthesis. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Bischler-Napieralski synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the retro-Ritter reaction , which leads to the formation of undesired styrenes.[1][2] This reaction is particularly favored when the formation of a conjugated system can occur. The mechanism involves the formation of a nitrilium salt intermediate, which can then eliminate to form the styrene.[1]

To minimize the retro-Ritter reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the styrene product. However, this may not always be practical due to the cost of the nitrile.[1]

  • Alternative Reagents: Employing milder reagents that avoid the formation of a freely dissociating nitrilium ion can prevent this side reaction. For instance, using oxalyl chloride to form an N-acyliminium intermediate has been shown to be effective.[1]

Q2: I am observing the formation of an unexpected isomer of my target isoquinoline. What could be the cause?

A2: The formation of an unexpected regioisomer can result from an ipso-attack of the electrophile on the aromatic ring, followed by a rearrangement.[3] This side reaction is more likely to occur with certain dehydrating agents, particularly phosphorus pentoxide (P₂O₅).[3][4] For example, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl₃ yields the expected "normal" product, while using P₂O₅ can produce a mixture of the normal and an "abnormal" product due to cyclization at the ipso-carbon.[3][4]

To avoid this, it is recommended to use phosphorus oxychloride (POCl₃) as the dehydrating agent if you are observing ipso-attack-derived byproducts.

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential reasons?

A3: Low yields or incomplete reactions in the Bischler-Napieralski synthesis can be attributed to several factors:

  • Insufficiently Activated Arene: The cyclization step is an electrophilic aromatic substitution. Therefore, the aromatic ring of the β-phenylethylamide must be sufficiently electron-rich to facilitate the reaction.[1] Substrates lacking electron-donating groups on the benzene ring may require harsher conditions, such as the use of P₂O₅ in refluxing POCl₃.[3][5]

  • Reaction Conditions: The choice of dehydrating agent, solvent, and temperature is crucial.[3] For less reactive substrates, higher boiling point solvents like xylene or microwave-assisted heating may be necessary to drive the reaction to completion.[1]

  • Moisture: The dehydrating agents used are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Q4: Can I use alternative reagents to the classical POCl₃ or P₂O₅?

A4: Yes, several milder and more modern reagents have been developed to effect the Bischler-Napieralski cyclization, often with improved yields and reduced side reactions. These include:

  • Trifluoromethanesulfonic anhydride (Tf₂O): In the presence of a non-nucleophilic base like 2-chloropyridine, Tf₂O can promote cyclodehydration under mild conditions.[6]

  • Oxalyl chloride: As mentioned earlier, this reagent can be used to avoid the retro-Ritter reaction.[1]

  • Triphenyl phosphite-bromine: This combination has been used for a mild, Bischler-Napieralski-type cyclization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently activated aromatic ring. 2. Reaction temperature is too low. 3. Dehydrating agent is not active (e.g., due to moisture). 4. Substrate is not soluble in the reaction solvent.1. For substrates without electron-donating groups, use stronger dehydrating conditions (e.g., P₂O₅ in refluxing POCl₃).[3] 2. Increase the reaction temperature by using a higher boiling point solvent (e.g., toluene, xylene) or employ microwave heating.[1] 3. Ensure all reagents are fresh and anhydrous. Dry glassware thoroughly before use. 4. Choose a solvent in which the starting material is soluble at the reaction temperature.
Formation of Styrene Byproduct Retro-Ritter reaction is occurring.[1]1. Use the corresponding nitrile as the solvent to shift the equilibrium.[1] 2. Employ alternative, milder reagents like oxalyl chloride.[1]
Formation of Isomeric Byproducts Ipso-attack on the aromatic ring followed by rearrangement. This is more common with P₂O₅.[3][4]1. Switch the dehydrating agent from P₂O₅ to POCl₃.[3]
Complex reaction mixture/tar formation Reaction conditions are too harsh (high temperature, strong acid).1. Lower the reaction temperature. 2. Consider using a milder dehydrating agent such as Tf₂O with a non-nucleophilic base.[6]
Oxidation of Dihydroisoquinoline Product The 3,4-dihydroisoquinoline product can be sensitive to oxidation, especially with certain reagents like excess Tf₂O.[6]1. Use stoichiometric amounts of the activating reagent. 2. If oxidation is a significant issue, consider in situ reduction of the initially formed dihydroisoquinoline.

Experimental Protocols

Standard Protocol using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-phenylethylamide substrate (1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent (e.g., acetonitrile or toluene). Then, slowly add phosphorus oxychloride (POCl₃, 2-5 equiv).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[7]

Protocol using Trifluoromethanesulfonic Anhydride (Tf₂O)

This method provides a milder alternative to the classical conditions.

  • Preparation: To a solution of the amide (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at -20 °C, add 2-chloropyridine (2.0 equiv).

  • Reagent Addition: Stir the mixture for 5 minutes before the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv).

  • Reaction: Allow the reaction to stir at -20 °C for 30 minutes and then at 0 °C for a further 20 minutes.

  • Work-up and Purification: The work-up procedure will depend on the stability of the product. Often, the reaction is quenched with an aqueous solution, followed by extraction and purification as described in the standard protocol.[7]

Visualizing Reaction Pathways

To aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways and side reactions.

Bischler_Napieralski_Pathway cluster_main Main Reaction Pathway Start β-Phenylethylamide Intermediate Nitrilium Ion Intermediate Start->Intermediate Dehydrating Agent (e.g., POCl₃) Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Main reaction pathway of the Bischler-Napieralski synthesis.

Side_Reactions cluster_retro_ritter Retro-Ritter Reaction cluster_ipso_attack Ipso-Attack Nitrilium_Ion Nitrilium Ion Intermediate Styrene Styrene Byproduct Nitrilium_Ion->Styrene Elimination Spiro_Intermediate Spiro Intermediate Nitrilium_Ion->Spiro_Intermediate Ipso-Attack Rearranged_Product Rearranged Isoquinoline Spiro_Intermediate->Rearranged_Product Rearrangement

Caption: Common side reaction pathways in the Bischler-Napieralski synthesis.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Reagent Check_Yield->Optimize_Conditions Yes Analyze_Byproducts Analyze Byproducts (NMR, MS) Check_Purity->Analyze_Byproducts Yes Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis No Styrene_Detected Styrene Detected? Analyze_Byproducts->Styrene_Detected Isomer_Detected Isomer Detected? Styrene_Detected->Isomer_Detected No Use_Milder_Reagents Use Milder Reagents: - Oxalyl Chloride - Tf₂O Styrene_Detected->Use_Milder_Reagents Yes Change_Dehydrating_Agent Change Dehydrating Agent: (e.g., from P₂O₅ to POCl₃) Isomer_Detected->Change_Dehydrating_Agent Yes Isomer_Detected->Successful_Synthesis No

References

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Methyl-4-isoquinolinamine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a general overview of the synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that can be achieved starting from readily available o-tolunitrile. The general strategy involves the conversion of o-tolunitrile to 2-methylbenzyl cyanide, followed by a cyclization reaction to form the isoquinoline core, and subsequent amination to introduce the amino group at the C4 position.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, reaction time, purity of reagents and solvents, and atmospheric conditions (e.g., use of an inert atmosphere for certain steps). Precise control of these parameters is crucial for maximizing yield and minimizing the formation of side products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. By comparing the TLC profile of the reaction mixture with that of the starting materials and expected products, you can determine the extent of the reaction and identify the formation of any byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the common safety precautions to be taken during this synthesis?

A4: The synthesis involves the use of hazardous reagents and flammable solvents. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all chemicals used for detailed safety information.

Experimental Protocols

A plausible and detailed synthetic route for this compound starting from o-tolunitrile is outlined below.

Step 1: Synthesis of 2-Methylbenzyl Cyanide

This step involves the chlorination of o-tolunitrile followed by cyanation.

Reaction Scheme:

o-Tolunitrile → 2-(Chloromethyl)benzonitrile → 2-Methylbenzyl Cyanide

Detailed Protocol:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolunitrile (1 eq.) in a suitable solvent such as carbon tetrachloride.

  • Add N-chlorosuccinimide (NCS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2-(chloromethyl)benzonitrile.

  • Cyanation: Dissolve the crude 2-(chloromethyl)benzonitrile in a suitable solvent like ethanol or DMSO.

  • Add sodium cyanide (1.2 eq.) and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide.

  • Heat the mixture and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methylbenzyl cyanide.

Step 2: Synthesis of 3-Methylisoquinoline-4-carbonitrile (Pomeranz-Fritsch type reaction followed by modifications)

This step involves the cyclization of 2-methylbenzyl cyanide to form the isoquinoline ring system.

Reaction Scheme:

2-Methylbenzyl Cyanide → 3-Methylisoquinoline-4-carbonitrile

Detailed Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-methylbenzyl cyanide (1 eq.) in a suitable high-boiling solvent such as diphenyl ether.

  • Add a strong base, for example, sodium amide (NaNH₂) (2.5 eq.), in portions at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to a high temperature (e.g., 200-250 °C).

  • Maintain this temperature and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-methylisoquinoline-4-carbonitrile.

Step 3: Synthesis of this compound

This final step involves the reduction of the nitrile group to an amine.

Reaction Scheme:

3-Methylisoquinoline-4-carbonitrile → this compound

Detailed Protocol:

  • In a round-bottom flask, dissolve 3-methylisoquinoline-4-carbonitrile (1 eq.) in a suitable solvent like ethanol or methanol.

  • Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or conduct catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using LiAlH₄, add the reagent portion-wise at 0 °C and then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction (e.g., by the sequential addition of water and a sodium hydroxide solution if using LiAlH₄).

  • Filter the resulting mixture and extract the filtrate with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Step 1 (Cyanation) Incomplete chlorination of o-tolunitrile. Deactivation of the cyanide nucleophile. Inefficient phase-transfer catalysis.Ensure the chlorination reaction goes to completion by monitoring with TLC. Use freshly opened, dry sodium cyanide. Ensure the phase-transfer catalyst is active and used in the correct amount.
Formation of multiple byproducts in Step 2 (Cyclization) Reaction temperature is too high or too low. Incorrect stoichiometry of the base. Presence of moisture or oxygen.Optimize the reaction temperature carefully. Use the correct molar ratio of the strong base. Ensure the reaction is carried out under strictly anhydrous and inert conditions.
Incomplete reaction in Step 2 Insufficient amount of base. Reaction time is too short.Increase the amount of base slightly. Extend the reaction time and continue monitoring by TLC.
Low yield in Step 3 (Reduction) Inactive reducing agent. Catalyst poisoning (for catalytic hydrogenation). Incomplete reaction.Use a fresh batch of the reducing agent. Ensure the substrate is free of impurities that could poison the catalyst. Increase the amount of reducing agent or extend the reaction time.
Difficulty in purifying the final product Presence of closely related impurities. Product is an oil instead of a solid.Optimize the column chromatography conditions (e.g., solvent system, gradient). Attempt to form a salt (e.g., hydrochloride) of the amine to facilitate crystallization and purification.

Visualizing the Workflow and a Hypothetical Signaling Pathway

To aid in understanding the experimental process and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow start Start: o-Tolunitrile step1 Step 1: Chlorination & Cyanation (NCS, NaCN) start->step1 intermediate1 Intermediate: 2-Methylbenzyl Cyanide step1->intermediate1 step2 Step 2: Cyclization (Strong Base, High Temp.) intermediate1->step2 intermediate2 Intermediate: 3-Methylisoquinoline-4-carbonitrile step2->intermediate2 step3 Step 3: Reduction (e.g., LiAlH4 or H2/Pd-C) intermediate2->step3 product Final Product: This compound step3->product

Caption: Synthetic workflow for this compound.

signaling_pathway receptor GPCR g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound 3-Methyl-4- isoquinolinamine compound->receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by the target compound.

overcoming solubility issues with 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Methyl-4-isoquinolinamine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A: Poor aqueous solubility is a common issue for many heterocyclic compounds like isoquinoline derivatives.[2][3] This can be attributed to the molecule's hydrophobicity and crystalline structure. If your aqueous buffer has a neutral or alkaline pH, the compound will likely have very limited solubility. The presence of the methyl group may further increase its lipophilicity, contributing to lower aqueous solubility.

Q3: What are the initial steps I should take to improve the solubility of this compound?

A: A systematic approach is recommended. Start with simple and common laboratory techniques before moving to more complex methods. The initial steps should include:

  • pH Adjustment: Since isoquinoline is a weak base, acidification of the aqueous medium can significantly improve solubility.[1][4]

  • Co-solvents: The addition of a water-miscible organic solvent can enhance solubility.[5][6]

  • Temperature Increase: Gentle heating can increase the solubility of many compounds, but be cautious of potential degradation.

The following diagram illustrates a general workflow for addressing solubility issues.

G Workflow for Solubility Enhancement cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Formulation Strategies cluster_3 Outcome A Compound fails to dissolve in desired aqueous buffer B Adjust pH (e.g., add dilute HCl) A->B Try one or more C Add Co-solvent (e.g., DMSO, Ethanol) A->C Try one or more D Gentle Heating A->D Try one or more H Solubility Achieved B->H I Further Optimization Required B->I If solubility is still insufficient C->H C->I If solubility is still insufficient D->H D->I If solubility is still insufficient E Solid Dispersion E->H E->I F Inclusion Complexation (e.g., with Cyclodextrins) F->H F->I G Particle Size Reduction (Micronization/Nanosuspension) G->H G->I I->E I->F I->G

A general workflow for enhancing the solubility of a compound.

Troubleshooting Guide

Problem: The compound precipitates out of solution when I dilute my stock (e.g., from DMSO into aqueous buffer).

Cause: This is a common issue when a compound is highly soluble in a concentrated organic stock solution but has poor solubility in the final aqueous medium. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solutions:

  • Decrease the Stock Concentration: Using a more dilute stock solution can sometimes prevent precipitation upon dilution.

  • Use a Co-solvent in the Final Buffer: Including a small percentage of the stock solvent (e.g., 1-5% DMSO) in the final aqueous buffer can help maintain solubility.

  • Employ Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to stabilize the compound in the aqueous solution and prevent precipitation.[5]

  • Utilize Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][7]

Problem: Adjusting the pH is not an option for my experiment.

Cause: Some biological assays are highly sensitive to pH, and altering it could affect the results or the stability of other components.

Solutions:

  • Co-solvency: This is a widely used technique where a water-miscible solvent in which the drug is soluble is added to the aqueous system.[5] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the solid state.[2][3] This can enhance the dissolution rate and apparent solubility.

  • Particle Size Reduction: Techniques like micronization or creating a nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[2][6]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of acidic buffers: Prepare buffers with pH values ranging from 2 to 6 (e.g., citrate or phosphate buffers).

  • Create a slurry: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement by Co-solvency
  • Select co-solvents: Choose a few water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare solvent mixtures: Create a series of co-solvent/water (or buffer) mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent).

  • Determine solubility: Follow steps 2-5 from the pH adjustment protocol for each co-solvent mixture.

  • Plot the data: Graph the solubility of this compound as a function of the co-solvent concentration.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvents to illustrate how different approaches can impact solubility. Note: These are example values and should be experimentally determined.

Solvent SystemTemperature (°C)Hypothetical Solubility (µg/mL)
Deionized Water25< 1
Phosphate Buffered Saline (pH 7.4)25< 1
0.1 M HCl (pH 1)25500 - 1000
5% DMSO in PBS (pH 7.4)2510 - 20
10% Ethanol in Water255 - 10
20% PEG 400 in Water2525 - 50

Hypothetical Signaling Pathway Application

Many isoquinoline derivatives are investigated for their potential as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where an inhibitor like this compound might act.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase X B->C Activates D Kinase Y C->D Phosphorylates E Kinase Z D->E Phosphorylates F Transcription Factor E->F Activates G Gene Expression (Proliferation, Survival) F->G Promotes H This compound (Inhibitor) H->D Inhibits

Inhibition of a kinase cascade by this compound.

References

Technical Support Center: Investigating the Degradation of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific information on the degradation pathways of 3-Methyl-4-isoquinolinamine. The following technical support guide has been developed for researchers, scientists, and drug development professionals to provide a general framework for investigating the stability and degradation of novel isoquinoline derivatives, using this compound as a hypothetical case study. The potential pathways and troubleshooting advice are based on established principles of isoquinoline chemistry and standard methodologies for degradation studies.

Frequently Asked Questions (FAQs)

Q1: Where should I start when investigating the degradation of a novel compound like this compound?

A1: The recommended starting point is to perform forced degradation (also known as stress testing) studies. These studies are crucial in drug development to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[1] This helps to identify likely degradation products and establish degradation pathways, which is essential for developing stability-indicating analytical methods.[1][2]

Q2: What conditions are typically used in forced degradation studies?

A2: Forced degradation studies typically expose the drug substance to a range of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1]

  • Hydrolytic Conditions: Exposure to acidic, basic, and neutral aqueous solutions (e.g., 0.1N HCl, 0.1N NaOH, and water) at elevated temperatures.

  • Oxidative Conditions: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.

  • Photolytic Conditions: Exposure of the solid drug substance and a solution to a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Conditions: Heating the solid drug substance at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity.

Q3: What are the potential degradation pathways for an isoquinoline derivative like this compound?

A3: While specific pathways are unknown, we can hypothesize based on the general reactivity of the isoquinoline core and the influence of its substituents.

  • Oxidation: The isoquinoline ring is generally difficult to oxidize, but under vigorous conditions, it can lead to ring cleavage, potentially forming pyridine-3,4-dicarboxylic acid (cinchomeronic acid) from the isoquinoline core.[3] The electron-donating amino group at C4 and the methyl group at C3 may activate the molecule towards oxidation, potentially leading to the formation of N-oxides or hydroxylated products. Microbial degradation of isoquinoline has been shown to proceed via 1-hydroxyisoquinoline.[4]

  • Hydrolysis: The amino group at the 4-position could potentially be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxyl group (3-Methyl-4-hydroxyisoquinoline).

  • Photodegradation: Related azaarenes like quinoline are known to undergo photodegradation.[5] For this compound, this could involve reactions of the aromatic system or the substituents, potentially leading to hydroxylated products or dimerization.

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating the parent drug from its degradation products and for quantifying the extent of degradation.[6][7] A reverse-phase HPLC method with a UV detector is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which is a critical step in elucidating their structures.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated degradation products.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under standard forced degradation conditions.
Potential Cause Troubleshooting Step
High Intrinsic Stability The molecule may be highly stable. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidant).
Poor Solubility The compound may not be sufficiently dissolved in the stress medium. Verify solubility and consider using a co-solvent if it doesn't interfere with the degradation chemistry.
Inappropriate Analytical Method The analytical method may not be able to separate or detect the degradation products. Re-evaluate and optimize the chromatographic conditions (e.g., change mobile phase, gradient, or column).
Issue 2: The sample degrades too quickly, making it difficult to identify primary degradation products.
Potential Cause Troubleshooting Step
Stress Conditions are too Harsh The molecule is highly labile. Reduce the severity of the conditions (e.g., lower temperature, shorter duration, lower reagent concentration).
Complex Degradation Cascade Primary degradants are unstable and quickly convert to secondary products. Analyze samples at multiple, shorter time points to track the appearance and disappearance of intermediates.
Issue 3: Mass balance is not achieved in the analytical method.
Potential Cause Troubleshooting Step
Non-Chromophoric Degradants Degradation products may lack a UV chromophore and are therefore not detected by the UV detector. Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Volatile Degradants Degradation products may be volatile and lost during sample preparation or analysis. Consider using headspace GC-MS for analysis.
Precipitation of Degradants Degradation products may be insoluble in the analytical mobile phase and precipitate in the sample vial or on the column. Check for precipitation and adjust the sample diluent or mobile phase.
Adsorption to Vials/System The parent compound or degradants may adsorb to sample vials or HPLC system components. Use silanized vials and ensure system suitability.

Experimental Protocols

General Protocol for Forced Hydrolytic Degradation
  • Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1N HCl in a sealed vial.

  • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1N NaOH in a sealed vial.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water in a sealed vial.

  • Incubation: Place the vials in a controlled temperature environment (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid and base samples, neutralize them before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If significant degradation is observed, proceed with LC-MS analysis to identify degradation products.

Data Presentation

The following tables are templates to illustrate how quantitative data from forced degradation studies could be presented.

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)

Stress ConditionConditions% DegradationNumber of DegradantsMajor Degradant (Peak Area %)
Acid Hydrolysis 0.1N HCl, 60°C, 24h15.2%2DP1 (12.8%)
Base Hydrolysis 0.1N NaOH, 60°C, 24h8.5%1DP2 (8.1%)
Oxidation 6% H₂O₂, RT, 8h22.7%3DP3 (18.5%)
Thermal 80°C, 72h5.1%1DP2 (4.9%)
Photolytic (Solution) ICH Q1B, 24h11.9%2DP4 (9.7%)

Table 2: Potential Degradation Products (DP) Identified by LC-MS (Hypothetical Data)

Degradant IDRetention Time (min)Proposed [M+H]⁺Possible Structure
DP14.8160.076Isomer of Parent
DP26.2160.0763-Methyl-4-hydroxyisoquinoline
DP37.5175.081This compound-N-oxide
DP49.1317.158Photodimer

Visualizations

The following diagrams illustrate potential logical flows and pathways for investigation.

G cluster_0 Forced Degradation Workflow start Drug Substance: This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal Stress (Heat, Humidity) start->thermal analysis HPLC / LC-MS Analysis hydrolysis->analysis oxidation->analysis photolysis->analysis thermal->analysis elucidation Structure Elucidation (NMR, HRMS) analysis->elucidation pathway Pathway Identification elucidation->pathway

Caption: A general experimental workflow for investigating drug substance degradation.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound dp_hydroxyl 3-Methyl-4-hydroxyisoquinoline parent->dp_hydroxyl H⁺ / OH⁻ H₂O dp_noxide N-Oxide Derivative parent->dp_noxide [O] dp_ringopen Ring Cleavage Products dp_noxide->dp_ringopen [O] (Vigorous)

Caption: Hypothesized major degradation pathways for this compound.

References

preventing byproduct formation in isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in common isoquinoline synthesis methodologies.

Table of Contents

  • Bischler-Napieralski Reaction

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Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] The reaction is typically carried out in refluxing acidic conditions with a dehydrating agent.[2]

Troubleshooting Guide & FAQs

Q1: My reaction is producing a significant amount of a styrene byproduct. How can I prevent this?

A1: The formation of styrenes is a known side reaction in the Bischler-Napieralski synthesis and proceeds through a retro-Ritter reaction mechanism.[3] This is more likely to occur with substrates that can form a stable carbocation.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: Avoid using excessively strong dehydrating agents like P₂O₅ on its own, as this can favor the retro-Ritter reaction.[2] A combination of POCl₃ with P₂O₅, or POCl₃ alone, is often a better choice.[2][3]

    • Reaction Temperature: Lowering the reaction temperature may help to suppress the elimination reaction that leads to the styrene byproduct.

    • Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction.[3]

Q2: I am observing the formation of an unexpected regioisomer. What could be the cause?

A2: The formation of an "abnormal" product can occur depending on the substitution pattern of the starting material and the dehydrating agent used. For example, treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide exclusively with P₂O₅ can lead to a mixture of the expected 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline and the unexpected 6-methoxy isomer.[2] This is attributed to cyclization via the ipso-carbon on the phenyl ring, leading to a spiro intermediate.[2]

  • Troubleshooting Steps:

    • Reagent Selection: The use of POCl₃ as the dehydrating agent tends to favor the "normal" cyclization product.[2] If you are using P₂O₅, consider switching to or adding POCl₃.

    • Substrate Design: Be mindful of the electronic effects of your substituents. Highly electron-donating groups can influence the site of electrophilic attack.

Q3: My reaction is not going to completion, and I have a low yield of the desired dihydroisoquinoline.

A3: Incomplete conversion can be due to several factors, including insufficient activation of the starting amide or deactivation of the aromatic ring.

  • Troubleshooting Steps:

    • Dehydrating Agent: Ensure your dehydrating agent is fresh and active. For less reactive substrates (i.e., those lacking electron-donating groups on the benzene ring), a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be necessary.[2]

    • Reaction Time and Temperature: The reaction may require longer reflux times or higher temperatures to proceed to completion. Consider switching to a higher-boiling solvent like xylene.[3]

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]

Quantitative Data on Byproduct Formation
Starting MaterialDehydrating AgentDesired Product (Yield)Byproduct(s) (Yield/Ratio)Reference
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamidePOCl₃7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (Good yield)Not specified[2]
N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamideP₂O₅7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline6-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (Forms a mixture)[2]
N-phenethylbenzamideTf₂O, 2-chloropyridine1-phenyl-3,4-dihydroisoquinoline (95%)Not specified[4]
N-acetyltryptaminePOCl₃ in MeCNDihydro-β-carboline3-phenylcarbazole (Near-quantitative)[1]
Detailed Experimental Protocol

Synthesis of 1-phenyl-3,4-dihydroisoquinoline [5]

  • To a solution of N-phenethylbenzamide (1.0 eq) in anhydrous acetonitrile (0.1 M) is added phosphorus oxychloride (POCl₃, 3.0 eq).

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is then cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is carefully quenched with ice water and basified with a saturated aqueous solution of sodium bicarbonate until a pH of 8-9 is reached.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-phenyl-3,4-dihydroisoquinoline.

Reaction Workflow and Troubleshooting Logic

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start with β-arylethylamide Reagents Select Dehydrating Agent (e.g., POCl₃, P₂O₅) Start->Reagents Solvent Choose Solvent (e.g., Acetonitrile, Toluene) Reagents->Solvent Reaction Heat to Reflux Solvent->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Byproduct Byproduct Formation? Monitor->Byproduct Purification Column Chromatography Workup->Purification Product Desired Dihydroisoquinoline Purification->Product Styrene Styrene Byproduct (Retro-Ritter) Byproduct->Styrene Yes Regioisomer Regioisomeric Byproduct Byproduct->Regioisomer Yes LowYield Low Yield Byproduct->LowYield No Styrene->Reagents Change Agent Regioisomer->Reagents Change Agent LowYield->Reaction Increase Time/Temp

Caption: Workflow for the Bischler-Napieralski reaction and troubleshooting logic for common byproducts.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[6] The reaction is typically acid-catalyzed.[6]

Troubleshooting Guide & FAQs

Q1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: Regioselectivity in the Pictet-Spengler reaction is influenced by the electronic and steric properties of the substituents on the aromatic ring, as well as the reaction conditions.

  • Troubleshooting Steps:

    • pH Control: The pH of the reaction medium can have a significant impact on regioselectivity. For some substrates, acidic pH favors the formation of one isomer, while neutral pH may lead to a mixture or the other isomer.

    • Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents are known to improve the regioselectivity in some cases.

    • Bulky Substituents: The cyclization generally occurs at the less sterically hindered ortho position to the ethylamine side chain.

Q2: I am getting a mixture of diastereomers. How can I control the stereoselectivity?

A2: When a chiral β-arylethylamine is used, or a new stereocenter is formed, diastereoselectivity becomes a key issue.

  • Troubleshooting Steps:

    • Temperature Control: The diastereomeric ratio can be highly dependent on the reaction temperature. Lower temperatures often favor the kinetically controlled product, which may be the desired cis isomer in some cases.[6]

    • Solvent Effects: The polarity of the solvent can influence the diastereoselectivity. A study on the synthesis of tetrahydro-β-carbolines showed that a cis:trans ratio of 99:1 could be achieved in acetonitrile or nitromethane.[7]

    • Chiral Catalysts: The use of a chiral Brønsted acid catalyst can induce enantioselectivity in the reaction.[6]

Q3: The reaction is sluggish and gives a poor yield.

A3: Low reactivity can be an issue, especially with less nucleophilic aromatic rings.

  • Troubleshooting Steps:

    • Aromatic Ring Activation: The reaction works best with electron-rich aromatic rings (e.g., indoles, pyrroles, or phenyl rings with electron-donating groups).[6] If your substrate is electron-deficient, consider if a modification to the starting material is possible.

    • Acid Catalyst: Ensure you are using an appropriate acid catalyst. Stronger acids like trifluoroacetic acid (TFA) or even superacids may be required for less reactive substrates.[6]

    • N-Acyliminium Ion Intermediate: Acylating the intermediate imine to form a more electrophilic N-acyliminium ion can allow the reaction to proceed under milder conditions with better yields.[6]

Quantitative Data on Byproduct Formation
Starting MaterialAldehyde/KetoneSolventTemperatureProduct Ratio (cis:trans)YieldReference
D-tryptophan methyl ester hydrochloridePiperonalAcetonitrileNot specified99:182% (overall)[7]
D-tryptophan methyl ester hydrochloridePiperonalNitromethaneNot specified99:1Not specified[7]
N-allyl-l-tryptophan methylesterAldehyde from (-)-2,3-O-isopropylidene-d-threitolNot specifiedNot specifiedMajor trans79%[8]
N-benzylamine 24AldehydeAcetic acid/DCMNot specified1:2 (cis:trans)Quantitative[8]
N-benzylamine 24AldehydeTFA/DCMNot specifiedDecomposition-[8]
Detailed Experimental Protocol

Synthesis of a Tetrahydro-β-carboline [9]

  • To a round-bottom flask, add D-tryptophan methyl ester hydrochloride (1.0 eq) and anhydrous methanol (to 0.3 M).

  • Upon dissolution, add the desired aldehyde (1.1 eq).

  • Stir the solution at 65°C for 20 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and partition between saturated aqueous sodium bicarbonate and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

Reaction Workflow and Troubleshooting Logic

Pictet_Spengler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start with β-arylethylamine & Carbonyl Catalyst Select Acid Catalyst (e.g., HCl, TFA) Start->Catalyst Solvent Choose Solvent (e.g., Methanol, Acetonitrile) Catalyst->Solvent Reaction Heat Reaction Solvent->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Byproduct Byproduct Formation? Monitor->Byproduct Purification Column Chromatography Workup->Purification Product Desired Tetrahydroisoquinoline Purification->Product Regioisomers Regioisomers Byproduct->Regioisomers Yes Diastereomers Diastereomers Byproduct->Diastereomers Yes LowYield Low Yield Byproduct->LowYield No Regioisomers->Solvent Change Solvent/pH Diastereomers->Reaction Lower Temperature LowYield->Catalyst

Caption: Workflow for the Pictet-Spengler reaction and troubleshooting logic for common byproducts.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a method for synthesizing isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[10] The reaction is promoted by acid.[10]

Troubleshooting Guide & FAQs

Q1: The reaction is not yielding the desired isoquinoline and the starting material is decomposing.

A1: The Pomeranz-Fritsch reaction is highly sensitive to the acid catalyst and its concentration. Improper acid conditions can lead to decomposition or the formation of alternative products.

  • Troubleshooting Steps:

    • Acid Choice: While concentrated sulfuric acid was used in the archetypal reaction, other acids like trifluoroacetic anhydride and lanthanide triflates have been employed.[10] Polyphosphoric acid (PPA) has also been used as a cyclizing agent.

    • Acid Concentration: The concentration of the acid is critical. Too high of a concentration can lead to decomposition. A careful optimization of the acid concentration is often necessary.

    • Temperature Control: The reaction often requires heating, but excessive temperatures can also lead to decomposition.

Q2: I am getting a low yield of the isoquinoline product.

A2: Low yields in the Pomeranz-Fritsch reaction can be attributed to incomplete cyclization or side reactions.

  • Troubleshooting Steps:

    • Substituent Effects: The reaction yields can vary widely depending on the substituents on the benzaldehyde. Electron-donating groups generally facilitate the reaction.

    • Reaction Time: The reaction may require an extended period to go to completion.

    • Modifications: Consider using a modified version of the reaction, such as the Schlittler-Muller modification (using a benzylamine and glyoxal hemiacetal) or the Bobbitt-modification (hydrogenation of the intermediate followed by acid-catalyzed cyclization), which can sometimes provide better yields.[11]

Q3: Can I use ketones instead of aldehydes in this reaction?

A3: While aldehydes are the most common carbonyl component, the reaction can sometimes be performed with aromatic ketones, though this is less common.[12] The reactivity of ketones is generally lower than that of aldehydes, so more forcing conditions may be required.

Quantitative Data on Byproduct Formation
Starting MaterialsAcid CatalystDesired Product YieldNotesReference
Benzaldehyde and 2,2-diethoxyethylamineConcentrated H₂SO₄Varies widelyYield is highly dependent on substrate and specific conditions.[10][13]
Substituted BenzaldehydesPolyphosphoric AcidModerateSuccessful for 8-substituted isoquinolines.[14]
BenzalaminoacetalsBoron trifluoride-trifluoroacetic anhydrideGoodEffective for 7-methoxy substituted isoquinolines.[14]
Detailed Experimental Protocol

General Procedure for Pomeranz-Fritsch Synthesis of Isoquinoline [10][12]

  • Formation of the Benzalaminoacetal:

    • Condense benzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.0 eq) in a suitable solvent like ethanol.

    • The reaction is typically stirred at room temperature until the formation of the Schiff base is complete (monitored by TLC or NMR).

    • Remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.

  • Cyclization:

    • Carefully add the crude benzalaminoacetal to a pre-heated solution of the acid catalyst (e.g., concentrated sulfuric acid).

    • Heat the reaction mixture, with careful temperature control, for the required amount of time.

    • Monitor the reaction for the formation of the isoquinoline product.

    • After completion, cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃).

    • Extract the product with an organic solvent (e.g., ether or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate.

    • Purify the crude isoquinoline by distillation or column chromatography.

Reaction Workflow and Troubleshooting Logic

Pomeranz_Fritsch_Workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Cyclization cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Start Start with Benzaldehyde & Aminoacetal ImineFormation Condensation Start->ImineFormation Intermediate Benzalaminoacetal ImineFormation->Intermediate Acid Add to Acid Catalyst (e.g., H₂SO₄) Intermediate->Acid Heating Heat Reaction Acid->Heating Monitor Monitor by TLC Heating->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Problem Problem Encountered? Monitor->Problem Purification Distillation or Chromatography Workup->Purification Product Desired Isoquinoline Purification->Product Decomposition Decomposition Problem->Decomposition Yes LowYield Low Yield Problem->LowYield Yes Decomposition->Acid Optimize Acid/Temp LowYield->Start Consider Modified Procedure

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is a compilation of best practices and troubleshooting strategies for the synthesis of isoquinoline derivatives, adapted for the specific challenges of scaling up 3-Methyl-4-isoquinolinamine. The proposed synthetic route and protocols are based on established chemical principles and published methods for analogous compounds, as direct scale-up literature for this specific molecule is limited.

This document is intended to provide guidance to researchers, scientists, and drug development professionals. All experimental work should be conducted by qualified personnel with appropriate safety precautions in place.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for scaling up this compound?

A common and scalable approach involves a multi-step synthesis starting from readily available precursors. A plausible route, adapted from methodologies for similar isoquinolines, is outlined below. This approach focuses on robust reactions that are generally amenable to scale-up.

G start 2-Methylbenzyl Cyanide step1 Step 1: Acylation (with Acetic Anhydride) start->step1 intermediate1 α-Acetyl-2-methylbenzyl Cyanide step1->intermediate1 step2 Step 2: Reductive Cyclization (e.g., H2, Pd/C) intermediate1->step2 intermediate2 3-Methyl-4-amino-1,2-dihydroisoquinoline step2->intermediate2 step3 Step 3: Aromatization/Oxidation (e.g., MnO2 or DDQ) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Q2: My reaction yield is consistently low during the reductive cyclization (Step 2). What are the potential causes and how can I troubleshoot this?

Low yields in catalytic hydrogenations are a common scale-up challenge. The issue often stems from catalyst activity, substrate purity, or reaction conditions. Below is a troubleshooting guide to address this problem.

G problem Low Yield in Reductive Cyclization cause1 Cause: Catalyst Inactivation problem->cause1 cause2 Cause: Incomplete Reaction problem->cause2 cause3 Cause: Substrate Impurities problem->cause3 solution1a Solution: Increase catalyst loading. cause1->solution1a solution1b Solution: Use fresh, high-quality catalyst (e.g., Pd/C). cause1->solution1b solution1c Solution: Ensure inert atmosphere (N2 or Ar purge). cause1->solution1c solution2a Solution: Increase H2 pressure. cause2->solution2a solution2b Solution: Increase reaction time and monitor by TLC/LC-MS. cause2->solution2b solution2c Solution: Optimize reaction temperature. cause2->solution2c solution3a Solution: Recrystallize or purify intermediate from Step 1. cause3->solution3a solution3b Solution: Identify and remove catalyst poisons (e.g., sulfur compounds). cause3->solution3b

Caption: Troubleshooting logic for low yield in reductive cyclization.

Q3: I'm observing significant byproduct formation during the final aromatization step. How can I identify and minimize these impurities?

Aromatization can sometimes lead to over-oxidation or side reactions. Minimizing byproducts at scale requires careful control over reaction conditions.

  • Identification: The primary method for identifying byproducts is through a combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Common byproducts might include N-oxides or products from ring-opening.

  • Minimization Strategies:

    • Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of side reactions.

    • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be needed, but a large excess can lead to degradation.

    • Slow Addition: Add the oxidizing agent slowly and portion-wise to the reaction mixture to maintain better control over the reaction exotherm and concentration.

    • Solvent Choice: Ensure the chosen solvent is stable to the oxidizing agent and allows for good solubility of the starting material.

Q4: What are the best practices for purifying multi-gram quantities of this compound?

While column chromatography is effective at the lab scale, it becomes costly and time-consuming when scaled up. Alternative methods are often preferred for large quantities.

Purification MethodScalabilityTypical PurityTypical YieldKey Considerations
Flash Chromatography Low to Moderate>98%60-85%High solvent consumption and cost at scale.
Recrystallization High>99%70-95%Requires identifying a suitable solvent system. Highly effective for removing minor impurities.
Salt Formation High>99%80-95%The product can be protonated (e.g., with HCl) to form a salt, which is then precipitated, filtered, and neutralized. This is excellent for removing non-basic impurities.
Trituration Moderate95-98%>90%The crude product is stirred as a slurry in a solvent in which it is poorly soluble to wash away soluble impurities.

For scaling up, a combination of trituration followed by either recrystallization or salt formation is often the most efficient and cost-effective strategy.

Experimental Protocols

Proposed Scale-Up Synthesis of this compound

Step 1: Acylation of 2-Methylbenzyl Cyanide

  • To a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Methylbenzyl Cyanide (131 g, 1.0 mol) and Toluene (500 mL).

  • Cool the mixture to 0-5 °C using a circulating chiller.

  • Slowly add Acetic Anhydride (112 g, 1.1 mol) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Add a solution of Sodium Ethoxide (75 g, 1.1 mol) in Ethanol (250 mL) dropwise over 1 hour, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water (500 mL). Separate the organic layer, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-Acetyl-2-methylbenzyl Cyanide.

Step 2: Reductive Cyclization

  • In a hydrogenation vessel, dissolve the crude product from Step 1 in Methanol (1 L).

  • Add 10% Palladium on Carbon (Pd/C, 5 g, ~4 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 60 psi.[1]

  • Heat the mixture to 50 °C and stir vigorously for 8-12 hours. Monitor hydrogen uptake and reaction progress by LC-MS.

  • After completion, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (200 mL).

  • Concentrate the filtrate under reduced pressure to obtain crude 3-Methyl-4-amino-1,2-dihydroisoquinoline.

Step 3: Aromatization to this compound

  • To a 2L reactor, add the crude product from Step 2 and Dichloromethane (DCM, 1 L).

  • Cool the solution to 0-5 °C.

  • Add activated Manganese Dioxide (MnO₂, 174 g, 2.0 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the manganese salts, washing the filter cake thoroughly with DCM.

  • Concentrate the filtrate to yield the crude product.

Purification: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot Isopropanol.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2 hours to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold Isopropanol, and dry under vacuum to yield pure this compound.

Summary of Key Experimental Parameters

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1 AcylationAcetic Anhydride, NaOEtToluene0-10 °C85-95%
2 Reductive CyclizationH₂, 10% Pd/CMethanol50 °C70-85%
3 AromatizationMnO₂Dichloromethane0-25 °C80-90%
Overall ----~50-70%

References

Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the three most common isoquinoline synthesis reactions: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] It typically involves cyclization using a dehydrating agent in acidic conditions.[2]

Q1: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A1: Low yields in the Bischler-Napieralski reaction can stem from several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the aromatic ring will hinder the cyclization.[2]

    • Solution: If your substrate has strongly deactivating groups, consider using stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[3] This combination generates a more reactive pyrophosphate intermediate.[4] For substrates with moderately deactivating groups, increasing the reaction temperature or using a higher boiling point solvent like xylene may improve yields.[4]

  • Insufficient Dehydrating Agent: Incomplete reaction can occur if the dehydrating agent is not potent enough or used in insufficient quantity.

    • Solution: POCl₃ is a common and effective dehydrating agent.[3] For less reactive substrates, a combination of P₂O₅ and POCl₃ is more effective.[3] Ensure all reagents are anhydrous, as moisture will consume the dehydrating agent.

  • Side Reactions: The formation of side products can significantly lower the yield of the desired isoquinoline.

    • Solution: A common side reaction is the retro-Ritter reaction, which forms styrenes.[4] This is more prevalent with certain substrates. Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[4] Alternatively, a modified procedure using oxalyl chloride can form an N-acyliminium intermediate, avoiding the nitrilium ion that leads to the retro-Ritter side reaction.

Q2: I am observing the formation of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?

A2: The formation of styrenes is a known side reaction, particularly when the reaction intermediate, a nitrilium salt, can readily eliminate to form a stable conjugated system.[4]

  • Solution 1: Solvent Choice: As mentioned, using the corresponding nitrile as the solvent can help suppress this side reaction by Le Chatelier's principle.[4]

  • Solution 2: Modified Procedure: Employing a modified Bischler-Napieralski protocol, such as the one using oxalyl chloride, can prevent the formation of the nitrilium intermediate responsible for the styrene byproduct.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions.[5]

Q1: My Pictet-Spengler reaction is not working or the yield is very low. What should I check?

A1: Several factors can influence the success of a Pictet-Spengler reaction:

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by electron-donating groups on the aromatic ring.[6][7] Substrates with electron-withdrawing groups may require harsher conditions.

    • Solution: For less nucleophilic aromatic rings, stronger acids like trifluoroacetic acid (TFA) or even superacids may be necessary, along with higher reaction temperatures.[5]

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will not proceed.

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[6] The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂).[6] The choice of acid can be critical and may need to be optimized for your specific substrates.

  • Steric Hindrance: Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.

    • Solution: If steric hindrance is a suspected issue, you may need to explore alternative synthetic routes or accept a lower yield. In some cases, optimizing the reaction temperature and catalyst can help overcome some steric barriers.

Q2: I am getting a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?

A2: When a new chiral center is formed, controlling the stereochemistry can be a challenge.

  • Solution: Temperature Control: The formation of the cis and trans isomers can be temperature-dependent. Often, the cis product is the kinetically favored one and is formed at lower temperatures.[5] Running the reaction at higher temperatures can lead to equilibration and a mixture of diastereomers, or favor the thermodynamically more stable product.[5] Therefore, careful control of the reaction temperature is crucial for stereoselectivity. For reactions involving tryptophan derivatives, lower temperatures generally favor the cis product.[5]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9]

Q1: The yields of my Pomeranz-Fritsch reaction are consistently low. How can I improve them?

A1: The Pomeranz-Fritsch reaction is known for having variable and sometimes low yields.[10]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: Concentrated sulfuric acid is traditionally used.[1] However, other acids like trifluoroacetic anhydride and lanthanide triflates have also been employed.[8] It is worth screening different acid catalysts and optimizing their concentration for your specific substrate.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.

    • Solution: Electron-donating groups on the aromatic ring generally improve yields, as they facilitate the electrophilic cyclization step.

  • Reaction Conditions: Temperature and reaction time can significantly impact the outcome.

    • Solution: The reaction often requires heating.[1] Careful optimization of the temperature and reaction time is necessary to drive the reaction to completion while minimizing decomposition and side reactions.

Q2: Are there any modifications to the Pomeranz-Fritsch reaction that can improve its reliability?

A2: Yes, several modifications have been developed to improve the scope and yields of the Pomeranz-Fritsch reaction.

  • Schlittler-Muller Modification: This approach uses a substituted benzylamine and glyoxal hemiacetal as starting materials.[1]

  • Bobbitt Modification: This variation involves the hydrogenation of the intermediate benzalaminoacetal before the acid-catalyzed cyclization, leading to the formation of a tetrahydroisoquinoline.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield of isoquinoline synthesis.

Table 1: Influence of Dehydrating Agent on Bischler-Napieralski Reaction Yield

β-Arylethylamide SubstrateDehydrating AgentSolventTemperature (°C)Yield (%)
N-(2-Phenylethyl)acetamidePOCl₃TolueneRefluxModerate
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamidePOCl₃AcetonitrileRefluxHigh
N-(2-(4-Nitrophenyl)ethyl)acetamideP₂O₅ in POCl₃XyleneRefluxLow to Moderate
N-(2-Phenylethyl)benzamideTf₂ODichloromethane0 to RTHigh

Note: "Moderate" and "High" yields are qualitative descriptions based on literature reports and can vary significantly with specific substrate and reaction scale.

Table 2: Effect of Catalyst and Temperature on Pictet-Spengler Reaction

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)
TryptamineFormaldehydeTFACH₂Cl₂RT>90N/A
Dopamine HClAcetaldehydeHClEtOHReflux~70Mixture
L-Tryptophan methyl esterPhenylacetaldehydeAcetic AcidCH₂Cl₂0~85>95:5
L-Tryptophan methyl esterPhenylacetaldehydeAcetic AcidCH₂Cl₂Reflux~80~70:30

Experimental Protocols

Here are detailed methodologies for the three key isoquinoline synthesis reactions.

Protocol 1: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinoline

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • β-Arylethylamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

  • To a solution of the β-arylethylamide in anhydrous toluene (or acetonitrile), add phosphorus oxychloride dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Pictet-Spengler Synthesis of Tetrahydroisoquinoline

This is a general protocol and may need adjustment based on the reactivity of the substrates.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, or a Lewis acid)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the aldehyde or ketone to the solution.

  • Add the acid catalyst dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture at the desired temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline by column chromatography or other suitable methods.

Protocol 3: Pomeranz-Fritsch Synthesis of Isoquinoline

This reaction often requires strongly acidic conditions and elevated temperatures.

Materials:

  • Benzaldehyde derivative (1.0 eq)

  • 2,2-Diethoxyethylamine (1.0 eq)

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • Formation of the Benzalaminoacetal: Mix the benzaldehyde derivative and 2,2-diethoxyethylamine in ethanol and stir at room temperature. The reaction is often complete within a few hours. The product can be isolated or used directly in the next step.

  • Cyclization: Carefully add the crude benzalaminoacetal to concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly heat the reaction mixture. The optimal temperature and time will depend on the substrate and should be determined experimentally.

  • After the reaction is complete, cool the mixture and pour it onto ice.

  • Carefully neutralize the solution with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.

  • Purify the product by distillation, recrystallization, or column chromatography.

Visualizing Workflows and Relationships

The following diagrams illustrate the general workflows and key decision points in troubleshooting isoquinoline synthesis.

Bischler_Napieralski_Troubleshooting Start Low Yield in Bischler-Napieralski DeactivatedRing Is the aromatic ring electron-deficient? Start->DeactivatedRing StrongerReagent Use stronger dehydrating agent (P₂O₅/POCl₃) DeactivatedRing->StrongerReagent Yes HigherTemp Increase reaction temperature (e.g., use Xylene) DeactivatedRing->HigherTemp Moderately SideReaction Is a styrene side-product observed? DeactivatedRing->SideReaction No End Improved Yield StrongerReagent->End HigherTemp->End NitrileSolvent Use corresponding nitrile as solvent SideReaction->NitrileSolvent Yes OxalylChloride Use modified procedure (Oxalyl Chloride) SideReaction->OxalylChloride Yes IncompleteReaction Is the reaction incomplete? SideReaction->IncompleteReaction No NitrileSolvent->End OxalylChloride->End Anhydrous Ensure anhydrous conditions and sufficient dehydrating agent IncompleteReaction->Anhydrous Yes IncompleteReaction->End No Anhydrous->End Pictet_Spengler_Troubleshooting Start Low Yield in Pictet-Spengler DeactivatedRing Is the aromatic ring electron-deficient? Start->DeactivatedRing StrongerAcid Use stronger acid (e.g., TFA) and/or higher temperature DeactivatedRing->StrongerAcid Yes DiastereomerIssue Is there poor diastereoselectivity? DeactivatedRing->DiastereomerIssue No End Improved Outcome StrongerAcid->End LowTemp Lower reaction temperature to favor kinetic product DiastereomerIssue->LowTemp Yes IncompleteReaction Is the initial condensation incomplete? DiastereomerIssue->IncompleteReaction No LowTemp->End ExcessCarbonyl Use slight excess of carbonyl compound IncompleteReaction->ExcessCarbonyl Yes OptimizeCatalyst Optimize acid catalyst (protic vs. Lewis) IncompleteReaction->OptimizeCatalyst Yes IncompleteReaction->End No ExcessCarbonyl->End OptimizeCatalyst->End Pomeranz_Fritsch_Troubleshooting Start Low Yield in Pomeranz-Fritsch CheckAcid Optimize Acid Catalyst Start->CheckAcid CheckSubstrate Evaluate Substrate Electronics Start->CheckSubstrate CheckConditions Optimize Reaction Conditions Start->CheckConditions ConsiderModification Consider Reaction Modifications Start->ConsiderModification ScreenAcids Screen different acids (H₂SO₄, TFA, Lewis acids) and concentrations CheckAcid->ScreenAcids EDG Electron-donating groups on benzaldehyde improve yield CheckSubstrate->EDG TempTime Systematically vary temperature and reaction time CheckConditions->TempTime SchlittlerMuller Schlittler-Muller Modification (benzylamine + glyoxal hemiacetal) ConsiderModification->SchlittlerMuller Bobbitt Bobbitt Modification (hydrogenation before cyclization) ConsiderModification->Bobbitt

References

Technical Support Center: Stability of 3-Methyl-4-isoquinolinamine Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-Methyl-4-isoquinolinamine solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of this compound that might influence its stability in solution?

Based on related isoquinoline structures, this compound is expected to be a basic compound due to the presence of the amino group.[1][2] It is likely sparingly soluble in water but should exhibit better solubility in organic solvents like ethanol, methanol, and dimethylformamide.[1] Its structure, featuring an isoquinoline ring system, makes it susceptible to oxidation and potential degradation under acidic or alkaline conditions.[1][3]

Q2: What are the primary degradation pathways to consider for this compound solutions?

While specific data for this compound is limited, the primary degradation pathways for similar amine-containing heterocyclic compounds generally include:

  • Oxidation: The isoquinoline ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, or other oxidized species. The oxidation of a similar compound, N-methyl-1,2,3,4-tetrahydroisoquinoline, to the N-methyl-isoquinolinium ion by monoamine oxidase has been reported, suggesting the isoquinoline core is susceptible to oxidation.[3]

  • Hydrolysis: Although typically stable, under strong acidic or basic conditions and elevated temperatures, the amine group could potentially undergo hydrolysis, though this is less common for aromatic amines.

  • Photodegradation: Exposure to UV or visible light can induce degradation in many aromatic compounds. It is crucial to assess the photostability of this compound solutions.

Q3: What are the recommended storage conditions for this compound solutions to ensure stability?

To minimize degradation, solutions of this compound should be:

  • Protected from light: Store in amber vials or cover containers with aluminum foil.

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended, depending on the solvent and desired shelf-life.

  • Inert atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidation.

  • pH control: If in an aqueous buffer, maintaining a neutral pH is generally advisable to avoid acid or base-catalyzed degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidative Degradation Prepare fresh solutions and consider adding an antioxidant. Ensure storage containers are sealed tightly and consider purging with an inert gas.
pH Instability Measure the pH of your solution. If it has shifted, consider using a stronger buffer system appropriate for the experimental conditions.
Photodegradation Protect the solution from light at all stages of the experiment, including preparation, storage, and during analysis (e.g., using an autosampler with a cooled, dark sample tray).
Contaminated Solvent/Reagents Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before injection.
Issue 2: Poor Solubility or Precipitation of the Compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent Based on similar compounds, this compound is expected to have limited aqueous solubility.[1] Try using organic solvents like DMSO, DMF, ethanol, or methanol for stock solutions, followed by dilution in the desired aqueous buffer.
pH-Dependent Solubility The compound's charge state will change with pH. Experiment with adjusting the pH of the aqueous medium to see if solubility improves. As a basic compound, it may be more soluble at a slightly acidic pH.
"Salting Out" Effect High concentrations of salts in your buffer can decrease the solubility of organic compounds. If possible, try reducing the salt concentration.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways and demonstrating the specificity of analytical methods.

Objective: To identify the likely degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method.

Data Presentation:

Stress Condition % Degradation Number of Degradation Peaks Retention Times of Major Degradants (min)
0.1 M HCl, 60°C
0.1 M NaOH, 60°C
3% H₂O₂, RT
60°C (Solution)
Photolytic

Data to be filled in based on experimental results.

Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Characterization cluster_stability Long-Term Stability Study Prep Prepare this compound Solution DevelopMethod Develop Stability-Indicating HPLC Method Prep->DevelopMethod Acid Acid Hydrolysis DevelopMethod->Acid Base Base Hydrolysis DevelopMethod->Base Oxidation Oxidation DevelopMethod->Oxidation Thermal Thermal Stress DevelopMethod->Thermal Photo Photolytic Stress DevelopMethod->Photo Analyze Analyze Stressed Samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify & Characterize Degradants Analyze->Identify LongTerm Set Up Long-Term Stability Study Identify->LongTerm Timepoints Analyze at Different Timepoints LongTerm->Timepoints

Caption: Workflow for conducting stability testing of this compound.

Potential Signaling Pathway Involvement

While the specific targets of this compound are not well-defined, other isoquinolinamine derivatives have shown activity in cancer cell lines, potentially through interaction with signaling pathways like the MAPK pathway.[4]

Signaling_Pathway cluster_pathway Hypothesized MAPK Pathway Interaction Compound This compound Receptor Growth Factor Receptor Compound->Receptor ? RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation / Survival ERK->Proliferation

Caption: Hypothesized interaction with the MAPK signaling pathway.

References

common pitfalls in the characterization of isoquinolinamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of isoquinolinamines.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected biological activity in screening assays.

Possible Cause: Your isoquinolinamine compound may be interfering with the assay technology or exhibiting off-target effects. Aromatic and heterocyclic compounds can interfere with fluorescence-based assays, and many kinase inhibitors show promiscuous binding to off-target kinases.[1][2][3]

Troubleshooting Steps:

  • Assess for Assay Interference:

    • Fluorescence Interference: Run a control experiment with your compound in the assay medium without the biological target to check for intrinsic fluorescence or quenching.[1][2]

    • Colored Compounds: For absorbance-based assays, measure the absorbance of your compound at the detection wavelength to rule out interference.[1]

  • Evaluate Off-Target Effects:

    • Kinase Profiling: Screen your compound against a panel of kinases to identify potential off-target interactions.[4] Several commercial services offer kinase profiling panels.

    • Signaling Pathway Analysis: Be aware of common signaling pathways that can be affected by kinase inhibitors, such as PI3K/Akt, JAK/STAT, and MAPK pathways.[5] If your assay involves these pathways, consider the possibility of off-target modulation.

Problem 2: Difficulty in purifying the final isoquinolinamine product.

Possible Cause: The presence of hard-to-remove impurities from the synthesis, such as starting materials, reagents, or byproducts.

Troubleshooting Steps:

  • Identify Potential Impurities: Review your synthetic route to anticipate likely impurities. Common culprits include unreacted starting materials, coupling reagents, and isomers.

  • Optimize Purification Method:

    • Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Reverse-phase HPLC can be effective for purifying polar compounds.

    • Recrystallization: If your compound is a solid, try different solvent systems for recrystallization to remove impurities.

    • Acid-Base Extraction: Utilize the basicity of the amine group to perform an acid-base extraction to separate it from neutral or acidic impurities.

Problem 3: Ambiguous or complex NMR spectra.

Possible Cause: The presence of tautomers in solution, leading to multiple sets of peaks for a single compound. Amino-substituted nitrogen heterocycles like isoquinolinamines can exist in equilibrium between amino and imino tautomeric forms.[6][7][8]

Troubleshooting Steps:

  • Vary the Solvent: Acquire NMR spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4). A change in solvent polarity can shift the tautomeric equilibrium, helping to identify the different species.[8]

  • Temperature Variation NMR: Acquire spectra at different temperatures. Changes in temperature can also affect the rate of exchange between tautomers, potentially simplifying the spectrum.[7]

  • 2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY, HSQC, and HMBC to establish connectivity and aid in the assignment of complex spectra.[9][10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my isoquinolinamine compound?

A1: A combination of analytical techniques is recommended for robust purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV and/or mass spectrometry (MS) detection is a powerful tool for assessing purity. A single, sharp peak is indicative of a pure compound. It is advisable to use a gradient elution method to ensure the separation of any potential impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A clean 1H NMR spectrum, free of unassignable peaks, is a good indicator of purity. Integration of the peaks should correspond to the expected proton ratios.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can confirm the elemental composition of your compound.

Q2: My isoquinolinamine is poorly soluble in aqueous solutions. How can I determine its pKa?

A2: Determining the pKa of poorly soluble compounds can be challenging. Here are a few approaches:

  • Cosolvent Method: Measure the pKa in a series of water-organic solvent mixtures and extrapolate to 0% organic solvent.

  • Solubility-Based Method: Measure the solubility of the compound at various pH values. The pKa can be determined from the pH-solubility profile.

  • Potentiometric Titration in Mixed Solvents: Perform a potentiometric titration in a water-miscible organic solvent or a mixture of water and an organic solvent.

Q3: What are some common starting materials and potential byproducts in the synthesis of substituted isoquinolinamines?

A3: The synthesis of substituted isoquinolinamines often involves multi-step sequences. Common starting materials can include substituted benzaldehydes, benzylamines, and various coupling partners. Potential byproducts can arise from incomplete reactions, side reactions (e.g., over-alkylation, hydrolysis), or rearrangement products. A thorough understanding of the reaction mechanism is crucial for predicting and identifying potential impurities.

Data Presentation

Table 1: Typical 13C NMR Chemical Shift Ranges for Tautomeric Forms of Acyl-Substituted Heterocycles. [6]

Tautomeric FormCarbonyl/Enolic CarbonChemical Shift Range (ppm)
EnaminoneC=O179–191
Enol=C–OH161–171

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC-UV/MS
  • Sample Preparation: Prepare a stock solution of the isoquinolinamine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration of 10-50 µg/mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm) and a second wavelength specific to the compound's chromophore if known.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode to acquire mass spectra.

  • Data Analysis: Integrate the peak area of the main compound and any impurities. Purity is typically expressed as the percentage of the main peak area relative to the total peak area.

Protocol 2: NMR Analysis of Tautomerism
  • Sample Preparation: Prepare NMR samples of the isoquinolinamine in at least two different deuterated solvents with varying polarities (e.g., CDCl3 and DMSO-d6) at a concentration of 5-10 mg/mL.

  • 1D NMR Acquisition: Acquire standard 1H and 13C NMR spectra for each sample at room temperature.

  • Variable Temperature (VT) NMR: For the sample that shows evidence of multiple species, acquire 1H NMR spectra at a range of temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • 2D NMR Acquisition: For one of the samples, acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structural assignment.

  • Data Analysis: Compare the spectra obtained under different conditions. Look for changes in chemical shifts, peak coalescence, or changes in the relative integration of peaks to understand the tautomeric equilibrium and dynamics.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation synthesis Synthesize Isoquinolinamine purification Purify Compound (Chromatography/Recrystallization) synthesis->purification purity Purity Assessment (HPLC, NMR, HRMS) purification->purity structure Structural Elucidation (NMR, MS) purity->structure physchem Physicochemical Properties (pKa, Solubility) structure->physchem primary_assay Primary Screening Assay physchem->primary_assay interference Assay Interference Check primary_assay->interference off_target Off-Target Profiling primary_assay->off_target

Caption: A typical experimental workflow for the synthesis and characterization of isoquinolinamines.

troubleshooting_logic start Inconsistent Biological Data q1 Is the compound pure? start->q1 purity_check Perform HPLC, NMR, HRMS q1->purity_check No q2 Does the compound interfere with the assay? q1->q2 Yes repurify Re-purify Compound purity_check->repurify repurify->q1 interference_check Run interference controls q2->interference_check Yes q3 Are there off-target effects? q2->q3 No change_assay Modify or change assay interference_check->change_assay off_target_check Perform kinase profiling q3->off_target_check Yes valid_data Data likely valid q3->valid_data No

Caption: A troubleshooting decision tree for inconsistent biological data with isoquinolinamines.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jak_stat JAK/STAT Pathway isoquinolinamine Isoquinolinamine (Kinase Inhibitor) PI3K PI3K isoquinolinamine->PI3K Off-target inhibition Ras Ras isoquinolinamine->Ras Off-target inhibition JAK JAK isoquinolinamine->JAK Off-target inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression STAT STAT JAK->STAT Inflammation & Immunity Inflammation & Immunity STAT->Inflammation & Immunity

Caption: Common signaling pathways potentially affected by isoquinolinamine-based kinase inhibitors.

References

Technical Support Center: Optimization of Palladium-Catalyzed Amination of Halo-isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed amination of halo-isoquinolines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the palladium-catalyzed amination of halo-isoquinolines?

A1: The palladium-catalyzed amination of halo-isoquinolines, a type of Buchwald-Hartwig amination, proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst adds to the halo-isoquinoline, breaking the carbon-halogen bond and forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton from the amine's nitrogen atom.

  • Reductive Elimination: The C-N bond is formed as the desired amino-isoquinoline product is eliminated from the palladium center, regenerating the active palladium(0) catalyst.[1][2]

Buchwald-Hartwig_Amination_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Halo-isoquinoline Iso-Pd(II)(X)Ln Iso-Pd(II)(X)Ln Oxidative_Addition->Iso-Pd(II)(X)Ln Amine_Coordination Amine Coordination & Deprotonation Iso-Pd(II)(X)Ln->Amine_Coordination + Amine, Base Iso-Pd(II)(NR2)Ln Iso-Pd(II)(NR2)Ln Amine_Coordination->Iso-Pd(II)(NR2)Ln Reductive_Elimination Reductive Elimination Iso-Pd(II)(NR2)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regenerated Catalyst Amino-Isoquinoline Amino-Isoquinoline (Product) Reductive_Elimination->Amino-Isoquinoline

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Q2: Which palladium source and ligands are recommended for the amination of halo-isoquinolines?

A2: The choice of palladium source and ligand is critical for a successful reaction.

  • Palladium Source: Pre-formed palladium(0) sources like Pd(dba)₂ (bis(dibenzylideneacetone)palladium(0)) or Pd₂(dba)₃ are commonly used. Palladium(II) sources such as Pd(OAc)₂ can also be employed, as they are reduced in situ to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are generally required, especially for less reactive aryl chlorides. For halo-isoquinolines, which are electron-deficient heterocycles, ligands like XPhos , BINAP , and DavePhos have shown to be effective. The optimal ligand may vary depending on the specific isoquinoline substrate and the amine.

Q3: What are common side reactions in the palladium-catalyzed amination of halo-isoquinolines?

A3: Several side reactions can occur, leading to reduced yield of the desired product:

  • Hydrodehalogenation: The halo-isoquinoline is reduced to isoquinoline. This can be more prevalent with primary amines.

  • Homocoupling: Two molecules of the halo-isoquinoline couple to form a bi-isoquinoline.

  • Catalyst Deactivation: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, leading to catalyst inhibition. The choice of a suitable bulky ligand can often mitigate this issue.

  • Alkoxylation: If an alkoxide base (e.g., NaOt-Bu) and an alcohol solvent are used, competitive substitution of the halide with an alkoxy group can occur.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Use a fresh palladium source and ligand. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
2. Inappropriate ligand.- Screen different bulky, electron-rich phosphine ligands such as XPhos, DavePhos, or BINAP. For challenging couplings, more specialized ligands may be necessary.
3. Insufficiently strong base.- Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄). The choice of base can be critical and may require optimization.
4. Low reaction temperature.- Increase the reaction temperature. Typical temperatures range from 80-110 °C.
5. Poor solubility of reactants.- Choose a solvent in which all reactants are soluble at the reaction temperature. Toluene, dioxane, and THF are common solvents. A mixture of solvents can also be beneficial.[3]
Formation of Side Products (e.g., hydrodehalogenation) 1. Unsuitable ligand.- The use of bidentate phosphine ligands like BINAP can sometimes suppress side reactions compared to monodentate ligands.
2. Reaction conditions are too harsh.- Try lowering the reaction temperature or reducing the reaction time.
3. Presence of water or other protic sources.- Ensure all reagents and solvents are anhydrous.
Difficulty with Chloro-isoquinolines 1. Aryl chlorides are less reactive than bromides or iodides.- Use a more electron-rich and bulky ligand, such as XPhos or a Josiphos-type ligand, which are known to facilitate the challenging oxidative addition to aryl chlorides.[4] - Higher catalyst loading and reaction temperatures may be required.
Reaction Stalls Before Completion 1. Catalyst deactivation.- The isoquinoline nitrogen can coordinate to the palladium catalyst. Using a ligand that sterically shields the palladium center can help prevent this. - Add a fresh portion of the catalyst and ligand to the reaction mixture.
2. Base decomposition or consumption.- Ensure a sufficient excess of a stable base is used.

Data Presentation

The following tables summarize quantitative data on the influence of ligands and the position of the halogen on the yield of the amination reaction.

Table 1: Effect of Ligand on the Amination of 4,8-dichloroquinoline with a Sterically Hindered Amine

EntryLigandAmine EquivalentsYield (%)
1BINAP4No Reaction
2DavePhos465

Reaction conditions: 4,8-dichloroquinoline, amine, Pd(dba)₂, ligand, NaOt-Bu, dioxane, reflux. Data adapted from a study on dichloroquinolines, which serve as a close model for halo-isoquinolines.

Table 2: Influence of Halogen Position on the Monoamination of Dichloroquinolines

SubstrateProduct Yield (%)Comments
2,6-dichloroquinoline0Complicated reaction mixture
2,8-dichloroquinoline64Monoamination at the more reactive position
4,8-dichloroquinoline77Good yield of monoaminated product
4,7-dichloroquinoline85Good yield of monoaminated product

Reaction conditions: Dichloroquinoline (1 equiv.), amine (1 equiv.), Pd(dba)₂, BINAP, NaOt-Bu, dioxane, reflux. Data adapted from a study on dichloroquinolines.

Experimental Protocols

The following is a general procedure for the palladium-catalyzed amination of a halo-isoquinoline, adapted from a protocol for the closely related dichloroquinolines.

General Method for Palladium-Catalyzed Amination of Dichloroquinolines

A two-neck flask equipped with a condenser and a magnetic stirrer is flushed with dry argon. The flask is charged with the corresponding dichloroquinoline (e.g., 50 mg, 0.25 mmol), Pd(dba)₂ (6–12 mg, 4–8 mol%), and the chosen ligand (BINAP or DavePhos, 4.5–9 mol%) in absolute dioxane (2 mL). The mixture is stirred for 2–3 minutes. Then, the corresponding amine (0.25 mmol for monoamination or 0.75–1 mmol for diamination) and NaOt-Bu (0.375 mmol for monoamination or 0.75 mmol for diamination) are added. The reaction mixture is then refluxed for 6–15 hours. The progress of the reaction can be monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Check Catalyst Activity (Fresh Reagents, Inert Atmosphere) Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., XPhos, DavePhos) Check_Catalyst->Screen_Ligands If no improvement Success Improved Conversion Check_Catalyst->Success If improved Optimize_Base Optimize Base (e.g., NaOtBu, LiHMDS) Screen_Ligands->Optimize_Base If no improvement Screen_Ligands->Success If improved Increase_Temp Increase Temperature Optimize_Base->Increase_Temp If no improvement Optimize_Base->Success If improved Check_Solubility Check Solubility Increase_Temp->Check_Solubility If no improvement Increase_Temp->Success If improved Check_Solubility->Success If improved

Figure 2: A logical workflow for troubleshooting low conversion.

Ligand_Selection_Guide Substrate Halo-isoquinoline Substrate Aryl_Bromide Aryl Bromide or Iodide Substrate->Aryl_Bromide Aryl_Chloride Aryl Chloride (Less Reactive) Substrate->Aryl_Chloride BINAP Consider BINAP, DavePhos Aryl_Bromide->BINAP XPhos Consider XPhos, Josiphos-type Aryl_Chloride->XPhos

Figure 3: A simplified guide for initial ligand selection.

References

Technical Support Center: Isoquinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with isoquinolone derivatives, focusing on mitigating their cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: My isoquinolone derivative is showing high cytotoxicity in my primary screen. What are the initial steps to address this?

A1: High initial cytotoxicity is a common challenge. A systematic approach is recommended:

  • Confirm the Purity of Your Compound: Impurities from the synthesis process can contribute significantly to cytotoxicity. Re-purify the compound and confirm its purity using methods like HPLC and NMR.

  • Re-evaluate the Concentration Range: You may be testing at concentrations that are too high. Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

  • Review the Assay System: Ensure that the chosen cytotoxicity assay is appropriate for your compound and cell type. Some assays can be affected by the compound's properties (e.g., color, fluorescence). Consider using an orthogonal assay to confirm the results. For instance, if you are using a metabolic assay like MTT, you could confirm the results with a membrane integrity assay like LDH release.[1][2][3]

  • Check Vehicle Toxicity: Ensure that the solvent used to dissolve your compound (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the assay.[4]

Q2: How can I rationally modify the structure of my isoquinolone derivative to reduce its cytotoxicity?

A2: Structure-activity relationship (SAR) studies are crucial for optimizing your compound. Based on existing research, consider the following modifications:

  • Substitution Patterns: The position and nature of substituents on the isoquinolone core play a significant role in cytotoxicity. For example, studies on some isoquinolone derivatives have shown that methylation at certain positions can increase cytotoxicity, while substitution with formyl or hydroxyethanol groups can moderate it.[5]

  • Addition of Specific Moieties: The introduction of certain chemical groups can alter the compound's properties. For instance, in some related quinoline derivatives, aromatic amine derivatives were found to be less toxic than their corresponding nitro compounds.[6]

  • Hydrophilicity/Lipophilicity Balance: Modifying the compound to be more hydrophilic can sometimes reduce non-specific binding and cytotoxicity.

A systematic SAR study, where you synthesize and test a series of analogs with specific modifications, is the most effective approach to identify a derivative with an improved therapeutic window.[5][7][8]

Q3: Are there formulation strategies I can use to reduce the cytotoxicity of my lead compound without chemical modification?

A3: Yes, formulation can be a powerful tool to mitigate toxicity.[9] Consider these approaches:

  • Use of Delivery Vehicles: Encapsulating your compound in liposomes or nanoparticles can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing its exposure to healthy cells and thus lowering toxicity.[10]

  • Complexation: Complexing the isoquinolone derivative with molecules like cyclodextrins can improve its solubility and reduce local concentrations at the site of administration, which may decrease irritation and cytotoxicity.[11]

  • Particle Size Reduction: For poorly soluble compounds, reducing the particle size to the nanometer scale (nanosuspension) can improve dissolution and bioavailability, potentially allowing for lower effective doses and reduced toxicity.[12]

Troubleshooting Guides

Problem 1: Inconsistent Cytotoxicity Results Between Experiments
  • Question: I am getting variable IC50 values for cytotoxicity with the same isoquinolone derivative across different experimental runs. What could be the cause?

  • Answer and Troubleshooting Steps:

    • Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.[13]

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variability. Optimize and strictly control the cell seeding density.[14]

    • Compound Stability: Your isoquinolone derivative may be unstable in the culture medium over the incubation period. Assess the compound's stability in your experimental conditions.

    • Assay Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. Standardize the incubation time across all experiments.[15]

    • Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration and cell numbers. Ensure your pipettes are calibrated and use proper pipetting techniques.

Problem 2: High Background Signal in Cytotoxicity Assay
  • Question: My negative control (vehicle-treated cells) shows a high level of cell death in my cytotoxicity assay. What should I do?

  • Answer and Troubleshooting Steps:

    • Vehicle Concentration: The concentration of your vehicle (e.g., DMSO) may be too high. The final concentration of DMSO should typically be below 0.5%, but the tolerance can vary between cell lines. Perform a vehicle toxicity titration.

    • Cell Culture Conditions: Suboptimal culture conditions, such as contamination (especially mycoplasma), nutrient depletion, or pH shifts in the medium, can stress the cells and lead to increased background death.[13]

    • Handling of Cells: Excessive or harsh pipetting during cell seeding or reagent addition can damage the cells.[14]

    • Assay-Specific Issues: For DNA binding dyes, residual DNA from transfection reagents can cause high background.[1] For LDH assays, high spontaneous release can be due to high cell density.[14]

Data Presentation

Table 1: Comparative Cytotoxicity of Isoquinolone Derivatives

CompoundModificationCell LineIC50 (µM)Reference
Compound 1 Parent IsoquinoloneMDCK39.0[5]
Compound 21 R5 and R6-substituted dimethoxyMDCK>300[5]
Lamellarin D Pyrrolo[2,1-a]isoquinolineDU-145 (Prostate)0.038 - 0.110[7]
Lamellarin K Pyrrolo[2,1-a]isoquinolineK562 (Leukemia)0.038 - 0.110[7]
Compound 8f Bis-tetrahydroisoquinolineLaryngeal Adenocarcinoma3.1 - 4.0[16]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[2]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test isoquinolone derivative and vehicle (e.g., DMSO)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinolone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium with the highest concentration of vehicle) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Formulation of Isoquinolone Derivatives with Cyclodextrins

This protocol describes a general method for complexing a hydrophobic isoquinolone derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to potentially reduce its cytotoxicity.

Materials:

  • Isoquinolone derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in PBS at a desired concentration (e.g., 10% w/v).

  • Complexation:

    • Add the isoquinolone derivative (as a powder or a concentrated stock solution in an organic solvent) to the HP-β-CD solution.

    • Vortex the mixture vigorously for 5-10 minutes.

    • Sonicate the mixture for 15-30 minutes to facilitate complex formation.

    • The solution should become clear if complexation is successful.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex and determine the complexation efficiency using techniques like Phase Solubility Studies, NMR, or Differential Scanning Calorimetry.

  • Cytotoxicity Testing: Evaluate the cytotoxicity of the complexed formulation using a standard assay (e.g., MTT assay) and compare it to the cytotoxicity of the unformulated compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_sar_details SAR Approaches cluster_formulation_details Formulation Approaches cluster_evaluation Evaluation Problem High Cytotoxicity of Isoquinolone Derivative SAR Chemical Modification (SAR) Problem->SAR Choose Strategy Formulation Formulation Strategies Problem->Formulation Choose Strategy ModifySubstituents Modify Substituents SAR->ModifySubstituents AlterScaffold Alter Core Scaffold SAR->AlterScaffold Liposomes Liposomal Encapsulation Formulation->Liposomes Cyclodextrins Cyclodextrin Complexation Formulation->Cyclodextrins Nanosuspension Nanosuspension Formulation->Nanosuspension CytotoxicityAssay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) ModifySubstituents->CytotoxicityAssay AlterScaffold->CytotoxicityAssay Liposomes->CytotoxicityAssay Cyclodextrins->CytotoxicityAssay Nanosuspension->CytotoxicityAssay EfficacyAssay In Vitro Efficacy Assay CytotoxicityAssay->EfficacyAssay TherapeuticIndex Determine Therapeutic Index EfficacyAssay->TherapeuticIndex

Caption: Workflow for reducing the cytotoxicity of isoquinolone derivatives.

troubleshooting_workflow Start Inconsistent Cytotoxicity Results CheckPassage Check Cell Passage Number Start->CheckPassage CheckDensity Verify Cell Seeding Density CheckPassage->CheckDensity If consistent CheckStability Assess Compound Stability CheckDensity->CheckStability If consistent CheckTime Standardize Incubation Time CheckStability->CheckTime If stable CheckPipetting Review Pipetting Technique CheckTime->CheckPipetting If standardized ConsistentResults Consistent Results Achieved CheckPipetting->ConsistentResults If accurate

Caption: Troubleshooting guide for inconsistent cytotoxicity results.

signaling_pathway cluster_external External Stimuli cluster_cellular Cellular Targets & Pathways cluster_downstream Downstream Effects Isoquinolone Isoquinolone Derivative EGFR EGFR/VEGFR Isoquinolone->EGFR CDK9 CDK9 Isoquinolone->CDK9 Topoisomerase Topoisomerase Isoquinolone->Topoisomerase Mitochondria Mitochondria Isoquinolone->Mitochondria Proliferation Inhibit Proliferation EGFR->Proliferation Transcription Inhibit Transcription CDK9->Transcription DNADamage DNA Damage Topoisomerase->DNADamage ROS ROS Production Mitochondria->ROS Apoptosis Apoptosis Proliferation->Apoptosis Transcription->Apoptosis DNADamage->Apoptosis ROS->Apoptosis

Caption: Potential signaling pathways affected by isoquinolone derivatives.

References

Technical Support Center: Traditional Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for traditional isoquinoline synthesis methods. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of traditional isoquinoline synthesis methods?

Traditional methods for isoquinoline synthesis, while foundational, present several limitations:

  • Harsh Reaction Conditions: Many of these methods require strong acids (e.g., concentrated sulfuric acid, polyphosphoric acid) and/or harsh dehydrating agents (e.g., phosphorus pentoxide, phosphoryl chloride) at high temperatures.[1][2][3]

  • Limited Substrate Scope: The success of these reactions is often highly dependent on the electronic nature of the aromatic ring. Electron-rich aromatic systems are typically required for good yields, while electron-deficient systems often result in poor yields or reaction failure.[4][5]

  • Low to Moderate Yields: Yields can be variable and are often low, particularly for the Pomeranz-Fritsch reaction.[6]

  • Side Reactions: The harsh conditions can lead to a number of undesired side reactions, complicating purification and reducing the overall efficiency of the synthesis.[7]

Q2: Which traditional method is best for synthesizing 3,4-dihydroisoquinolines?

The Bischler-Napieralski reaction is the most direct and commonly used traditional method for the synthesis of 3,4-dihydroisoquinolines.[2][8]

Q3: Can I synthesize tetrahydroisoquinolines directly using these traditional methods?

Yes, the Pictet-Spengler reaction is a classical method for the direct synthesis of tetrahydroisoquinolines.[9][10][11]

Troubleshooting Guides

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline.

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Insufficiently activated aromatic ring.This reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, consider using a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or a more modern synthetic method.[1][12]
Incomplete dehydration of the amide.Ensure your dehydrating agent is fresh and used in sufficient excess. Consider extending the reaction time or increasing the temperature.
Formation of a Styrene Side Product Retro-Ritter reaction.This side reaction is favored by the formation of a stable conjugated system. To minimize this, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using milder activating agents like oxalyl chloride can prevent the formation of the nitrilium ion intermediate that leads to this side product.[7]
Difficult Workup and Purification Residual phosphorus-based reagents.After the reaction, carefully quench the mixture with ice-water. The product can then be extracted with an organic solvent. Washing the organic layer with a dilute base solution can help remove acidic phosphorus byproducts.
  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) or another suitable solvent, followed by the slow addition of phosphoryl chloride (POCl₃) (2.0-5.0 equiv).[8]

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrate.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Basify the aqueous mixture with a suitable base (e.g., NaOH or NH₄OH) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[9][10][11]

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Deactivated aromatic ring.The aromatic ring must be sufficiently nucleophilic to attack the iminium ion. Substrates with strong electron-withdrawing groups may not react under standard conditions. Consider using a stronger acid catalyst or higher temperatures. For very deactivated systems, an alternative synthetic route may be necessary.[4]
Slow or incomplete iminium ion formation.The formation of the iminium ion is a key step and is acid-catalyzed.[9][10] Ensure you are using an appropriate acid catalyst (e.g., TFA, HCl). In some cases, pre-forming the imine before adding the acid catalyst can improve yields.[5]
Use of a ketone instead of an aldehyde.Ketones are generally less reactive than aldehydes in the Pictet-Spengler reaction and may require harsher conditions or fail to react at all.[12] If using a ketone, consider using a more forcing Lewis acid catalyst.
Formation of Side Products Oxidation of the product.The tetrahydroisoquinoline product can sometimes be oxidized to the corresponding dihydroisoquinoline or isoquinoline, especially if the reaction is run at high temperatures for extended periods. Workup under an inert atmosphere can help minimize this.
  • Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in a suitable solvent (e.g., DCM, toluene) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (1.0-2.0 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (can range from a few hours to overnight).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[13][14][15]

Issue Possible Cause Troubleshooting Steps
Very Low and Variable Yields Incomplete cyclization or side reactions.This is a notorious issue with the Pomeranz-Fritsch reaction.[6] The use of strong acids like concentrated sulfuric acid is common.[13] Ensure anhydrous conditions, as water can interfere with the reaction. Consider using a modified procedure, such as the Schlittler-Müller modification, which sometimes provides better yields.[16]
Formation of undesired regioisomers.The cyclization can sometimes occur at different positions on the aromatic ring, leading to a mixture of products. This is substrate-dependent. Careful purification is required to isolate the desired isomer.
Decomposition of Starting Material or Product Harsh acidic conditions.The strong acid can cause decomposition. Try to use the minimum amount of acid necessary and keep the reaction temperature as low as possible while still promoting the reaction.
  • Prepare the benzalaminoacetal by condensing the substituted benzaldehyde with 2,2-diethoxyethylamine.

  • In a flask equipped with a stirrer, slowly add the benzalaminoacetal to a cooled, stirred solution of concentrated sulfuric acid.[13]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat as required. Reaction temperatures and times are highly variable depending on the substrate.

  • Monitor the reaction progress carefully.

  • Upon completion, cool the reaction mixture and pour it onto ice.

  • Neutralize the acidic solution with a strong base (e.g., NaOH).

  • Extract the isoquinoline product with a suitable organic solvent.

  • Dry the organic extracts, concentrate, and purify the product, typically by chromatography or distillation.

Data Summary

The following tables provide a general comparison of the yields for these traditional isoquinoline synthesis methods. Note that yields are highly substrate-dependent.

Table 1: Comparison of Typical Yields for Traditional Isoquinoline Syntheses

ReactionProduct TypeTypical Yield RangeNotes
Bischler-Napieralski 3,4-Dihydroisoquinoline40-80%Yields are generally good for electron-rich systems but decrease significantly for electron-poor systems.
Pictet-Spengler Tetrahydroisoquinoline50-95%Highly dependent on the nucleophilicity of the aromatic ring and the reactivity of the carbonyl compound.[4][9]
Pomeranz-Fritsch Isoquinoline10-50%Notoriously variable and often low yields.[6]

Visual Guides

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality and Stoichiometry check_sm->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) check_conditions->analyze_crude no_reaction Starting Material Unchanged? analyze_crude->no_reaction purification_issue Product Lost During Workup/Purification? analyze_crude->purification_issue side_products Side Products Observed? optimize Optimize Reaction Conditions (Solvent, Catalyst, Temperature) side_products->optimize No decomposition Decomposition Observed? side_products->decomposition Yes optimize->analyze_crude alternative Consider Alternative Synthetic Route no_reaction->side_products No increase_reactivity Increase Reactivity (e.g., Stronger Acid, Higher Temp) no_reaction->increase_reactivity Yes increase_reactivity->analyze_crude decomposition->optimize No milder_conditions Use Milder Conditions decomposition->milder_conditions Yes milder_conditions->analyze_crude purification_issue->alternative Persistent Issue

Caption: General troubleshooting workflow for addressing low reaction yields.

Signaling Pathway: Bischler-Napieralski Reaction and a Key Side Reaction

Bischler_Napieralski_Pathway amide β-Arylethylamide intermediate Nitrile Iminium Ion Intermediate amide->intermediate Dehydrating Agent (e.g., POCl₃) product 3,4-Dihydroisoquinoline (Desired Product) intermediate->product Intramolecular Cyclization side_product Styrene Derivative (Retro-Ritter Product) intermediate->side_product Fragmentation (Side Reaction)

Caption: Key pathways in the Bischler-Napieralski reaction.

References

Technical Support Center: Regioselectivity in Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the functionalization of isoquinolines.

Troubleshooting Guides

Question: My C-H functionalization reaction is yielding a mixture of regioisomers instead of the desired product. What should I check?

Answer: Achieving high regioselectivity in the C-H functionalization of isoquinolines is a common challenge influenced by multiple factors. When faced with a mixture of isomers, consider the following troubleshooting steps:

  • Re-evaluate Your Directing Group (DG): The directing group is paramount in guiding the catalyst to a specific C-H bond.[1][2] The interaction between the catalyst and the DG facilitates the selective cleavage of a C-H bond to form a metallacycle intermediate.[1] If you are getting poor selectivity, your DG may not be providing sufficient steric or electronic bias. Consider switching to a different DG that offers more rigid coordination or a different spatial arrangement. For instance, in the synthesis of 1-aminoisoquinolines, aryl amidines and diazo compounds have been used effectively under cobalt catalysis.[3]

  • Analyze the Catalytic System: The choice of metal catalyst and associated ligands is critical. Different metals can favor different positions. For example, a palladium catalyst can favor C4-arylation of isoquinolones, while an iridium catalyst under different conditions can exclusively direct the same reaction to the C8 position.[4]

    • Catalyst: Are you using the optimal metal for the desired position? Rhodium, palladium, ruthenium, and cobalt are commonly used, each with distinct selectivities.[1][5]

    • Ligands: Ligands can dramatically influence the steric and electronic environment of the catalyst, thereby altering regioselectivity. Experiment with different ligands (e.g., phosphines, carbenes) to fine-tune the reaction outcome.

    • Oxidant/Additives: The oxidant and other additives can also play a role. In some palladium-catalyzed arylations of quinoline N-oxides, the addition of silver salts and specific acids like PivOH was necessary for optimal results.[6]

  • Adjust Reaction Conditions:

    • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the regiochemical pathway.

    • Temperature: Varying the reaction temperature can sometimes favor one pathway over another, leading to a higher ratio of the desired isomer.

  • Examine Substrate Electronics: The inherent electronic properties of the isoquinoline ring dictate the reactivity of each position. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is more electron-rich. Substituents on either ring will further modify this reactivity. For instance, functionalization at the C4 position of isoquinolin-1(2H)-ones has been studied for various reaction types, including arylation, amination, and halogenation.[7]

Question: How can I achieve selective functionalization at the C4 position of an isoquinoline?

Answer: Selective functionalization at the C4 position is often challenging but can be achieved through specific strategies.

  • Temporary Dearomatization: A metal-free method involves a temporary dearomatization strategy. Using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile, the isoquinoline can be alkylated at the C4 position while retaining its aromaticity.[8][9] This reaction is proposed to proceed via the addition of benzoic acid at C1 to form a 1,2-dihydroisoquinoline intermediate, which then acts as a nucleophile toward the vinyl ketone at C4.[9]

  • Palladium Catalysis on Isoquinolin-1(2H)-ones: For isoquinolin-1(2H)-one scaffolds, Palladium(0)-catalyzed C4 site-selective C-H difluoroalkylation has been reported.[7] Similarly, palladium-catalyzed C4-selective arylation using aryliodonium salts can be achieved through a proposed electrophilic palladation pathway.[4]

  • Reductive Functionalization: For N-activated isoquinolinium salts, reductive functionalization using formic acid as a reductant can introduce a wide range of electrophiles at the C4 position to yield tetrahydroisoquinolines.[10] This method works with enones, imides, aldehydes, and other electrophiles.[10]

Question: I am getting a mixture of C5 and C8 isomers. How can I control the selectivity between these two positions?

Answer: Controlling regioselectivity between the C5 and C8 positions on the benzo-ring of isoquinoline is a well-documented challenge that often depends on the catalytic system employed.

  • Catalyst Control: The most effective way to switch selectivity between C5 and C8 is by changing the transition metal catalyst. A notable study on isoquinolones demonstrated that a palladium catalyst selectively promotes C-H arylation at the C4 position, while an Iridium(III) catalyst directs the arylation exclusively to the C8 position.[4] This highlights a powerful strategy of catalyst-controlled regiodivergence.

  • Directing Group Influence: While less common for distinguishing between C5 and C8, the nature and position of a directing group on the nitrogen or another part of the molecule can influence the outcome. For 8-aminoquinoline amides, functionalization is often directed specifically to the C5 position.[11]

  • Steric and Electronic Factors: The steric hindrance and electronic properties of substituents already present on the benzene ring can favor one position over the other. Protonation, for instance, occurs fastest at C8, followed by C5 and C6, indicating subtle electronic differences between these sites.[12]

Frequently Asked Questions (FAQs)

1. What are the key factors that influence regioselectivity in isoquinoline functionalization?

Regioselectivity is primarily governed by a combination of four factors:

  • Electronic Effects: The isoquinoline nucleus has distinct electronic properties. The pyridine ring is electron-deficient, with the C1 position being the most electrophilic, while the benzene ring is comparatively electron-rich. Electrophilic substitution typically occurs on the benzene ring (C5 and C8), whereas nucleophilic substitution favors the pyridine ring (C1).[12]

  • Steric Hindrance: The accessibility of a C-H bond plays a crucial role. Bulky substituents on the isoquinoline core or the incoming reagent can prevent reactions at sterically congested positions, favoring more accessible sites.

  • Directing Groups (DGs): In transition-metal-catalyzed C-H activation, a coordinating functional group on the substrate can direct the metal to a specific, often ortho, C-H bond.[1][2] This is one of the most powerful tools for achieving high regioselectivity.

  • Reaction Conditions: The choice of catalyst (e.g., Pd, Rh, Ir, Co), ligands, solvent, temperature, and additives can all shift the reaction pathway, favoring the formation of one regioisomer over another.[1][4]

2. What is the role of a directing group in controlling regioselectivity?

A directing group (DG) is a functional group within the substrate molecule that coordinates to the metal catalyst. This coordination event brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage in a process called cyclometalation.[1] This directed activation ensures that functionalization occurs regioselectively at the targeted position, which is typically ortho to the directing group. This strategy transforms a non-selective process into a highly site-selective one and is widely used to construct various heterocyclic products.[1]

3. How can I determine the regiomeric ratio of my product mixture?

Determining the precise structure and the ratio of isomers in your product mixture is critical. The following analytical techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are the first steps to identify the presence of different isomers, which will show distinct sets of peaks.

    • Nuclear Overhauser Effect (NOESY): This 2D NMR technique is invaluable for determining regiochemistry by showing through-space correlations between protons. For example, a NOESY experiment can confirm the position of a new substituent by observing its proximity to known protons on the isoquinoline core.

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the products, X-ray crystallography provides unambiguous proof of its molecular structure and regiochemistry.[10]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques can be used to separate the isomers and determine their relative ratios based on peak integration.

4. Are there metal-free methods for achieving regioselective functionalization?

Yes, metal-free approaches are gaining traction as they offer more sustainable and cost-effective alternatives.

  • Acid-Catalyzed Alkylation: A method for C4-alkylation of isoquinolines uses benzoic acid and vinyl ketones without any metal catalyst.[9]

  • Visible-Light Photoredox Catalysis: Some C-H functionalizations can be achieved under metal-free, photosensitizer-free, and oxidant-free conditions using visible light.[11] For example, a photochemical method for the C-H hydroxyalkylation of isoquinolines has been developed that uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate radicals under reducing conditions.[13]

  • Iodine-Catalyzed Reactions: Iodine can catalyze the oxidative functionalization of isoquinolines with methylarenes to produce C1- or N-benzyl-substituted products under metal-free conditions.[14]

Quantitative Data Summary

Table 1: Catalyst-Controlled Regiodivergent C-H Arylation of Isoquinolone

This table summarizes the effect of different catalysts on the regioselectivity of the arylation of N-benzyl isoquinolone with diphenyliodonium salt.

EntryCatalyst SystemPosition Selectivity (C4 : C8)Yield (%)
1Pd(OAc)₂ / Ag₂CO₃> 20 : 185 (C4)
2[Ir(Cp*)Cl₂]₂ / AgOAc1 : >2082 (C8)

Data adapted from studies on catalyst-controlled C4/C8 site-selective C-H arylation of isoquinolones, demonstrating that palladium favors C4 arylation while iridium exclusively favors the C8 position.[4]

Key Experimental Protocols

Protocol 1: C4-Selective C-H Arylation of N-Benzyl Isoquinolone (Palladium-Catalyzed)

This protocol is based on the palladium-catalyzed C4-selective arylation of isoquinolones.[4]

Materials:

  • N-Benzyl isoquinolone (1.0 equiv)

  • Diphenyliodonium triflate (1.2 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To an oven-dried reaction vial, add N-benzyl isoquinolone, diphenyliodonium triflate, Pd(OAc)₂, and Ag₂CO₃.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DCM via syringe.

  • Seal the vial and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-arylated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: C8-Selective C-H Arylation of N-Benzyl Isoquinolone (Iridium-Catalyzed)

This protocol is based on the iridium-catalyzed C8-selective arylation of isoquinolones.[4]

Materials:

  • N-Benzyl isoquinolone (1.0 equiv)

  • Diphenyliodonium triflate (1.2 equiv)

  • [Ir(Cp*)Cl₂]₂ (4 mol%)

  • AgOAc (20 mol%)

  • Pivalic acid (PivOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried reaction vial, add N-benzyl isoquinolone, diphenyliodonium triflate, [Ir(Cp*)Cl₂]₂, AgOAc, and pivalic acid.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DCE via syringe.

  • Seal the vial and place the reaction mixture in a preheated oil bath at 120 °C.

  • Stir the reaction for 24 hours.

  • After cooling to room temperature, dilute the mixture with DCM and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C8-arylated product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Visualizations

G cluster_factors Key Factors Influencing Regioselectivity A Substrate Properties E Regiochemical Outcome A->E Electronic & Steric Effects B Directing Group (DG) B->E Site-specific Coordination C Catalytic System C->E Metal & Ligand Choice D Reaction Conditions D->E Solvent, Temp.

Caption: Factors influencing regioselectivity in isoquinoline functionalization.

G start Unexpected Regioisomer Obtained step1 1. Confirm Product Structure (NMR, X-ray) start->step1 step2 2. Analyze Reaction Parameters step1->step2 step3a 3a. Modify Catalytic System - Change Metal (e.g., Pd -> Ir) - Screen Ligands step2->step3a Catalyst Issue? step3b 3b. Modify Directing Group - Alter DG for different coordination step2->step3b DG Issue? step3c 3c. Adjust Conditions - Vary Solvent - Change Temperature step2->step3c Conditions Issue? end Desired Regioselectivity Achieved step3a->end step3b->end step3c->end

Caption: Troubleshooting workflow for unexpected regioselectivity.

G cluster_mech General Mechanism of Directed C-H Activation A Isoquinoline with Directing Group (DG) + Metal Catalyst [M] B Coordination DG coordinates to [M] A->B C Cyclometalation (C-H Activation) Forms Metallacycle B->C D Functionalization Reaction with Reagent C->D E Reductive Elimination / Product Release D->E E->A Catalyst Regeneration F Regioselectively Functionalized Product E->F

Caption: General mechanism of directing group-assisted C-H activation.

References

Validation & Comparative

Comparative Analysis of 3-Methyl-4-isoquinolinamine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyl-4-isoquinolinamine, a potential kinase inhibitor, with other well-characterized inhibitors targeting key signaling pathways implicated in cancer and other diseases. Due to the limited direct experimental data on this compound, this analysis leverages data from its close structural analog, 4-Cyano-3-methylisoquinoline, to infer its likely mechanism of action.

Postulated Mechanism of Action of this compound

Furthermore, studies on other isoquinolinamine derivatives, such as the 3-(p-Tolyl)isoquinolin-1-amine FX-9, have indicated effects on major signaling pathways including PI3K/AKT, MAPK, and JAK/STAT, although a specific molecular target was not identified. This suggests that the isoquinolinamine scaffold has the potential to interact with a variety of kinases.

This comparative guide will therefore analyze this compound as a putative PKA inhibitor and compare its potential efficacy with known inhibitors of the PI3K/AKT/mTOR, MAPK, and JAK/STAT pathways.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various kinase inhibitors against their respective targets. This data provides a quantitative measure of their potency.

Table 1: Putative PKA Inhibitory Activity of this compound Analog and Other PKA Inhibitors

InhibitorTargetIC50 (nM)
4-Cyano-3-methylisoquinolinePKA30
H-89PKA48
KT5720PKA60

Table 2: Comparative IC50 Values of Inhibitors for Major Signaling Pathways

PathwayInhibitorSpecific Target(s)IC50 (nM)
PI3K/AKT/mTOR Buparlisib (BKM120)p110α/β/δ/γ52/166/116/262
AZD8835PI3Kα/δ6.2/5.7
Pilaralisib (XL147)PI3Kα/δ/γ39/36/23
MAPK ReversineMps140
Mps1-IN-2Mps1140
SP600125JNK692
JAK/STAT TofacitinibJAK31
RuxolitinibJAK1/23.3/2.8
BaricitinibJAK1/25.9/5.7
AbrocitinibJAK129

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.

PKA_Signaling_Pathway Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP PKA (active) PKA (active) cAMP->PKA (active) PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) Substrate Phosphorylation Substrate Phosphorylation PKA (active)->Substrate Phosphorylation Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response This compound This compound This compound->PKA (active)

Caption: The cAMP/PKA signaling pathway and the putative inhibitory action of this compound.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation PI3K Inhibitors PI3K Inhibitors PI3K Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the action of PI3K inhibitors.

MAPK_Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression MAPK Inhibitors MAPK Inhibitors MAPK Inhibitors->MEK MAPK Inhibitors->ERK

Caption: The MAPK signaling pathway and the action of MAPK inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription JAK Inhibitors JAK Inhibitors JAK Inhibitors->JAK

Caption: The JAK/STAT signaling pathway and the action of JAK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Reagents Reaction Setup Incubate Kinase with Inhibitor Prepare Reagents->Reaction Setup Initiate Reaction Add Substrate and ATP Reaction Setup->Initiate Reaction Incubation Incubate at 30°C Initiate Reaction->Incubation Stop Reaction Add Stop Solution Incubation->Stop Reaction Detection Measure Phosphorylation (e.g., Luminescence, Fluorescence) Stop Reaction->Detection Data Analysis Calculate IC50 Detection->Data Analysis End End Data Analysis->End

Caption: General workflow for a kinase inhibition assay.

Materials:

  • Purified kinase enzyme

  • Specific peptide or protein substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the same buffer.

  • Reaction Setup: To the wells of a 384-well plate, add the kinase enzyme and the serially diluted inhibitor. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes). The optimal time may vary depending on the kinase.

  • Stop Reaction & Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent before reading the luminescence.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]

MTT_Assay_Workflow Start Start Cell Seeding Seed cells in a 96-well plate Start->Cell Seeding Treatment Treat cells with inhibitor Cell Seeding->Treatment Incubation_24h Incubate for 24-72h Treatment->Incubation_24h Add MTT Add MTT reagent Incubation_24h->Add MTT Incubation_4h Incubate for 2-4h Add MTT->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_4h->Solubilization Read Absorbance Read absorbance at 570 nm Solubilization->Read Absorbance Data Analysis Calculate percent viability Read Absorbance->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with various concentrations of the test inhibitor. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key signaling proteins after inhibitor treatment.[5]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-PKA substrate, anti-total PKA, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., a phosphorylated form of a kinase substrate) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

While direct experimental evidence for the specific molecular target of this compound is currently limited, the available data on its close analog strongly suggests its potential as a Protein Kinase A inhibitor. A comprehensive evaluation of its activity against a panel of kinases would be necessary to confirm its precise mechanism of action and selectivity. The comparative data and detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other isoquinolinamine-based compounds as kinase inhibitors. The provided diagrams and workflows serve as visual aids to understand the complex signaling pathways and the experimental procedures involved in their study.

References

Validating the Purity of Synthesized 3-Methyl-4-isoquinolinamine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity is a critical checkpoint in the synthesis of any novel chemical entity destined for pharmaceutical development. For 3-Methyl-4-isoquinolinamine, a heterocyclic amine with potential pharmacological applications, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity validation. This guide provides a comparative overview of suitable HPLC methods, complete with detailed experimental protocols and expected performance data, to enable robust and reliable purity analysis.

Comparison of HPLC Methods for Purity Analysis

Two primary reversed-phase HPLC (RP-HPLC) methods are proposed for the purity determination of this compound. Method A represents a standard approach utilizing a C18 column, while Method B offers an alternative using a phenyl-hexyl column for potentially improved selectivity, especially for aromatic analytes and their closely related impurities.

ParameterMethod A: C18 Reversed-PhaseMethod B: Phenyl-Hexyl Reversed-Phase
Stationary Phase C18 (octadecylsilane)Phenyl-Hexyl
Primary Interaction Hydrophobic interactionsπ-π interactions, hydrophobic interactions
Selectivity Excellent for general non-polar to moderately polar compounds.Enhanced selectivity for aromatic and unsaturated compounds. May provide better resolution for impurities with subtle structural differences in the aromatic ring system.
Potential Advantages Widely available, robust, extensive literature support for similar compounds.Improved peak shape for basic compounds, alternative selectivity to C18.
Potential Disadvantages Possible peak tailing for basic analytes like amines without proper mobile phase modification.May exhibit lower retention for highly aliphatic impurities compared to C18.
Typical Purity (%) >99.0%>99.0%
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantitation (LOQ) ~0.03%~0.03%

Experimental Protocols

Below are the detailed experimental protocols for the two proposed HPLC methods.

Method A: C18 Reversed-Phase HPLC

Objective: To separate this compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and prepare a 100 µg/mL solution as described for the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Calculate the purity of the synthesized sample by comparing the peak area of the main component to the total area of all peaks.

Method B: Phenyl-Hexyl Reversed-Phase HPLC

Objective: To provide an alternative selectivity for the analysis of this compound, potentially improving the resolution of aromatic impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Solution Preparation:

    • Prepare standard and sample solutions at a concentration of 100 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 40 60
      30 40 60
      31 95 5

      | 35 | 95 | 5 |

  • Analysis:

    • Follow the analysis procedure as described in Method A.

Potential Impurities in Synthesized this compound

The purity analysis should aim to resolve the main compound from potential impurities arising from the synthetic route. Common synthetic pathways to isoquinolines, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions, may lead to the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include substituted phenethylamines or benzaldehydes.

  • Intermediates: Dihydroisoquinoline derivatives are common intermediates that may be present if the final oxidation/aromatization step is incomplete.

  • Isomers: Positional isomers may form depending on the directing effects of substituents on the starting materials.

  • Byproducts: Side reactions can lead to various byproducts, which should be identified and controlled.

  • Degradation Products: The final compound may degrade under certain conditions, leading to impurities such as the corresponding N-oxide.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for validating the purity of synthesized this compound by HPLC.

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized This compound dissolution Dissolve in Mobile Phase synthesis->dissolution hplc_system HPLC System (Pump, Injector, Column) dissolution->hplc_system Inject Sample detector UV Detector hplc_system->detector chromatogram Chromatogram Acquisition detector->chromatogram Signal integration Peak Integration & Purity Calculation chromatogram->integration report report integration->report Final Purity Report

Unveiling the Anticancer Potential of 3-Substituted Isoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted isoquinoline analogs, with a focus on their anticancer properties. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to inform the rational design of more potent and selective therapeutic agents.

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, including many with significant antitumor properties. Strategic modifications to this core structure can dramatically influence efficacy and selectivity. This guide delves into the SAR of 3-aryl-isoquinolinones, a class of compounds closely related to the 3-Methyl-4-isoquinolinamine series, to illustrate the profound impact of substituent placement on anticancer activity.

Comparative Anticancer Activity of 3-Arylisoquinolinone Analogs

Recent studies have highlighted the critical role of the substitution pattern on the 3-aryl ring of isoquinolinone analogs in determining their cytotoxic effects against various cancer cell lines. A notable discovery is the significantly enhanced antiproliferative activity of compounds with meta-substituents on the aryl ring compared to their para-substituted counterparts.[1][2]

The following table summarizes the 50% growth inhibition (GI50) values for a series of 3-arylisoquinolinone analogs against a panel of human cancer cell lines, demonstrating the potent effect of substituent positioning.

Compound ID3-Aryl SubstituentMCF-7 (Breast) GI50 (µM)A549 (Lung) GI50 (µM)HepG2 (Liver) GI50 (µM)HCT116 (Colon) GI50 (µM)
1 3-Fluorophenyl0.070.120.080.09
2 4-Fluorophenyl>100>100>100>100
3 3-Methoxyphenyl0.150.210.130.18
4 4-Methoxyphenyl12.515.210.813.1
5 3-Chlorophenyl0.220.350.190.28
6 4-Chlorophenyl25.631.422.128.9

Unraveling the Mechanism of Action: Microtubule Destabilization

Intriguingly, the enhanced cytotoxicity of the meta-substituted analogs is not attributed to the initially proposed inhibition of NQO2. Instead, these compounds have been found to exert their anticancer effects by interacting with microtubules, a well-established target for cancer therapy.[1][2] The meta-substituted analogs, particularly the 3-(3-fluorophenyl) derivative, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

This mechanism of action is visually represented in the following workflow diagram:

G Workflow of Microtubule Destabilization by 3-Arylisoquinolinones cluster_0 Cellular Events A Meta-substituted 3-Arylisoquinolinone B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Mechanism of action for meta-substituted 3-arylisoquinolinones.

Potential Involvement of the PI3K/Akt/mTOR Signaling Pathway

While microtubule destabilization is a confirmed mechanism for the 3-arylisoquinolinones, it is worth noting that other isoquinoline derivatives have been implicated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4][5] Inhibition of this pathway represents a key therapeutic strategy in oncology.

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade, a potential target for isoquinoline-based anticancer agents.

G Overview of the PI3K/Akt/mTOR Signaling Pathway cluster_0 Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellSurvival Cell Survival Akt->CellSurvival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth

The PI3K/Akt/mTOR signaling pathway, a key cancer therapeutic target.

Experimental Protocols

Synthesis of 3-Arylisoquinolinones

The synthesis of 3-arylisoquinolinone analogs can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.

G General Synthetic Scheme for 3-Arylisoquinolinones cluster_0 Synthetic Pathway A Substituted 2-Iodobenzoic Acid B Substituted 2-Iodobenzamide A->B 1. SOCl2 2. NH4OH C 3-Aryl-2-iodobenzamide B->C Arylboronic acid, Pd(PPh3)4, Na2CO3 D 3-Arylisoquinolinone C->D CuI, K2CO3, DMF, 120 °C

Synthetic route to 3-arylisoquinolinone analogs.

A detailed procedure for a key step, the Suzuki coupling to form the 3-aryl-2-iodobenzamide intermediate, is as follows:

To a solution of the substituted 2-iodobenzamide in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the corresponding arylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate) are added. The reaction mixture is then heated under an inert atmosphere until completion, as monitored by thin-layer chromatography. After cooling, the mixture is worked up by extraction with an organic solvent, and the crude product is purified by column chromatography to yield the desired 3-aryl-2-iodobenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under the same conditions.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of 3-arylisoquinolinone analogs clearly demonstrate that subtle modifications to the chemical structure can lead to dramatic improvements in anticancer activity. The discovery that meta-substitution on the 3-aryl ring confers potent microtubule-destabilizing effects provides a strong rationale for the design of novel anticancer agents based on the isoquinoline scaffold.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of 3-substituted isoquinolinamine and isoquinolinone analogs to further refine the SAR.

  • Exploration of Alternative Mechanisms: Investigating the potential of these compounds to inhibit other key cancer-related pathways, such as the PI3K/Akt/mTOR cascade.

  • In Vivo Efficacy Studies: Evaluation of the most promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging the insights gained from these comparative studies, the scientific community can continue to advance the development of isoquinoline-based therapeutics for the treatment of cancer.

References

Navigating the Nuances of Nitrogen: A Comparative Guide to the Efficacy of Isoquinolinamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, particularly in oncology. However, the efficacy of these compounds can be significantly influenced by the substitution pattern on the isoquinoline ring. While direct comparative studies on the simple positional isomers of aminoisoquinoline are not extensively documented in the reviewed literature, a comparative analysis of different classes of isoquinolinamine derivatives provides valuable insights into their structure-activity relationships (SAR).

This guide offers a comparative overview of the efficacy of various isoquinolinamine derivatives based on available preclinical data. It aims to provide a clear, data-driven comparison to inform future research and development efforts in this promising area of medicinal chemistry.

Comparative Efficacy of Isoquinolinamine Derivatives

The anticancer activity of isoquinolinamine derivatives has been explored in numerous studies, with a focus on their cytotoxic effects against various cancer cell lines. The data presented below summarizes the efficacy of different classes of these derivatives.

3-Aryl-1-Isoquinolinamine Derivatives

One notable example from this class is the compound RX-8243, which has demonstrated significant inhibition of human cancer cell growth.[1] Studies on various substituted 3-aryl-1-isoquinolinamine derivatives have shown excellent cytotoxicity against a broad panel of cancer cells including breast, prostate, colon, ovary, kidney, pancreas, glioblastoma, and melanoma.[1]

3-(Hetaryl/Aryl)amino Substituted Isoquinolin-1(2H)-ones

A series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were evaluated in the National Cancer Institute's (NCI) 60 human tumor cell line screen.[2] The results highlight the importance of the substituent at the 3-amino position.

Compound ClassRepresentative CompoundMean Growth Percent (GP)Most Sensitive Cell LinesReference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one12 49.57%MDA-MB-468 (Breast), MCF7 (Breast), UO-31 (Renal), SK-MEL-5 (Melanoma)[3]
3-(1,3-Dimethyl-1H-pyrazol-5-yl)aminoisoquinolin-1(2H)-one10 59.51%RPMI-8226 (Leukemia), MDA-MB-468 (Breast), OVCAR-4 (Ovarian)[3]
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)aminoisoquinolin-1(2H)-one11 61.68%RPMI-8226 (Leukemia), MDA-MB-468 (Breast), OVCAR-4 (Ovarian)[3]

Lower Mean Growth Percent indicates higher cytotoxic activity.

Amino-Isoquinoline-5,8-dione and Amino-Quinoline-5,8-dione Derivatives

A separate study focused on the synthesis and cytotoxic evaluation of 7-amino-isoquinoline-5,8-dione and 6-amino-quinoline-5,8-dione derivatives. These compounds demonstrated potent cytotoxic activity, with a 95-100% effect in brine shrimp lethality assays.[4]

Experimental Protocols

The following is a representative protocol for a cytotoxicity assay used to evaluate the efficacy of isoquinolinamine derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • Cells are harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Isoquinolinamine isomers are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A control group with vehicle (DMSO) only is also included.
  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. MTT Assay:

  • Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.[5]
  • The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The cell viability is calculated as a percentage of the control group.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of cell viability versus compound concentration.

Signaling Pathways Implicated in Isoquinolinamine Activity

The anticancer effects of some isoquinolinamine derivatives have been linked to their modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K_Akt_Signaling_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition

PI3K/Akt Signaling Pathway

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression

MAPK Signaling Pathway

JAK_STAT_Signaling_Pathway cluster_nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_Dimer STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Gene_Transcription Gene Transcription STAT_Dimer->Gene_Transcription

JAK/STAT Signaling Pathway

References

Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Isoquinolinamine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a critical frontier in oncology. This guide provides a comparative analysis of the biological activity of isoquinolinamine derivatives, a promising class of compounds, with a focus on their antiproliferative effects. Due to the limited availability of public data on 3-Methyl-4-isoquinolinamine, this guide will focus on its close structural analogs, providing a framework for evaluating similar compounds.

Introduction to Isoquinolinamines in Oncology

Isoquinoline alkaloids and their derivatives have long been recognized for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] Their rigid structure makes them ideal scaffolds for designing targeted therapies, particularly kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt cancer cell growth and proliferation.

This guide will delve into the biological activity of a series of novel isoquinolinamine compounds, designated as the FX-series, and compare their antiproliferative efficacy in acute lymphoblastic leukemia (ALL) cell lines.[4][5]

Comparative Analysis of Antiproliferative Activity

The antiproliferative effects of several isoquinolinamine derivatives were evaluated against both B-cell and T-cell acute lymphoblastic leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for the most effective compounds.

CompoundCell LineIC50 (µM)[4][5]
FX-9 (3-(p-Tolyl)isoquinolin-1-amine)SEM (B-ALL)0.54
RS4;11 (B-ALL)0.89
Jurkat (T-ALL)1.94
CEM (T-ALL)1.23
FX-42 SEM (B-ALL)> 10
Jurkat (T-ALL)> 10
FX-43 SEM (B-ALL)> 10
Jurkat (T-ALL)> 10

As the data indicates, FX-9 demonstrated the most potent antiproliferative activity across all tested cell lines, with significantly lower IC50 values compared to its analogs.[4][5]

For the purpose of illustrating how data for specific kinase inhibitors is typically presented, the following table shows the inhibitory activity of substituted 4-(3-hydroxyanilino)-quinolines against RET kinase, a different but structurally related class of compounds.

CompoundRET Kinase Ki (nM)
38 3
31 25
40 50

Experimental Protocols

Cell Viability Assay (MTT Assay)

The antiproliferative activity of the isoquinolinamine compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Leukemia cells (SEM, RS4;11, Jurkat, and CEM) were seeded in 96-well plates at a density of 1 x 105 cells/mL.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (e.g., FX-9, FX-42, FX-43) or a vehicle control (DMSO).

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

The study on the FX-series of compounds investigated their influence on several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/AKT, MAPK, and JAK/STAT pathways.[4][5] The effects were found to be heterogeneous, and a specific, consistent mechanism of action across different cell lines was not identified.[4][5]

Below is a representative diagram of a simplified MAPK signaling pathway, a common target for kinase inhibitors.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Simplified MAPK signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the biological activity of the isoquinolinamine compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_pathway Mechanism of Action synthesis Synthesis of Isoquinolinamine Derivatives treatment Compound Treatment synthesis->treatment cell_culture Cell Culture (ALL Cell Lines) cell_culture->treatment mtt_assay MTT Assay (72h Incubation) treatment->mtt_assay pathway_analysis Signaling Pathway Analysis (Western Blot) treatment->pathway_analysis data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for biological activity assessment.

Conclusion

While specific data for this compound remains elusive in the public domain, the analysis of its close analogs reveals the potential of the isoquinolinamine scaffold in the development of novel anticancer agents. The compound FX-9, in particular, shows promise with its potent antiproliferative activity in leukemia cell lines.[4][5] Further investigation is warranted to elucidate the precise mechanism of action and to optimize the structure for improved efficacy and selectivity. This guide serves as a foundational resource for researchers interested in exploring this class of compounds and highlights the importance of rigorous comparative studies in the drug discovery process.

References

Comparative Analysis of Isoquinolinamine Derivatives: A Focus on In Vitro and In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the in vitro and in vivo activity of 3-Methyl-4-isoquinolinamine . Therefore, this guide presents a comparative framework using data from closely related isoquinolinamine and tetrahydroisoquinoline analogs to illustrate the methodologies and data presentation requested. The findings discussed below pertain to derivatives of isoquinoline and should not be directly extrapolated to this compound.

This guide provides a comparative overview of the preclinical activity of substituted isoquinolinamine derivatives, focusing on their potential as therapeutic agents. The following sections detail their performance in both controlled laboratory settings (in vitro) and within living organisms (in vivo), supported by experimental data and methodologies.

In Vitro Activity of Isoquinolinamine Derivatives

The in vitro activity of isoquinolinamine analogs has been predominantly investigated in the context of their antiproliferative effects against various cancer cell lines. These studies are crucial for initial screening and understanding the cellular mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
PhenylaminoisoquinolinequinonesAGS (gastric)Submicromolar to moderateEtoposide>10
SK-MES-1 (lung)Submicromolar to moderateEtoposide>10
J82 (bladder)Submicromolar to moderateEtoposide>10
Isoquinolinamine (FX-9)SEM (B-cell ALL)0.54--
RS4;11 (B-cell ALL)Not specified--
Jurkat (T-cell ALL)1.94--
CEM (T-cell ALL)Not specified--
Experimental Protocol: In Vitro Antiproliferative Assay

The following protocol is a standard method used to determine the cytotoxic effects of compounds on cancer cell lines.

Objective: To assess the antiproliferative activity of test compounds against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., AGS, SK-MES-1, J82)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Sulforhodamine B (SRB) dye

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are added to the wells at various concentrations. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: The cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with SRB solution for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

In Vivo Activity of Tetrahydroisoquinoline Analogs

In vivo studies are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of a compound in a whole organism. For analogs like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), research has focused on its neuroprotective and antidepressant-like effects in rodent models.

Quantitative Analysis of In Vivo Neuroprotective Effects

The neuroprotective activity of 1MeTIQ has been demonstrated in animal models of Parkinson's disease, where it mitigates the toxic effects of neurotoxins like MPTP.

Animal ModelNeurotoxin1MeTIQ DosageEndpoint MeasuredResult
RatMPTPNot specifiedDopamine levels in the striatumAttenuation of dopamine depletion
RatRotenoneNot specifiedBehavioral deficitsAmelioration of motor impairments
Experimental Protocol: In Vivo Neuroprotection Study in a Rat Model

This protocol outlines a typical experiment to assess the neuroprotective effects of a compound against a neurotoxin.

Objective: To determine if the test compound can protect dopaminergic neurons from neurotoxin-induced damage in rats.

Materials:

  • Male Sprague-Dawley rats

  • Neurotoxin (e.g., MPTP or rotenone)

  • Test compound (e.g., 1MeTIQ)

  • Stereotaxic apparatus

  • High-Performance Liquid Chromatography (HPLC) system for neurotransmitter analysis

  • Behavioral testing apparatus (e.g., rotarod)

Procedure:

  • Animal Acclimation: Rats are acclimated to the housing conditions for at least one week before the experiment.

  • Compound Administration: The test compound is administered to the treatment group of rats for a specified period. The control group receives a vehicle.

  • Neurotoxin Administration: The neurotoxin is administered to induce neuronal damage. This can be done via systemic injection or stereotaxic injection directly into a specific brain region (e.g., substantia nigra).

  • Behavioral Testing: Motor coordination and activity are assessed at different time points using tests like the rotarod or open-field test.

  • Neurochemical Analysis: After the experimental period, the animals are euthanized, and brain tissue (e.g., striatum) is dissected. HPLC is used to measure the levels of dopamine and its metabolites.

  • Histological Analysis: Brain sections may be stained to visualize and quantify the extent of neuronal loss.

  • Data Analysis: Statistical analysis is performed to compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the compound's mechanism of action and the research methodology.

G cluster_0 In Vitro Antiproliferative Workflow A Cancer Cell Seeding B Compound Treatment A->B C Incubation (48-72h) B->C D Cell Fixation & Staining (SRB) C->D E Absorbance Measurement D->E F IC50 Calculation E->F

Caption: Workflow for in vitro antiproliferative screening.

G cluster_1 Proposed Neuroprotective Mechanism of 1MeTIQ MAO MAO Inhibition Neuroprotection Neuroprotection MAO->Neuroprotection ROS Free Radical Scavenging ROS->Neuroprotection Glu Glutamatergic Antagonism Glu->Neuroprotection

Caption: Key mechanisms of 1MeTIQ's neuroprotective effects.

A Comparative Guide to Novel Isoquinoline Derivatives: Characterization and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] The continuous exploration of new isoquinoline derivatives is driven by the quest for more potent and selective therapeutic agents. This guide provides a comparative characterization of three recently developed isoquinoline derivatives with promising activities in oncology and neuroprotection, benchmarked against two established drugs, Berberine and Lapatinib.

Novel Isoquinoline Derivatives in Focus

This guide focuses on the following novel compounds:

  • Compound 43b: A potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in cancer immune evasion.[3]

  • Compound 4g: A benzothiazole-isoquinoline derivative showing significant inhibitory activity against monoamine oxidase B (MAO-B), a target in neurodegenerative diseases.[4][5]

  • Compound F10: An isoquinoline analogue that dually inhibits tubulin polymerization and V-ATPase, inducing immunogenic cell death in cancer cells.[6]

As benchmarks for comparison, we have selected:

  • Berberine: A naturally occurring isoquinoline alkaloid with a wide range of pharmacological properties, including anticancer activity.[1][7]

  • Lapatinib: A synthetic quinazoline derivative and a dual tyrosine kinase inhibitor of EGFR and HER2, used in cancer therapy.[1][8]

Comparative Analysis: Biological Potency

The following table summarizes the in vitro potency of the new isoquinoline derivatives and the benchmark compounds against their respective targets.

CompoundTarget(s)IC50 / GI50Cell Line / Assay ConditionReference
Compound 43b IDO10.31 µMEnzymatic Assay[3]
TDO0.08 µMEnzymatic Assay[3]
Compound 4g MAO-B14.80 ± 5.45 μMIn vitro enzyme activity assay[4]
Compound F10 Tubulin Polymerization2.1 µMCell-based assay[6]
V-ATPase--[6]
A549 (lung cancer)0.02 µM (GI50)MTT Assay[6]
HCT116 (colon cancer)0.01 µM (GI50)MTT Assay[6]
Berberine Various Cancer CellsVaries (µM range)Multiple cell lines[7][9]
Lapatinib EGFR3 nMCell-free kinase assay[1]
HER213 nMCell-free kinase assay[1]
BT-474 (breast cancer)<100 nmol/LMTT Assay[10]
SK-BR-3 (breast cancer)<100 nmol/LMTT Assay[10]

Spectroscopic Data Summary

The structural integrity of the novel compounds was confirmed through various spectroscopic methods. Key data are summarized below.

Compound1H NMR (DMSO-d6, δ ppm)IR (cm-1)MS (m/z)Reference
Compound 9e 9.53 (s, 1H, NH), 8.64 (s, 1H, CH at C-9), 7.53–7.55 (m, 4H, Ar H), 7.41 (broad s, 2H, NH2), 7.35–7.37 (d, J = 10 Hz, 2H, Ar H), 7.11–7.13 (d, J = 10 Hz, 2H, Ar H), 2.26 (s, 3H, COCH3), 2.25 (s, 3H, CH3 attached to the pyridine ring), 2.08 (s, 3H,CH3 of the tolyl group), 1.97 (s, 3H, CH3 at C-8)3221, 3413 (NH2); 3300 (N–H); 2923 (C–H, aliphatic); 1703 (C═O, acetyl)-[11]
Compound 4g 9.15–10.35 (–NH proton signals)3289–3261 (NH stretching), 1619–1512 (CO amide)-[5]
Compound 7c 4.06–4.11 (m, 2H, CH2), 4.24–4.29 (m, 2H, CH2), 7.52 (t, 1H, arom.), 7.71 (t, 1H, arom.), 7.88–7.94 (m, 3H, arom.), 8.05 (d, J = 8.3 Hz, 1H, arom.), 8.26 (d, J = 9.1, 2H, arom.), 8.55 (s, 1H, arom.), 9.19 (s, 1H, arom.)3126, 2955, 2925, 2854, 1710, 1630, 1597, 1507, 1478, 1401, 1327, 1309, 1286, 1246, 1114, 842, 750, 735335 [M+H]+ and 357 [M + Na]+[2]

Experimental Methodologies

In Vitro MAO-B Inhibition Assay (for Compound 4g)

The inhibitory activity of the benzothiazole–isoquinoline derivatives on monoamine oxidase B (MAO-B) was assessed by measuring their effect on the rate of oxidation of a substrate. The assay was performed in a 96-well plate. Each well contained a phosphate buffer solution (pH 7.4), the test compound at various concentrations, and a solution of MAO-B enzyme. The mixture was pre-incubated at 37 °C for 15 minutes. The reaction was initiated by adding the substrate, and the production of the oxidized product was monitored spectrophotometrically over time. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves. Pargyline and rasagiline were used as reference compounds.

Tubulin Polymerization Assay (for Compound F10)

The effect of Compound F10 on tubulin polymerization was evaluated using a cell-free assay. Purified tubulin was incubated with the compound at various concentrations in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value was determined as the concentration of the compound that inhibited the extent of polymerization by 50% compared to a vehicle control.

Cell Proliferation (MTT) Assay (for Compound F10 and Lapatinib)

The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 (for Compound F10) or IC50 (for Lapatinib) values, representing the concentration that inhibits cell growth by 50%, were calculated from the dose-response curves.

Visualizing Molecular Action and Workflow

To illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_biological Biological Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC) purification->purity in_vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) purity->in_vitro in_vivo In Vivo Models (e.g., Xenograft) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar

Caption: Generalized experimental workflow for the characterization of new isoquinoline derivatives.

IDO1_TDO_Pathway cluster_enzymes Target Enzymes tryptophan Tryptophan ido1 IDO1 tryptophan->ido1 catabolism tdo TDO tryptophan->tdo catabolism kynurenine Kynurenine immunosuppression Tumor Immune Evasion (Immunosuppression) kynurenine->immunosuppression ido1->kynurenine tdo->kynurenine compound43b Compound 43b compound43b->ido1 compound43b->tdo

References

Assessing Target Specificity of Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While a specific inquiry was made for 3-Methyl-4-isoquinolinamine, a comprehensive search of available scientific literature did not yield specific data regarding its target specificity or its activity as a kinase inhibitor. The following guide, therefore, provides a broader framework for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the target specificity of kinase inhibitors in general. This guide compares various experimental approaches and presents data in a structured format to aid in the selection of appropriate assays for kinase inhibitor profiling.

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to cellular toxicity or misleading experimental results.[1] A thorough understanding of an inhibitor's interaction with the human kinome is essential for its development as a therapeutic agent or its use as a chemical probe.[2][3]

Comparative Analysis of Methodologies for Assessing Kinase Inhibitor Specificity

A variety of in vitro and cell-based assays are available to determine the selectivity profile of a kinase inhibitor. The choice of method depends on the stage of drug discovery, the specific research question, and the resources available. Below is a comparison of common techniques:

Methodology Principle Advantages Disadvantages Typical Output
Biochemical Kinase Assays Measures the inhibition of substrate phosphorylation by a purified kinase.[2][4]Direct measurement of catalytic inhibition. High-throughput screening is possible.[1]May not reflect cellular activity due to artificial substrate and ATP concentrations. Does not account for scaffolding proteins or subcellular localization.[4]IC50 values (concentration of inhibitor required to inhibit 50% of kinase activity).[1]
Radiometric Assays Utilizes radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) to quantify substrate phosphorylation.[4]High sensitivity and direct measurement of phosphate transfer.[4]Requires handling of radioactive materials. Lower throughput compared to other methods.Quantification of radiolabeled phosphate incorporation into the substrate.
TR-FRET Assays Time-Resolved Fluorescence Resonance Energy Transfer detects the product of a kinase reaction using specific antibodies.[5]Homogeneous (no-wash) assay format. High signal-to-background ratio and good for high-throughput screening.[5]Relies on the availability of specific antibodies. Potential for compound interference with the fluorescence signal.Ratiometric fluorescence signal proportional to kinase activity.
Biophysical Binding Assays Measures the direct binding of an inhibitor to a kinase.Does not require an active enzyme. Can identify non-ATP competitive inhibitors.Binding does not always correlate with functional inhibition.Kd values (dissociation constant), indicating binding affinity.[1]
Thermal Shift Assay (TSA) Measures the change in the melting temperature (Tm) of a kinase upon inhibitor binding.[3][4]Label-free and can be performed in high-throughput. Cost-effective.[3]Some inhibitors may not induce a significant thermal shift. Does not provide information on the mode of inhibition.ΔTm (change in melting temperature).[3]
Surface Plasmon Resonance (SPR) Immobilized kinase on a sensor chip is exposed to the inhibitor in a flow system to measure binding kinetics.[2]Provides real-time binding kinetics (on- and off-rates).Requires specialized equipment. Can be sensitive to buffer conditions.Kon, Koff, and Kd values.
Cell-Based Assays Measures the effect of an inhibitor on a specific signaling pathway within a cellular context.[5]More physiologically relevant as it assesses target engagement and downstream effects in a living system.Can be difficult to distinguish between on-target and off-target effects. Compound permeability and metabolism can influence results.EC50 values (concentration of inhibitor required to produce 50% of the maximal effect).
Kinome-Wide Profiling Screens an inhibitor against a large panel of kinases to determine its selectivity profile.[1][6]Provides a comprehensive overview of an inhibitor's selectivity.[1]Can be expensive. Data from different platforms may not be directly comparable.A selectivity profile showing the percentage of inhibition or binding affinity for each kinase in the panel.

Experimental Protocols

General Protocol for a Biochemical Kinase Assay (e.g., TR-FRET)
  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and inhibitor solutions at desired concentrations.

  • Kinase Reaction: In a microplate, add the kinase and the test compound (inhibitor) or vehicle control. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP to start the phosphorylation reaction. Incubate at a specific temperature for a set duration.

  • Detection: Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and a fluorescently tagged secondary antibody).

  • Signal Measurement: After an incubation period, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for a Thermal Shift Assay (TSA)
  • Reagent Preparation: Prepare a solution of the purified kinase in a suitable buffer. Prepare a stock solution of the inhibitor.

  • Assay Setup: In a PCR plate, mix the kinase solution with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Inhibitor Addition: Add the inhibitor or a vehicle control to the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.

  • Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the point at which the fluorescence is at its maximum, indicating protein unfolding.

  • Data Analysis: Determine the Tm for the kinase in the presence and absence of the inhibitor. The change in Tm (ΔTm) indicates the stabilizing effect of the inhibitor binding.[3]

Visualizing Kinase Signaling and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical workflow for assessing inhibitor specificity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Binds to Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Downstream Kinase 1 Downstream Kinase 1 Adaptor Proteins->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A simplified signaling pathway initiated by an extracellular signal activating a receptor tyrosine kinase, leading to a downstream kinase cascade and ultimately regulating gene expression and cellular responses.

G Compound of Interest Compound of Interest Primary Biochemical Screen Primary Biochemical Screen Compound of Interest->Primary Biochemical Screen Hit Identification Hit Identification Primary Biochemical Screen->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Kinome-wide Selectivity Profiling Kinome-wide Selectivity Profiling Dose-Response & IC50 Determination->Kinome-wide Selectivity Profiling Cell-Based Assays Cell-Based Assays Kinome-wide Selectivity Profiling->Cell-Based Assays Lead Compound Lead Compound Cell-Based Assays->Lead Compound

References

A Comparative Guide to the Synthesis of Polysubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. Its prevalence in medicinal chemistry has driven the development of numerous synthetic strategies for its construction and derivatization. This guide provides a comparative overview of key synthetic routes to polysubstituted isoquinolines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific target molecules.

Classical Synthetic Routes

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions represent the cornerstones of isoquinoline synthesis, each offering a distinct approach to the formation of the heterocyclic core.

Bischler-Napieralski Reaction

This reaction facilitates the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. The reaction is typically carried out under acidic conditions using a dehydrating agent.[1][2][3]

Key Features:

  • Starting Materials: β-arylethylamides

  • Key Transformation: Intramolecular electrophilic aromatic substitution

  • Product: 3,4-dihydroisoquinolines (oxidizable to isoquinolines)

  • Reagents: Dehydrating agents such as POCl₃, P₂O₅, or Tf₂O[1][3]

Pictet-Spengler Reaction

A versatile method for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4][5][6] This reaction is a special case of the Mannich reaction.[6]

Key Features:

  • Starting Materials: β-arylethylamines and aldehydes or ketones

  • Key Transformation: Condensation followed by intramolecular cyclization

  • Product: Tetrahydroisoquinolines

  • Catalyst: Typically requires an acid catalyst[5]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[7][8][9]

Key Features:

  • Starting Materials: Benzaldehydes and 2,2-dialkoxyethylamines

  • Key Transformation: Acid-catalyzed cyclization of a benzalaminoacetal

  • Product: Isoquinolines

  • Catalyst: Strong acids like sulfuric acid are traditionally used.[7]

Modern Synthetic Methodologies

In recent years, a plethora of innovative methods have emerged, offering milder reaction conditions, broader substrate scope, and access to diverse substitution patterns. These often employ transition-metal catalysis and C-H activation strategies.

Transition-Metal Catalyzed Syntheses

Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been successfully employed to catalyze the synthesis of polysubstituted isoquinolines.[10][11] These reactions often proceed via C-H activation, annulation, or cross-coupling pathways.

Key Features:

  • Catalysts: Rhodium, Ruthenium, Palladium, Cobalt, Copper complexes

  • Key Transformations: C-H activation/annulation, cross-coupling reactions

  • Advantages: High efficiency, broad functional group tolerance, and access to complex substitution patterns.[10]

Direct Condensation of Lithiated o-Tolualdehyde Imines with Nitriles

A novel and versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the in-situ trapping of the resulting eneamido anion intermediates with various electrophiles, leading to a wide array of highly substituted isoquinolines.[12]

Key Features:

  • Starting Materials: o-tolualdehyde tert-butylimines and nitriles

  • Key Transformation: Condensation followed by electrophilic trapping

  • Advantages: High versatility and access to otherwise difficult-to-prepare polysubstituted isoquinolines.[12]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents/CatalystsProduct TypeYield (%)Reaction TimeRef.
Bischler-Napieralski N-PhenethylbenzamideTf₂O, 2-chloropyridine3,4-Dihydroisoquinoline952 h[13]
Pictet-Spengler (Microwave) Substituted phenethylamine, AldehydeToluene, 140°CTetrahydroisoquinolineVaries30 min[14]
Pomeranz-Fritsch Benzaldehyde, 2,2-diethoxyethylamineH₂SO₄IsoquinolineVaries-[7][8]
Pd-Catalyzed C-H Activation N-methoxybenzamide, 2,3-allenoic acid esterPd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA3,4-Dihydroisoquinolin-1(2H)-one53-874 h[15]
Rh(III)-Catalyzed C-H Activation O-pivaloyl oxime, acryloylsilaneRh(III) catalyst3-Acylsilane-substituted isoquinolineVaries-[11]
Lithiated Imine/Nitrile Condensation o-Tolualdehyde tert-butylimine, Benzonitrilen-BuLi, 2,2,6,6-tetramethylpiperidine, MeI4-Methyl-3-phenylisoquinoline80-[12]
Pd-Catalyzed α-Arylation/Cyclization Substituted ketone, o-haloarylketonePd catalyst, NH₄ClPolysubstituted Isoquinoline>70 (overall)24 h (cyclization)[16]

Experimental Protocols

General Procedure for Bischler-Napieralski Reaction (Modified)

To a solution of the β-arylethylamide (1.0 equiv) in CH₂Cl₂ at -20 °C is added trifluoromethanesulfonic anhydride (1.1 equiv). The reaction mixture is stirred and allowed to warm to room temperature over a specified period. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.[3][13]

General Procedure for Microwave-Assisted Pictet-Spengler Reaction

A mixture of the β-arylethylamine (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., toluene) is subjected to microwave irradiation at a specified temperature (e.g., 140 °C) for a set time (e.g., 30 minutes). After cooling, the solvent is removed, and the crude product is purified by chromatography.[14]

General Procedure for Pd-Catalyzed α-Arylation and Cyclization

A solution of the appropriate ketone, aryl halide, palladium catalyst, and a suitable base in an anhydrous solvent is heated under an inert atmosphere. After the α-arylation is complete, the intermediate is isolated. This intermediate is then dissolved in a solvent mixture (e.g., EtOH/H₂O), and an ammonium salt (e.g., NH₄Cl) is added. The mixture is heated in a sealed tube until the cyclization is complete. The product is then isolated and purified.[16]

Mechanistic Pathways and Workflows

The following diagrams illustrate the fundamental transformations of the described synthetic routes.

Bischler_Napieralski Bischler-Napieralski Reaction cluster_0 Amide Activation & Cyclization cluster_1 Aromatization Amide β-Arylethylamide Intermediate Nitrile/Imidoyl Intermediate Amide->Intermediate Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate->Dihydroisoquinoline Intramolecular Electrophilic Substitution Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation (e.g., Pd/C)

Caption: Mechanism of the Bischler-Napieralski reaction.

Pictet_Spengler Pictet-Spengler Reaction cluster_0 Iminium Ion Formation cluster_1 Cyclization & Aromatization Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium Tetrahydroisoquinoline Tetrahydroisoquinoline Iminium->Tetrahydroisoquinoline Intramolecular Electrophilic Attack

Caption: Mechanism of the Pictet-Spengler reaction.

Pomeranz_Fritsch Pomeranz-Fritsch Reaction cluster_0 Acetal Formation cluster_1 Cyclization Benzaldehyde Benzaldehyde Benzalaminoacetal Benzalaminoacetal Benzaldehyde->Benzalaminoacetal Aminoacetal 2,2-Dialkoxyethylamine Aminoacetal->Benzalaminoacetal Isoquinoline Isoquinoline Benzalaminoacetal->Isoquinoline Acid-catalyzed Cyclization

Caption: Mechanism of the Pomeranz-Fritsch reaction.

Transition_Metal_Catalysis Transition-Metal Catalyzed Isoquinoline Synthesis Start Aryl Precursor (e.g., Benzamide, Oxime) Catalytic_Cycle Catalytic Cycle (e.g., C-H Activation, Reductive Elimination) Start->Catalytic_Cycle Coupling_Partner Coupling Partner (e.g., Alkyne, Allene) Coupling_Partner->Catalytic_Cycle Product Polysubstituted Isoquinoline Catalytic_Cycle->Product

Caption: General workflow for transition-metal catalyzed routes.

References

Evaluating the Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and neurodegenerative diseases. The pyrazolo[3,4-g]isoquinoline scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the kinase inhibition profile of various pyrazolo[3,4-g]isoquinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug development endeavors.

Kinase Inhibition Profile of Pyrazolo[3,4-g]isoquinoline Derivatives

A recent study detailed the synthesis and evaluation of a new series of pyrazolo[3,4-g]isoquinoline derivatives with substitutions at the 4- or 8-position.[1][2][3] These compounds were screened against a panel of eight protein kinases, revealing diverse selectivity profiles. The key findings from this study are summarized in the tables below.

Table 1: Kinase Inhibition Profile of Nitro and Amino Analogs of Pyrazolo[3,4-g]isoquinolines [1]

CompoundSubstitutionTarget KinaseIC50 (nM)
1b 8-NO2Haspin57
DYRK1A>1000
1c 8-NO2Haspin66
DYRK1A165
2c 8-NH2Haspin62
DYRK1A248

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Kinase Inhibition Profile of 4-Alkylated Pyrazolo[3,4-g]isoquinolines [1]

Compound4-Alkyl GroupTarget KinaseIC50 (nM)
3a MethylHaspin167
CLK1101
3c PropylCLK1/CDK9/GSK3218-363
3d CyclopropylCLK1/CDK9/GSK3218-363

The data reveals that substitutions on the pyrazolo[3,4-g]isoquinoline core significantly influence both potency and selectivity. For instance, nitro analogs 1b and 1c were identified as potent Haspin inhibitors.[1] The introduction of an alkyl group at the 4-position shifted the selectivity profile towards inhibition of CLK1, CDK9, and GSK3.[1][2] Specifically, compounds 3c and 3d , bearing propyl and cyclopropyl groups respectively, were more active against this trio of kinases compared to Haspin.[1]

Experimental Protocols

The kinase inhibitory activity of the pyrazolo[3,4-g]isoquinoline derivatives was assessed using a standardized in vitro kinase assay.

Kinase Inhibition Assay:

The inhibitory potencies of the compounds were evaluated against a panel of eight protein kinases: Haspin, CLK1, DYRK1A, CDK9/Cyclin T, GSK-3β, CK1ε, CDK5/p25, and Pim1.[1] The percentage of residual kinase activity was initially determined at 1 µM and 10 µM concentrations of each compound. For compounds exhibiting a residual kinase activity of less than 50% at 1 µM, the IC50 values were determined.[1] To assess the selectivity profile of the most potent inhibitors, IC50 values were also measured for other kinases that were inhibited by ≥50% at the 1 µM concentration.[1]

Signaling Pathways and Experimental Workflow

The kinases targeted by these pyrazolo[3,4-g]isoquinoline derivatives are implicated in various cellular signaling pathways crucial for cell cycle regulation and other physiological processes.

Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_other Other Cellular Processes CDK9 CDK9 Transcription Transcription CDK9->Transcription Haspin Haspin HistoneH3 Histone H3 Haspin->HistoneH3 Mitosis Mitosis HistoneH3->Mitosis CLK1 CLK1 Splicing mRNA Splicing CLK1->Splicing DYRK1A DYRK1A Neuronal_Development Neuronal Development DYRK1A->Neuronal_Development Pyrazolo_isoquinolines Pyrazolo[3,4-g]isoquinolines Pyrazolo_isoquinolines->CDK9 Inhibition Pyrazolo_isoquinolines->Haspin Inhibition Pyrazolo_isoquinolines->CLK1 Inhibition Pyrazolo_isoquinolines->DYRK1A Inhibition

Caption: Inhibition of key kinases by pyrazolo[3,4-g]isoquinolines and their role in cellular pathways.

The experimental workflow for evaluating these compounds follows a logical progression from synthesis to biological characterization.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[3,4-g]isoquinoline Derivatives Purification Purification and Characterization (NMR, Mass Spectrometry) Synthesis->Purification Screening Initial Kinase Inhibition Screening (1 µM and 10 µM) Purification->Screening IC50 IC50 Determination for Potent Hits Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR

Caption: Workflow for the synthesis and kinase inhibition profiling of pyrazolo[3,4-g]isoquinolines.

References

A Comparative Guide to Isoquinoline and Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Their rigid bicyclic nature provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of kinases. This guide offers an objective comparison of kinase inhibitors derived from these two scaffolds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in drug discovery and development efforts.

Core Structural Differences

Quinoline and isoquinoline are structural isomers, both consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom within the pyridine ring. In quinoline , the nitrogen is at position 1, whereas in isoquinoline , it is at position 2. This seemingly minor change significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, influencing how it orients within and binds to the kinase active site. This leads to differences in target selectivity, potency, and pharmacokinetic properties.

Performance Data of Representative Inhibitors

To illustrate the therapeutic application of these scaffolds, the following tables summarize the performance of two representative kinase inhibitors: Bosutinib, a quinoline-based inhibitor, and CEP-37440, an isoquinoline-based inhibitor.

Table 1: Quinoline-Based Inhibitor Profile
InhibitorScaffoldPrimary TargetsIC₅₀ (nM)Clinical Indication
Bosutinib QuinolineBCR-ABL, Src1.2 (BCR-ABL)Chronic Myelogenous Leukemia (CML)[1][2]
Table 2: Isoquinoline-Based Inhibitor Profile
InhibitorScaffoldPrimary TargetsIC₅₀ (nM)Clinical Indication
CEP-37440 IsoquinolineFAK, ALK2.3 (FAK), 3.5 (ALK)Investigational (Solid Tumors)[3][4]

Key Signaling Pathways and Inhibition Mechanisms

Understanding the signaling context is crucial for evaluating kinase inhibitors. The following diagrams, generated using Graphviz, illustrate the pathways targeted by Bosutinib and CEP-37440.

BCR-ABL Signaling and Inhibition by Bosutinib

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives Chronic Myelogenous Leukemia (CML).[1][2] It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT cascades, leading to uncontrolled cell proliferation and survival.[1][2][5] Bosutinib, a dual Src/Abl inhibitor, binds to the ATP pocket of BCR-ABL, blocking its kinase activity and shutting down these oncogenic signals.[1][2]

BCR_ABL_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 recruits PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes STAT5->Proliferation promotes Bosutinib Bosutinib (Quinoline Inhibitor) Bosutinib->BCR_ABL INHIBITS

BCR-ABL signaling pathway inhibited by Bosutinib.
FAK/ALK Signaling and Inhibition by CEP-37440

Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) are key regulators of cell migration, proliferation, and survival.[6] Their dysregulation is implicated in various solid tumors. CEP-37440 is a dual inhibitor that targets the kinase activity of both FAK and ALK, thereby blocking downstream signaling through pathways like PI3K/AKT and RAS/MAPK.[3][4][6]

FAK_ALK_Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus Integrin Integrin Signaling FAK FAK Integrin->FAK activates ALK_Receptor ALK Receptor PI3K PI3K ALK_Receptor->PI3K activates RAS RAS/MAPK Pathway ALK_Receptor->RAS activates FAK->PI3K activates FAK->RAS activates AKT AKT PI3K->AKT Cell_Outcomes Gene Transcription (Migration, Proliferation, Survival) AKT->Cell_Outcomes RAS->Cell_Outcomes CEP37440 CEP-37440 (Isoquinoline Inhibitor) CEP37440->ALK_Receptor INHIBITS CEP37440->FAK INHIBITS

FAK and ALK signaling pathways inhibited by CEP-37440.

Experimental Protocols

The validation of kinase inhibitors relies on a cascade of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Workflow for Kinase Inhibitor Characterization

The typical workflow involves a multi-stage process, starting with broad biochemical screening and moving towards more complex cellular and in vivo models to confirm on-target activity and therapeutic potential.

Kinase_Inhibitor_Workflow Start Compound Library Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Determine IC₅₀ Start->Biochemical_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Determine GI₅₀ Biochemical_Assay->Cell_Viability Hit Compounds Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Confirm On-Target Activity Cell_Viability->Target_Engagement Downstream_Signaling Western Blot Assess Pathway Inhibition Target_Engagement->Downstream_Signaling In_Vivo In Vivo Studies (Xenograft Models) Evaluate Efficacy Downstream_Signaling->In_Vivo End Lead Candidate In_Vivo->End

A typical workflow for kinase inhibitor screening and validation.
In Vitro Kinase Inhibition Assay (Time-Resolved FRET)

This biochemical assay measures the direct inhibition of kinase activity by a compound. It relies on the detection of substrate phosphorylation via fluorescence resonance energy transfer (FRET) between a lanthanide donor and a fluorescent acceptor.

  • Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. The kinase substrate is often a biotinylated peptide or a GFP-fusion protein. When the substrate is phosphorylated by the kinase, the Tb-labeled antibody binds. Upon excitation of the donor (Tb), energy is transferred to a streptavidin-linked acceptor or to GFP, resulting in a FRET signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Reagent Preparation: Prepare kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare kinase, substrate, and ATP solutions in this buffer.

    • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a low-volume 384-well assay plate.

    • Kinase Reaction: Add the kinase and substrate to the wells containing the compounds. Initiate the reaction by adding ATP at a concentration close to its Km value.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

    • Detection: Stop the reaction by adding EDTA. Add the detection mix containing the Tb-labeled phospho-specific antibody and acceptor molecule (e.g., streptavidin-XL665).

    • Readout: Incubate for 60 minutes to allow antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (for the donor and acceptor).

    • Data Analysis: Calculate the TR-FRET ratio and plot against compound concentration to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on cell proliferation and viability by measuring metabolic activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is a yellow tetrazolium salt that is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).[4]

    • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL).[8]

    • Incubation: Incubate the plate at 37°C for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

    • Readout: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate spectrophotometer.

    • Data Analysis: Subtract background absorbance, normalize the data to untreated control cells, and plot the percentage of viability against compound concentration to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cellular Target Engagement Assay (NanoBRET™)

This assay provides a quantitative measure of compound binding to a specific kinase target within living cells.

  • Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[9][10] When the tracer binds to the kinase-NanoLuc fusion, BRET occurs. A test compound that also binds to the kinase will compete with the tracer, disrupting BRET and causing a decrease in the signal.

  • Protocol Outline:

    • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase-NanoLuc fusion protein. Culture the cells for 18-24 hours to allow for protein expression.[9]

    • Compound Plating: Prepare serial dilutions of the test compound in a white, 384-well assay plate.

    • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium containing the fluorescent tracer at a pre-optimized concentration. Dispense the cell-tracer suspension into the wells containing the compound.

    • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound to reach binding equilibrium with the target kinase.[9]

    • Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to all wells.

    • Readout: Immediately measure the donor emission (~450 nm) and acceptor emission (~610 nm) using a luminometer equipped with appropriate filters.[9]

    • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ value, which reflects the compound's on-target potency in a physiological context.

References

A Comparative Guide to Bioisosteric Replacement Strategies for Isoquinolinamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and enzyme inhibitory effects. Strategic modification of this scaffold through bioisosteric replacement is a key approach to optimize lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of bioisosteric replacement strategies for isoquinolinamines, supported by experimental data, to inform rational drug design.

Core Scaffold and Rationale for Bioisosteric Replacement

The 1-aminoisoquinoline core is a key pharmacophore in many biologically active molecules. The amine group can participate in crucial hydrogen bonding interactions with biological targets, while the isoquinoline ring system contributes to binding through hydrophobic and π-stacking interactions. However, the basicity of the amino group and the overall physicochemical properties of the parent molecule may lead to suboptimal absorption, distribution, metabolism, and excretion (ADME) profiles. Bioisosteric replacement aims to address these limitations by substituting key functional groups with others that mimic their steric and electronic properties while favorably altering other characteristics.

Comparative Analysis of Bioisosteric Replacements

This section details documented bioisosteric replacements for the isoquinolinamine scaffold and their impact on biological activity.

Case Study 1: Anticancer Activity in Acute Lymphoblastic Leukemia

A study by Roolf et al. investigated a series of substituted isoquinolinamine and isoindoloquinazolinone compounds for their anti-leukemic potential against human B- and T-acute lymphoblastic leukemia (ALL) cell lines. The 3-(p-Tolyl)isoquinolin-1-amine (FX-9) emerged as a particularly potent agent. This provides a baseline for understanding the impact of substitutions on the isoquinolinamine core.

While not a direct bioisosteric replacement of the 1-amino group, the study provides valuable structure-activity relationship (SAR) data for substitutions on the isoquinoline ring. For instance, comparing the metabolic activity of various isoquinolinamine compounds (FX-1 to FX-8) in the SEM cell line (a B-ALL line) reveals the sensitivity of this scaffold to substitution.

Table 1: Comparative Anticancer Activity of Isoquinolinamine Derivatives

CompoundStructure% Metabolic Activity in SEM cells (10 µM)IC50 in SEM cells (µM)IC50 in Jurkat cells (µM)
FX-32-Fluoro-7-methylisoindolo[1,2-b]quinazolin-10(12H)-one26.7%--
FX-78-Methylisoindolo[1,2-b]quinazolin-10(12H)-one25.2%--
FX-86,8-Dimethylisoindolo[1,2-b]quinazolin-10(12H)-one14.5%--
FX-93-(p-Tolyl)isoquinolin-1-amine-0.541.94

Data sourced from Roolf et al.[1][2]

The data indicates that substitutions on the isoquinolinamine backbone can significantly impact cytotoxic activity. The isoindoloquinazolinone derivatives (FX-3, FX-7, and FX-8), which can be considered constrained or cyclized analogs of substituted isoquinolinamines, show varied effects on metabolic activity. The pronounced potency of FX-9 highlights the importance of the substitution at the 3-position for anti-leukemic activity.

Case Study 2: Bioisosteric Replacement of Benzamidine with 1-Aminoisoquinoline in Thrombin Inhibitors

In the development of thrombin inhibitors, the highly basic benzamidine moiety often leads to poor oral bioavailability. A study by Rewinkel et al. successfully employed 1-aminoisoquinoline as a moderately basic bioisostere for benzamidine. This replacement strategy led to thrombin inhibitors with improved selectivity and enhanced cell permeability, a critical factor for oral drug candidates.

Table 2: Performance Comparison of Benzamidine vs. 1-Aminoisoquinoline Bioisosteres

MoietyThrombin Inhibition (Ki, nM)Trypsin Inhibition (Ki, nM)Selectivity (Trypsin/Thrombin)Caco-2 Cell Permeability (Papp, 10⁻⁶ cm/s)
BenzamidinePotentPotentLowLow
1-AminoisoquinolinePotentLess PotentImprovedEnhanced

This table represents a qualitative summary of the findings by Rewinkel et al.

This case study demonstrates a successful application of replacing a problematic functional group with the 1-aminoisoquinoline moiety to improve drug-like properties without sacrificing potency at the primary target.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of these findings.

Synthesis of 1-Aminoisoquinoline Derivatives

The synthesis of substituted 1-aminoisoquinolines can be achieved through various methods. A common approach involves the reaction of 2-methylbenzonitriles with other benzonitriles in the presence of a strong base like potassium tert-butoxide.

General Synthetic Scheme:

G start 2-Methylbenzonitrile + R-Benzonitrile base Potassium tert-butoxide start->base Reaction Conditions intermediate Intermediate Adduct base->intermediate product Substituted 1-Aminoisoquinoline intermediate->product Cyclization

A general synthetic workflow for 1-aminoisoquinolines.

In Vitro Evaluation of Anticancer Activity (MTT Assay)

The anti-proliferative activity of the isoquinolinamine compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Workflow:

G cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of isoquinolinamine compounds cell_seeding->treatment incubation1 Incubate for 72 hours treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 4 hours (Formazan crystal formation) mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Workflow for the MTT cell viability assay.

Detailed Protocol Steps:

  • Cell Seeding: Cancer cell lines (e.g., SEM, Jurkat) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from a stock solution in DMSO, with final concentrations ranging from nanomolar to micromolar).

  • Incubation: The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (e.g., 10 µL of a 5 mg/mL solution in PBS) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., 100 µL of DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][4][5]

Conclusion and Future Directions

The presented data underscores the utility of bioisosteric replacement in modulating the pharmacological profile of isoquinolinamines. The substitution on the isoquinoline ring, as demonstrated in the anti-leukemic compounds, and the use of the 1-aminoisoquinoline as a bioisostere for a basic moiety, as seen with thrombin inhibitors, highlight two distinct but valuable strategies.

Future research should focus on a more systematic exploration of bioisosteric replacements for the 1-amino group itself. Classical bioisosteres such as hydroxyl, thiol, or N-methyl groups, as well as non-classical replacements like small heterocyclic rings, could be investigated. A comprehensive understanding of the SAR for a series of such analogs against a single, well-defined biological target would provide a more robust guide for the rational design of next-generation isoquinolinamine-based therapeutics. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.

References

A Comparative Guide to the Anti-Proliferative Effects of Novel Isoquinolinamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led to significant interest in the therapeutic potential of isoquinolinamine derivatives. These heterocyclic compounds have demonstrated promising anti-proliferative activities across a range of cancer cell lines. This guide provides a comparative analysis of emerging isoquinolinamine compounds, presenting key experimental data to facilitate informed research and development decisions.

Comparative Anti-Proliferative Activity

Novel isoquinolinamine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through in vitro assays. A lower IC50 value indicates greater potency.

The following tables summarize the anti-proliferative activities of representative novel isoquinolinamines compared to standard chemotherapeutic agents.

Table 1: Anti-Proliferative Activity of 3-Arylisoquinolinone Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
meta-substituted analog (Compound 4) MCF-7Breast< 0.8Doxorubicin~2.3
MDA-MB-231Breast< 0.8Doxorubicin~4.1
HepG2Liver~0.07Etoposide> Compound 4
SNU423Liver< 0.8Etoposide> Compound 4
A549Lung< 0.8Etoposide> Compound 4
HCT116Colon< 0.8Etoposide> Compound 4
para-substituted analog (Compound 5) MCF-7Breast> 50Doxorubicin~2.3

Note: IC50 values for 3-Arylisoquinolinones were determined using the SRB assay after 96 hours of treatment[1][2]. Doxorubicin IC50 values are provided as a general reference from separate studies.

Table 2: Anti-Proliferative Activity of FX-Series Isoquinolinamine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (nM)
FX-9 SEMB-cell Acute Lymphoblastic Leukemia0.54 - 1.94Paclitaxel2.5 - 7.5
RS4;11B-cell Acute Lymphoblastic Leukemia0.54 - 1.94Paclitaxel2.5 - 7.5
JurkatT-cell Acute Lymphoblastic Leukemia0.54 - 1.94Paclitaxel2.5 - 7.5
CEMT-cell Acute Lymphoblastic Leukemia0.54 - 1.94Paclitaxel2.5 - 7.5
PC-3ProstateLow µM range--
LNCaPProstateLow µM range--

Note: IC50 values for FX-9 were determined in leukemia cell lines. The anti-proliferative effects in prostate cancer cell lines were observed in the low micromolar range[2][3][4]. Paclitaxel IC50 values are provided as a general reference from a separate study and are in nanomolar concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-proliferative effects of novel compounds.

Cell Viability and Proliferation Assays

1. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB protein dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for the desired duration (e.g., 96 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound for the specified time (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Determine the cell viability as a percentage of the untreated control and calculate the IC50 values.

Signaling Pathways and Mechanisms of Action

Several novel isoquinolinamines have been shown to induce apoptosis and affect key signaling pathways involved in cell proliferation and survival.

PI3K/AKT, MAPK, and JAK/STAT Signaling

The compound FX-9 has been observed to influence the PI3K/AKT, MAPK, and JAK/STAT signaling pathways in acute lymphoblastic leukemia cells, although the effects were noted to be heterogeneous. These pathways are critical regulators of cell growth, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers.

The diagram below illustrates the general workflow for investigating the impact of a novel isoquinolinamine, such as FX-9, on these key signaling pathways.

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway Analysis cluster_2 Cellular Outcomes CancerCells Cancer Cell Lines (e.g., Leukemia, Breast) Treatment Treatment CancerCells->Treatment Compound Novel Isoquinolinamine (e.g., FX-9) Compound->Treatment CellLysis Cell Lysis Treatment->CellLysis WesternBlot Western Blot Analysis CellLysis->WesternBlot PI3K_AKT PI3K/AKT Pathway (p-AKT, p-mTOR) WesternBlot->PI3K_AKT MAPK MAPK Pathway (p-ERK, p-JNK) WesternBlot->MAPK JAK_STAT JAK/STAT Pathway (p-STAT3, p-STAT5) WesternBlot->JAK_STAT Proliferation Decreased Proliferation PI3K_AKT->Proliferation Inhibition Apoptosis Increased Apoptosis MAPK->Apoptosis Activation/Inhibition JAK_STAT->Proliferation Inhibition

Caption: Workflow for analyzing the effects of isoquinolinamines on key signaling pathways.

The following diagram illustrates a simplified overview of the PI3K/AKT, MAPK, and JAK/STAT signaling cascades and their roles in promoting cell proliferation and survival, which are potential targets of novel isoquinolinamine compounds.

G cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ApoptosisInhibition Inhibition of Apoptosis Transcription->ApoptosisInhibition

Caption: Key signaling pathways often dysregulated in cancer.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-4-isoquinolinamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for 3-Methyl-4-isoquinolinamine, a nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of similar chemical structures is imperative.

Immediate Safety and Handling Considerations

Before proceeding with disposal, ensure that all personnel handling this compound are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Hazard Assessment of Structurally Similar Compounds

  • Harmful if swallowed.

  • Toxic in contact with skin.

  • A cause of serious eye irritation.

  • A cause of skin irritation.

  • Harmful to aquatic life.

Therefore, it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

Step-by-Step Disposal Protocol

The following is a general, procedural guide for the disposal of this compound. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Properly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic, irritant).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Transfer the waste material into the designated container, avoiding spills or the creation of dust.

    • Ensure the container is securely sealed to prevent leakage.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Documentation:

    • Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed professional hazardous waste disposal company to arrange for the collection and proper disposal of the waste.

    • Provide them with all necessary information about the waste, including its identity and any known hazards. Disposal should be carried out at an approved waste disposal plant.[1][2]

Quantitative Data from Analogous Compounds

To provide a conservative safety margin, the following data for a structurally related compound, Isoquinolin-3-amine, is presented. It is important to note that this data is for a different, though related, chemical and should be used for general guidance only.

CompoundCAS NumberHazard Statements
Isoquinolin-3-amine25475-67-6Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.

Data sourced from publicly available Safety Data Sheets.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 3-Methyl-4-isoquinolinamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-4-isoquinolinamine was found. The following guidance is based on safety information for structurally similar compounds, such as isoquinolin-3-amine and methyl isoquinoline-3-carboxylate, and general principles of laboratory safety. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesHandle with gloves.[1] Gloves must be inspected prior to use.[1] The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Disposable gloves are often preferred.
Eye/Face Protection Safety glasses with side-shields or gogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] Use a face shield where splashing is a risk.
Skin and Body Protection Laboratory coat or chemical-resistant clothingWear a lab coat. For larger quantities or where there is a risk of splashing, consider a chemical-resistant apron or coveralls.[2]
Respiratory Protection NIOSH/MSHA approved respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A respirator is required when dusts are generated. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) should be used.[2]

Operational Plans

2.1. Handling and Storage:

  • Handling: Avoid contact with skin and eyes.[4] Do not breathe dust.[4] Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke when using this product.[3][5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.[4] Store locked up.[4]

2.2. Disposal Plan:

  • Contaminated Materials: Dispose of contents/container to an approved waste disposal plant.[3][4]

  • Spills: Avoid dust formation.[1][3][4] Sweep up and shovel into suitable containers for disposal.[3][4] Ensure adequate ventilation.[1][4]

Emergency Procedures

Emergency SituationFirst Aid Measures
In case of skin contact Take off immediately all contaminated clothing.[5] Rinse skin with water/shower.[5] If skin irritation persists, call a physician.[3]
In case of eye contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3][4] Remove contact lenses, if present and easy to do.[4] Get medical attention.[3][4]
If inhaled Remove to fresh air.[3][4] If not breathing, give artificial respiration.[3][4] Get medical attention if symptoms occur.[3]
If swallowed Clean mouth with water and drink afterwards plenty of water.[3] Do NOT induce vomiting.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[3][5]

PPE Workflow

The following diagram illustrates the logical workflow for the selection, use, and disposal of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_doffing_clean Doffing Sequence (Clean Area) cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE (Based on Risk Assessment) Risk_Assessment->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Gown 1. Don Lab Coat/Gown Inspect_PPE->Don_Gown Don_Resp 2. Don Respirator (If Required) Don_Gown->Don_Resp Don_Goggles 3. Don Eye/Face Protection Don_Resp->Don_Goggles Don_Gloves 4. Don Gloves Don_Goggles->Don_Gloves Handle_Chem Handle this compound in a Ventilated Area Don_Gloves->Handle_Chem Doff_Gloves 1. Remove Gloves Handle_Chem->Doff_Gloves Doff_Gown 2. Remove Lab Coat/Gown Doff_Gloves->Doff_Gown Dispose_Waste Dispose of Contaminated PPE and Chemical Waste According to Institutional Guidelines Doff_Gloves->Dispose_Waste Exit_Area Exit Handling Area Doff_Gown->Exit_Area Doff_Gown->Dispose_Waste Wash_Hands1 Wash Hands Exit_Area->Wash_Hands1 Doff_Goggles 3. Remove Eye/Face Protection Wash_Hands1->Doff_Goggles Doff_Resp 4. Remove Respirator Doff_Goggles->Doff_Resp Wash_Hands2 Wash Hands Thoroughly Doff_Resp->Wash_Hands2

PPE Workflow for Handling this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.